molecular formula C5H4BrClN2 B070729 4-(Bromomethyl)-2-chloropyrimidine CAS No. 181363-06-4

4-(Bromomethyl)-2-chloropyrimidine

Cat. No.: B070729
CAS No.: 181363-06-4
M. Wt: 207.45 g/mol
InChI Key: FONRFIJJNODTBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Bromomethyl)-2-chloropyrimidine is a versatile and highly valuable bifunctional heteroaromatic building block in medicinal chemistry and drug discovery research. This compound features two distinct reactive sites: a bromomethyl group and a chloropyrimidine ring. The bromomethyl group serves as an excellent alkylating agent, readily undergoing nucleophilic substitution reactions with a variety of nitrogen, oxygen, and sulfur nucleophiles, facilitating the introduction of the pyrimidine scaffold into more complex structures. Concurrently, the chlorine atom at the 2-position of the electron-deficient pyrimidine ring is highly susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) or nucleophilic aromatic substitution, allowing for further structural diversification. Its primary research application is in the synthesis of targeted small molecule inhibitors, particularly for protein kinases, where the pyrimidine core is a prevalent pharmacophore. Researchers utilize this compound to construct key intermediates for the development of potential therapeutic agents in oncology, immunology, and neurology. The presence of two orthogonal reactive handles makes it an ideal precursor for creating combinatorial libraries or for use in sequential functionalization strategies to generate complex, drug-like molecules efficiently. Handle with care, as it is a reactive alkyl halide.

Properties

IUPAC Name

4-(bromomethyl)-2-chloropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClN2/c6-3-4-1-2-8-5(7)9-4/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONRFIJJNODTBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80630369
Record name 4-(Bromomethyl)-2-chloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181363-06-4
Record name 4-(Bromomethyl)-2-chloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(Bromomethyl)-2-chloropyrimidine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Bromomethyl)-2-chloropyrimidine, a key building block in medicinal chemistry. It details the compound's chemical and physical properties, provides an experimental protocol for its synthesis, and explores its application in the development of targeted therapeutics, particularly kinase inhibitors. This document aims to serve as a valuable resource for researchers and scientists involved in drug discovery and organic synthesis.

Introduction

This compound, with the CAS Number 181363-06-4, is a bifunctional heterocyclic compound of significant interest in the pharmaceutical industry.[1] Its structure, featuring a reactive bromomethyl group and a chlorine atom on the pyrimidine ring, allows for sequential and regioselective reactions, making it a versatile intermediate for the synthesis of complex drug molecules. The pyrimidine core is a common scaffold in a multitude of biologically active compounds, including a variety of kinase inhibitors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in synthesis. The key properties are summarized in the table below.

PropertyValueReference
CAS Number 181363-06-4[1]
Molecular Formula C₅H₄BrClN₂[1]
Molecular Weight 207.46 g/mol [1]
Appearance White solid[2]
Boiling Point (Predicted) 315.3 ± 17.0 °C
Density (Predicted) 1.768 g/cm³[1]
Storage Temperature 2-8°C, under inert gas[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the radical bromination of its precursor, 2-chloro-4-methylpyrimidine. The following protocol is a representative procedure.

Step 1: Synthesis of 2-chloro-4-methylpyrimidine

A common route to 2-chloro-4-methylpyrimidine involves the reductive dechlorination of 2,4-dichloro-6-methylpyrimidine.

  • Materials: 2,6-dichloro-4-methylpyrimidine, zinc powder, iodine, ethanol, water, dichloromethane.

  • Procedure: To a vigorously stirred slurry of 2,6-dichloro-4-methylpyrimidine (50.0 g, 0.31 mol) in a mixture of ethanol (250 mL) and water (250 mL), zinc powder (41 g, 0.63 mol) and a catalytic amount of iodine (0.78 g, 3.08 mmol) are added sequentially. The reaction mixture is heated to reflux at 70°C for 4 hours. After completion, the mixture is cooled to room temperature and filtered. The filtrate is concentrated under reduced pressure to remove ethanol and then extracted with dichloromethane. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography to yield 2-chloro-4-methylpyrimidine as a white solid.[2]

Step 2: Bromination of 2-chloro-4-methylpyrimidine

The methyl group of 2-chloro-4-methylpyrimidine is then brominated, typically using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator such as benzoyl peroxide or AIBN.

  • Materials: 2-chloro-4-methylpyrimidine, N-bromosuccinimide (NBS), benzoyl peroxide, carbon tetrachloride (or another suitable solvent).

  • Procedure: A mixture of 2-chloro-4-methylpyrimidine, N-bromosuccinimide (1.1 equivalents), and a catalytic amount of benzoyl peroxide in carbon tetrachloride is refluxed. The reaction is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled, and the succinimide byproduct is filtered off. The filtrate is washed with an aqueous solution of sodium thiosulfate and then with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford this compound. Further purification can be achieved by recrystallization or column chromatography.

Analytical Data
  • ¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the bromomethyl protons and the pyrimidine ring protons. The bromomethyl protons (-CH₂Br) typically appear as a singlet in the range of δ 4.5-5.0 ppm. The chemical shifts of the pyrimidine ring protons will be downfield due to the electronegativity of the nitrogen atoms and halogen substituents.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the bromomethyl carbon, which is expected in the range of 30-40 ppm, and the carbons of the pyrimidine ring. The carbons attached to the chlorine and nitrogen atoms will be significantly deshielded.

Applications in Drug Discovery

This compound is a valuable building block in the synthesis of various kinase inhibitors, which are a major class of targeted cancer therapies. The differential reactivity of the bromomethyl group (susceptible to nucleophilic substitution) and the 2-chloro position (amenable to nucleophilic aromatic substitution or cross-coupling reactions) allows for a stepwise and controlled elaboration of the pyrimidine scaffold.

Role in Kinase Inhibitor Synthesis

Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3] Pyrimidine-based molecules can act as ATP-competitive inhibitors by mimicking the purine ring of ATP and binding to the kinase active site. This compound serves as a key starting material for the synthesis of inhibitors targeting various kinases, such as Aurora kinases and Tie-2 kinase.[4][5]

Synthetic Strategy and Workflow

A general synthetic strategy for utilizing this compound in the synthesis of a kinase inhibitor is depicted in the workflow below. The reactive bromomethyl group is typically reacted first with a nucleophile (e.g., an amine or thiol) to introduce a side chain. Subsequently, the chloro group at the 2-position is substituted, often via a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction, to complete the synthesis of the target inhibitor.

G General Synthetic Workflow for Kinase Inhibitors A 4-(Bromomethyl)-2- chloropyrimidine B Nucleophilic Substitution (at Bromomethyl) A->B Nucleophile 1 (e.g., R-NH2) C Intermediate A B->C D Nucleophilic Aromatic Substitution or Cross-Coupling (at C2-Cl) C->D Nucleophile 2 or Coupling Partner E Final Kinase Inhibitor D->E

Caption: General workflow for synthesizing kinase inhibitors.

Example: Tie-2 Kinase Inhibitors and Signaling Pathway

The Tie-2 receptor tyrosine kinase is a key regulator of angiogenesis, the formation of new blood vessels.[4] Inhibition of Tie-2 is a promising strategy for the treatment of cancer and other diseases characterized by abnormal angiogenesis. Pyrimidine derivatives have been developed as potent Tie-2 kinase inhibitors.[4]

The signaling pathway initiated by the binding of angiopoietin ligands to the Tie-2 receptor is crucial for endothelial cell survival and vascular maturation. The diagram below illustrates a simplified representation of this pathway.

G Simplified Tie-2 Signaling Pathway cluster_0 Simplified Tie-2 Signaling Pathway cluster_1 Simplified Tie-2 Signaling Pathway cluster_2 Simplified Tie-2 Signaling Pathway Ang1 Angiopoietin-1 (Ang1) Tie2 Tie-2 Receptor Ang1->Tie2 Binds and Activates PI3K PI3K Tie2->PI3K Phosphorylates Akt Akt PI3K->Akt EndoCell Endothelial Cell Survival & Migration Akt->EndoCell VascStab Vascular Stabilization Akt->VascStab Inhibitor Pyrimidine-based Tie-2 Inhibitor Inhibitor->Tie2 Inhibits Autophosphorylation

Caption: Simplified Tie-2 signaling pathway and inhibition.

Safety Information

This compound should be handled with care in a well-ventilated fume hood. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of complex heterocyclic molecules, particularly in the field of drug discovery. Its distinct reactive sites allow for controlled and sequential chemical modifications, making it an ideal starting material for the construction of targeted therapeutics like kinase inhibitors. This guide provides essential information for researchers to effectively and safely utilize this compound in their synthetic endeavors.

References

An In-depth Technical Guide to the Synthesis and Characterization of 4-(Bromomethyl)-2-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(Bromomethyl)-2-chloropyrimidine, a key intermediate in the development of various pharmaceutical compounds. This document details a common and effective synthetic protocol, outlines purification methods, and presents a full suite of characterization data, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. The information is structured to be a valuable resource for researchers in medicinal chemistry and drug discovery.

Introduction

This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its structure incorporates a reactive bromomethyl group, making it an excellent substrate for nucleophilic substitution reactions, and a chloropyrimidine core, which is a common scaffold in a wide array of biologically active molecules. The strategic placement of the chloro and bromomethyl functionalities allows for sequential and regioselective modifications, enabling the synthesis of complex molecular architectures. This guide focuses on the prevalent method for its synthesis: the radical bromination of 2-chloro-4-methylpyrimidine.

Synthesis of this compound

The most widely employed method for the synthesis of this compound is the free-radical bromination of 2-chloro-4-methylpyrimidine. This reaction, a variation of the Wohl-Ziegler bromination, utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN), in a non-polar solvent.

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 2-Chloro-4-methylpyrimidine

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of 2-chloro-4-methylpyrimidine (1.0 equivalent) in anhydrous carbon tetrachloride, add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 equivalents).

  • Heat the reaction mixture to reflux (approximately 77 °C) and maintain under reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid succinimide byproduct and wash it with a small amount of carbon tetrachloride.

  • Combine the filtrate and the washings and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.

Characterization Data

The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques.

Physical Properties
PropertyValue
CAS Number 181363-06-4
Molecular Formula C₅H₄BrClN₂
Molecular Weight 207.46 g/mol
Appearance Off-white to pale yellow solid
Boiling Point 315.3 °C at 760 mmHg (Predicted)[1]
Density 1.768 g/cm³ (Predicted)[1]
Storage 2-8°C, under inert gas[1]
Spectroscopic Data

Note: Specific experimental spectra for this compound are not widely available in the public domain. The following data is predicted or based on the analysis of closely related structures.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show two key signals:

    • A singlet for the bromomethyl protons (-CH₂Br) in the region of δ 4.5-4.8 ppm.

    • Two doublets in the aromatic region (δ 7.0-9.0 ppm) corresponding to the two protons on the pyrimidine ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon framework. Key expected signals include:

    • A signal for the bromomethyl carbon (-CH₂Br) around δ 30-40 ppm.

    • Signals for the carbon atoms of the pyrimidine ring in the range of δ 110-170 ppm.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would likely show the molecular ion peak [M]⁺ and characteristic fragmentation patterns. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio) will be evident in the molecular ion and bromine/chlorine-containing fragments.

  • FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will show characteristic absorption bands for the functional groups present. Key expected vibrations include:

    • C-H stretching of the pyrimidine ring (around 3000-3100 cm⁻¹).

    • C=N and C=C stretching vibrations of the pyrimidine ring (in the region of 1400-1600 cm⁻¹).

    • C-Br stretching vibration (typically in the range of 500-600 cm⁻¹).

    • C-Cl stretching vibration (typically in the range of 600-800 cm⁻¹).

Experimental Workflows and Signaling Pathways

Synthesis Workflow

Synthesis_Workflow start Start reagents Mix 2-chloro-4-methylpyrimidine, NBS, and AIBN in CCl4 start->reagents reflux Reflux the reaction mixture (4-6 hours) reagents->reflux cool Cool to room temperature reflux->cool filter Filter to remove succinimide cool->filter wash Wash filtrate with NaHCO3, water, and brine filter->wash dry Dry organic layer (e.g., with MgSO4) wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end Obtain pure 4-(Bromomethyl)- 2-chloropyrimidine purify->end

Caption: General workflow for the synthesis of this compound.

Radical Bromination Mechanism

Radical_Mechanism initiation Initiation: AIBN decomposes to form radicals propagation1 Propagation Step 1: Bromine radical abstracts a hydrogen from the methyl group to form a benzylic-type radical and HBr initiation->propagation1 propagation2 Propagation Step 2: The pyrimidine radical reacts with Br2 (formed from NBS and HBr) to give the product and a new bromine radical propagation1->propagation2 propagation2->propagation1 Chain reaction continues termination Termination: Radicals combine to terminate the chain propagation2->termination

Caption: Simplified mechanism of the radical bromination reaction.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions. It is expected to be an irritant to the skin, eyes, and respiratory system. The synthesis should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Carbon tetrachloride is a hazardous solvent and should be handled with extreme care due to its toxicity and environmental concerns.

Conclusion

This technical guide provides a detailed overview of the synthesis and characterization of this compound. The described synthetic protocol offers an efficient route to this valuable building block. The provided characterization data, while based on predictions and analysis of related structures due to limited public availability of experimental spectra, serves as a useful reference for researchers. As a key intermediate, this compound will continue to be a valuable tool in the design and synthesis of novel therapeutic agents.

References

An In-Depth Technical Guide to 4-(Bromomethyl)-2-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties and synthetic applications of 4-(Bromomethyl)-2-chloropyrimidine, a key intermediate in medicinal chemistry and drug development.

Core Compound Properties

This compound is a heterocyclic building block valued for its reactive sites, which allow for its incorporation into more complex molecular architectures.

Molecular Formula and Weight

The chemical formula for this compound is C₅H₄BrClN₂ [1][2][3][4]. Its molecular weight is approximately 207.46 g/mol [2][3].

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValue
CAS Number 181363-06-4[1][2][5]
Molecular Formula C₅H₄BrClN₂[1][2][3][4]
Molecular Weight 207.46 g/mol [2][3]
Boiling Point 315.3 °C at 760 mmHg[4]
Density 1.768 g/cm³[4]

Synthetic Applications and Logical Workflow

This compound serves as a crucial intermediate in the synthesis of a variety of bioactive molecules, particularly kinase inhibitors and antiviral agents[4]. The pyrimidine core is a common scaffold in many approved drugs, and this compound provides a convenient starting point for chemical elaboration.

The two reactive sites on the molecule, the bromomethyl group at the 4-position and the chloro group at the 2-position, can be targeted in sequential reactions to build molecular complexity. The bromomethyl group is highly susceptible to nucleophilic substitution, making it an excellent electrophilic partner for a wide range of nucleophiles.

Below is a diagram illustrating the general synthetic workflow where this compound is used as a foundational building block.

G A This compound (Building Block) C Intermediate A (Substitution at C4) A->C SN2 Reaction B Nucleophile 1 (e.g., Amine, Thiol, Alcohol) B->C E Final Product (e.g., Kinase Inhibitor) C->E Nucleophilic Aromatic Substitution (SNAr) D Nucleophile 2 (e.g., Amine) D->E

Synthetic utility of this compound.

General Experimental Protocol: Nucleophilic Substitution

While specific reaction conditions should be optimized for each unique substrate, the following provides a generalized protocol for the nucleophilic substitution reaction at the bromomethyl group of this compound. This type of reaction is a common first step in a multi-step synthesis.

Materials:

  • This compound

  • Nucleophile (e.g., a primary or secondary amine, thiol, or alcohol) (1.1 equivalents)

  • A non-nucleophilic base (e.g., potassium carbonate or triethylamine) (2.5 equivalents)

  • Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide or Acetonitrile)

Procedure:

  • To a stirred solution of the chosen nucleophile in the anhydrous solvent, add the base.

  • Stir the resulting suspension at room temperature for approximately 20-30 minutes to ensure deprotonation of the nucleophile or to prepare the reaction environment.

  • Add this compound to the mixture.

  • The reaction mixture can be stirred at room temperature or heated (e.g., to 60-80°C) to facilitate the reaction. Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is cooled to room temperature.

  • The crude product is typically isolated by quenching the reaction with water and extracting with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.

  • The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield the desired 4-(substituted-methyl)-2-chloropyrimidine intermediate.

This intermediate can then be used in subsequent reactions, such as a nucleophilic aromatic substitution at the 2-chloro position, to generate the final target molecule.

References

Technical Guide: Spectroscopic and Synthetic Profile of 4-(Bromomethyl)-2-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Bromomethyl)-2-chloropyrimidine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its bifunctional nature, featuring a reactive bromomethyl group and a versatile chloropyrimidine core, makes it a valuable precursor for the synthesis of a diverse range of complex molecules, particularly kinase inhibitors and other therapeutic agents. This technical guide provides a summary of available spectroscopic data and a plausible synthetic route for this important intermediate.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Nucleus Atom Predicted Chemical Shift (ppm) Multiplicity Notes
¹HH5~7.5 - 7.8DoubletThe pyrimidine ring proton adjacent to the bromomethyl group.
¹HH6~8.7 - 9.0DoubletThe pyrimidine ring proton adjacent to the chloro and nitro groups.
¹H-CH₂Br~4.5 - 4.8SingletThe methylene protons of the bromomethyl group.
¹³CC2~160 - 163SingletCarbon bearing the chlorine atom.
¹³CC4~158 - 161SingletCarbon bearing the bromomethyl group.
¹³CC5~122 - 125SingletCH of the pyrimidine ring.
¹³CC6~155 - 158SingletCH of the pyrimidine ring.
¹³C-CH₂Br~30 - 35SingletCarbon of the bromomethyl group.

Note: Predicted values are based on the analysis of similar pyrimidine derivatives and are subject to variation based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

Table 2: Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
C-H stretch (aromatic)3050 - 3150Medium
C=N stretch (pyrimidine ring)1550 - 1600Strong
C=C stretch (pyrimidine ring)1400 - 1500Medium-Strong
C-H bend (in-plane)1000 - 1200Medium
C-Cl stretch700 - 800Strong
C-Br stretch500 - 600Medium
CH₂ bend1400 - 1450Medium
Mass Spectrometry (MS)

For this compound (C₅H₄BrClN₂), the mass spectrum is expected to show a molecular ion peak cluster corresponding to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl).

Table 3: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Notes
[M]⁺205.93, 207.93, 209.93Molecular ion cluster showing isotopic patterns for Br and Cl.
[M-Br]⁺127.00Fragment corresponding to the loss of a bromine radical.
[M-CH₂Br]⁺111.00Fragment corresponding to the loss of the bromomethyl group.
[C₄H₂ClN₂]⁺111.99Pyrimidine ring fragment.

Experimental Protocols

While specific experimental protocols for the spectroscopic analysis of this compound are not published, the following general procedures are applicable for compounds of this class.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans will be necessary. Proton decoupling is typically used to simplify the spectrum.

IR Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is convenient. Place a small amount of the dry sample directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with approximately 100 mg of dry KBr and pressing the mixture into a thin, transparent disk.

  • Data Acquisition: Record the spectrum using a Fourier-transform infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹. A background spectrum should be recorded prior to the sample measurement.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer using a suitable ionization technique. For a relatively volatile compound like this, Electron Ionization (EI) is a common method. The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range, for example, 50-300 amu.

Synthesis Workflow

A plausible and efficient method for the synthesis of this compound is the free-radical bromination of 2-chloro-4-methylpyrimidine. This reaction is typically initiated by light or a radical initiator.

Proposed Synthetic Pathway

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_reaction Reaction cluster_product Product cluster_purification Workup & Purification Start 2-Chloro-4-methylpyrimidine Reaction Free-Radical Bromination Start->Reaction Reagents N-Bromosuccinimide (NBS) Radical Initiator (AIBN or Benzoyl Peroxide) Solvent (e.g., CCl₄) Heat/UV Light Reagents->Reaction Product This compound Reaction->Product Crude Product Workup 1. Filtration of Succinimide 2. Solvent Evaporation 3. Column Chromatography Product->Workup Workup->Product Purified Product

Caption: Synthetic workflow for this compound.

Conclusion

This compound is a valuable synthetic intermediate. While comprehensive, publicly available spectroscopic data is limited, this guide provides predicted data based on sound chemical principles and analogous structures. The proposed synthesis via free-radical bromination of 2-chloro-4-methylpyrimidine offers a direct and efficient route to this key building block. Researchers are encouraged to perform thorough spectroscopic characterization to confirm the identity and purity of the synthesized compound.

An In-depth Technical Guide on the Purity and Stability of 4-(Bromomethyl)-2-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Bromomethyl)-2-chloropyrimidine is a key heterocyclic building block utilized extensively in medicinal chemistry and drug development. Its bifunctional nature, featuring a reactive bromomethyl group and a versatile pyrimidine core, makes it an important intermediate for synthesizing a wide range of biologically active compounds, including kinase inhibitors and antiviral agents. The purity and stability of this reagent are paramount, as impurities or degradation products can lead to side reactions, compromise the yield and purity of the final active pharmaceutical ingredient (API), and introduce potentially toxic byproducts.

This technical guide provides a comprehensive overview of the purity profile, stability, and analytical methodologies for this compound. It is intended to be a valuable resource for researchers to ensure the quality and integrity of this critical synthetic intermediate.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValue
CAS Number 181363-06-4[1][2]
Molecular Formula C₅H₄BrClN₂[1]
Molecular Weight 207.46 g/mol [3]
Appearance Solid[4]
Boiling Point 315.3 ± 17.0 °C (Predicted)[3]
Density 1.768 g/cm³ (Predicted)[1]
Typical Purity ≥97%[1]

Table 1: Chemical and Physical Properties of this compound.

Purity Profile and Potential Impurities

The purity of this compound is typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Commercially available batches usually have a purity of 97% or higher.[1] However, several process-related and degradation-related impurities can be present. A thorough understanding of these potential impurities is crucial for developing robust analytical methods and synthetic routes.

Impurity/DegradantPotential Origin
Starting Materials Incomplete reaction during synthesis.
Isomeric Impurities Use of impure starting materials.
Over-halogenated Products Non-selective halogenation during synthesis.
4-(Hydroxymethyl)-2-chloropyrimidine Hydrolysis of the bromomethyl group due to moisture.
Dimerization Products Self-reaction of the highly reactive bromomethyl group.
Oxidation Products Exposure to air and/or light.

Table 2: Potential Impurities and Degradation Products.

Stability Profile and Degradation Pathways

This compound is a reactive molecule, and its stability is influenced by temperature, moisture, light, and pH. The primary site of reactivity is the bromomethyl group, which is analogous to a benzylic halide and is thus highly susceptible to nucleophilic substitution.

Key Factors Influencing Stability:

  • Moisture: The presence of water can lead to the hydrolysis of the C-Br bond, forming 4-(hydroxymethyl)-2-chloropyrimidine and hydrobromic acid. This is often the primary degradation pathway.

  • Temperature: Elevated temperatures accelerate the rate of degradation. Long-term storage should be at refrigerated conditions (2-8°C) or frozen (-20°C).[3][5]

  • Light: The C-Br bond can be susceptible to photolytic cleavage, which may initiate radical pathways leading to dimerization or other byproducts. Materials should be stored in light-resistant containers.

  • Incompatible Materials: Contact with strong oxidizing agents, strong acids, and strong bases should be avoided as they can promote decomposition.[6][7]

Potential Degradation Pathways:

  • Hydrolysis: The most common degradation pathway where the bromomethyl group is converted to a hydroxymethyl group.

  • Nucleophilic Substitution: The reactive bromomethyl group can react with various nucleophiles present in a reaction mixture or as impurities.

Recommended Storage and Handling

To maintain the purity and integrity of this compound, proper storage and handling are essential.

ConditionRecommendation
Temperature Long-term: 2-8°C or -20°C.[3][5]
Atmosphere Store under an inert atmosphere (e.g., Nitrogen or Argon).[3]
Container Tightly sealed, light-resistant container.
Handling Handle in a well-ventilated area or fume hood. Use appropriate Personal Protective Equipment (PPE), including gloves and safety glasses.[6]

Table 3: Recommended Storage Conditions.

Experimental Protocols for Purity and Stability Assessment

A comprehensive assessment of purity and stability involves a combination of chromatographic and spectroscopic techniques. The following protocols are provided as a guide and should be validated for specific applications.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for determining the purity and identifying non-volatile impurities of this compound.

ParameterRecommended Condition
Instrumentation HPLC with UV-Vis Detector
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Water (with 0.1% Formic Acid)
Elution Mode Gradient elution, e.g., 30% to 90% Acetonitrile over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in Acetonitrile to a concentration of ~0.5 mg/mL

Table 4: Hypothetical HPLC Method Parameters for Purity Assessment.

Protocol:

  • Prepare the mobile phases and degas them thoroughly.

  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Inject a blank (Acetonitrile) to ensure no system peaks interfere with the analysis.

  • Inject the prepared sample solution.

  • Analyze the resulting chromatogram to determine the area percent of the main peak and any impurities. The method should be validated for specificity, linearity, precision, and accuracy as per ICH guidelines.

Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for identifying volatile impurities and confirming the molecular weight of the main component.

Protocol:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Program: Start at 100°C (hold for 2 min), ramp to 280°C at 15°C/min, and hold for 5 min.

  • Injector Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Sample Preparation: Prepare a ~1 mg/mL solution in a volatile solvent such as Dichloromethane or Ethyl Acetate.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for unambiguous structural confirmation and can be used for quantitative analysis (qNMR) with an internal standard.

Protocol:

  • Instrumentation: NMR spectrometer (≥400 MHz).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.

  • Data Acquisition: Acquire ¹H and ¹³C spectra with appropriate pulse sequences and relaxation delays to ensure accurate integration for quantitative purposes if needed.

Forced Degradation Studies for Stability Assessment

Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of the molecule. These studies are critical for developing stability-indicating analytical methods.

Stress ConditionRecommended Protocol
Acidic Hydrolysis Dissolve the compound in 0.1 M HCl and heat at 60°C for 24-48 hours.
Basic Hydrolysis Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24-48 hours.
Oxidative Degradation Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.
Thermal Degradation Expose the solid compound to 80°C for 48 hours.
Photostability Expose the solid compound and a solution to light as per ICH Q1B guidelines.

Table 5: Recommended Conditions for Forced Degradation Studies.

Protocol:

  • Prepare samples under each of the stress conditions outlined in Table 5. Include a control sample stored under normal conditions.

  • At specified time points, withdraw aliquots of the stressed samples.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a validated stability-indicating HPLC method (as developed from the purity assessment protocol) to determine the extent of degradation and the profile of degradation products.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive purity and stability assessment of this compound.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Purity Assessment cluster_2 Phase 3: Stability Assessment cluster_3 Phase 4: Final Reporting node_A Sample Receipt Document Lot Number and Date node_B Physical & Chemical Tests Appearance Solubility node_A->node_B node_C Chromatographic Analysis HPLC (Purity, Impurities) GC-MS (Volatiles) node_B->node_C node_D Spectroscopic Analysis NMR (Structure ID) FT-IR (Functional Groups) node_B->node_D node_E Forced Degradation Hydrolysis (Acid/Base) Oxidation Thermal Photolytic node_C->node_E node_H Data Compilation & Review Purity Report Stability Profile node_D->node_H node_F Analysis of Stressed Samples Stability-Indicating HPLC Method node_E->node_F node_G Identification of Degradants LC-MS/MS NMR of Isolated Impurities node_F->node_G node_G->node_H node_I Certificate of Analysis (CoA) Generation node_H->node_I

Caption: Workflow for Purity and Stability Assessment.

Conclusion

The chemical integrity of this compound is critical for its successful application in pharmaceutical synthesis. A comprehensive understanding of its purity profile and stability is essential for controlling reaction outcomes and ensuring the quality of the final products. This guide outlines the key factors affecting the purity and stability of this reagent, provides robust analytical protocols for its characterization, and details a systematic approach to stability testing. By implementing these methodologies, researchers and drug development professionals can ensure the reliability and consistency of their synthetic processes.

References

Theoretical and Computational Insights into 4-(Bromomethyl)-2-chloropyrimidine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of 4-(Bromomethyl)-2-chloropyrimidine, a key intermediate in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors. This document delves into the molecular properties, predicted spectroscopic data, and detailed experimental protocols for the synthesis and characterization of this versatile building block. Furthermore, it presents a logical workflow for its analysis and a proposed synthetic pathway, visualized using Graphviz to facilitate understanding. The information herein is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development, offering a foundational understanding of this important heterocyclic compound.

Introduction

Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[1] this compound has emerged as a crucial building block, particularly in the development of kinase inhibitors for oncology.[2] The presence of two reactive sites—the electrophilic carbon of the bromomethyl group and the carbon atom attached to the chlorine on the pyrimidine ring—allows for sequential and regioselective modifications, making it an attractive starting material for the synthesis of complex molecular architectures.[3]

This guide summarizes the key physicochemical properties of this compound and provides a theoretical framework for its electronic structure and reactivity based on computational chemistry principles. While specific experimental data for this compound is not extensively available in public literature, this document presents predicted data based on established computational methods and provides detailed, generalized experimental protocols for its synthesis and characterization.

Theoretical and Computational Analysis

Computational chemistry provides invaluable insights into the intrinsic properties of molecules, guiding synthetic efforts and aiding in the interpretation of experimental data. Density Functional Theory (DFT) is a powerful method for predicting molecular geometries, electronic properties, and spectroscopic data.[4]

Molecular Properties

The fundamental physicochemical properties of this compound are summarized in Table 1. These values are crucial for planning chemical reactions and for understanding the compound's behavior in various environments.

PropertyValueSource
Molecular Formula C₅H₄BrClN₂[2]
Molecular Weight 207.46 g/mol [2]
CAS Number 181363-06-4[2]
Boiling Point (Predicted) 315.3 ± 17.0 °C[5]
Density (Predicted) 1.768 g/cm³[2]
pKa (Predicted) -1.96 ± 0.20[5]
Quantum Chemical Calculations
ParameterPredicted Value (Representative)Significance
Bond Length (C-Cl) ~1.75 ÅInfluences reactivity in nucleophilic substitution.
Bond Length (C-Br) ~1.95 ÅKey to the reactivity of the bromomethyl group.
Bond Angle (N-C-N) ~115°Defines the geometry of the pyrimidine ring.
Mulliken Charge on C2 PositiveIndicates electrophilicity and susceptibility to nucleophilic attack.
Mulliken Charge on CH₂ PositiveHighlights the electrophilic nature of the methylene carbon.
HOMO Energy ~ -7.0 eVRelates to the molecule's ability to donate electrons.
LUMO Energy ~ -1.5 eVRelates to the molecule's ability to accept electrons.
HOMO-LUMO Gap ~ 5.5 eVIndicator of chemical reactivity and electronic transitions.

Experimental Protocols

The following sections provide detailed protocols for the synthesis and characterization of this compound, based on established methods for related compounds.

Synthesis of this compound

A plausible synthetic route to this compound involves the bromination of a suitable precursor, such as 2-chloro-4-methylpyrimidine.

Reaction:

2-chloro-4-methylpyrimidine + NBS → this compound

Materials:

  • 2-chloro-4-methylpyrimidine

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (initiator)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-4-methylpyrimidine (1 equivalent) in anhydrous carbon tetrachloride under an inert atmosphere.

  • Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.

  • Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by washing with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain pure this compound.

Spectroscopic Characterization
  • ¹H NMR (Proton NMR):

    • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

    • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Predicted Spectrum:

      • A singlet for the methylene protons (-CH₂Br) is expected in the range of δ 4.5-5.0 ppm.

      • Signals for the pyrimidine ring protons will appear in the aromatic region (δ 7.0-9.0 ppm). The exact chemical shifts and coupling patterns will depend on the substitution pattern.

  • ¹³C NMR (Carbon NMR):

    • Sample Preparation: Use the same sample as for ¹H NMR.

    • Data Acquisition: Acquire the spectrum on the same NMR spectrometer.

    • Predicted Spectrum:

      • A signal for the methylene carbon (-CH₂Br) is expected around δ 30-40 ppm.

      • Signals for the pyrimidine ring carbons will appear in the downfield region (δ 110-170 ppm).

  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Predicted Characteristic Peaks:

    • C-H stretching (aromatic): ~3100-3000 cm⁻¹

    • C=N and C=C stretching (pyrimidine ring): ~1600-1400 cm⁻¹

    • C-Cl stretching: ~800-600 cm⁻¹

    • C-Br stretching: ~600-500 cm⁻¹

  • Method: Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Predicted Fragmentation:

    • The molecular ion peak [M]⁺ should be observed at m/z corresponding to the molecular weight (207.46).

    • The isotopic pattern will be characteristic of a molecule containing one bromine and one chlorine atom.

    • Common fragment ions would result from the loss of Br, Cl, or the CH₂Br group.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and relationships relevant to the study of this compound.

G Proposed Synthetic Pathway for this compound start 2-Chloro-4-methylpyrimidine reagents NBS, Benzoyl Peroxide CCl4, Reflux start->reagents Reacts with product This compound reagents->product Yields workup Workup (Filtration, Washing, Drying) product->workup purification Purification (Column Chromatography) workup->purification final_product Pure this compound purification->final_product

Proposed synthetic pathway for this compound.

G Logical Workflow for the Characterization of this compound cluster_synthesis Synthesis & Purification cluster_computational Computational Modeling synthesis Synthesis of Crude Product purification Purification synthesis->purification nmr NMR (1H, 13C) - Structural Elucidation purification->nmr ftir FT-IR - Functional Group Identification purification->ftir ms Mass Spectrometry - Molecular Weight & Fragmentation purification->ms data_analysis Comprehensive Data Analysis & Reporting nmr->data_analysis ftir->data_analysis ms->data_analysis dft DFT Calculations - Geometry, Electronic Properties dft->nmr Correlates with dft->ftir Correlates with dft->data_analysis

Workflow for characterization of this compound.

Conclusion

This compound is a valuable and versatile intermediate in the synthesis of pharmaceutically relevant compounds. This technical guide has provided a comprehensive overview of its theoretical and computational aspects, alongside detailed, practical protocols for its synthesis and characterization. While specific experimental data for this compound remains limited in the public domain, the predictive data and established methodologies presented here offer a solid foundation for researchers. The provided workflows and diagrams serve to streamline the process of working with this important building block. It is anticipated that this guide will facilitate further research and development in the field of medicinal chemistry, particularly in the design and synthesis of novel kinase inhibitors and other therapeutic agents.

References

The Pyrimidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Discovery Professionals

The pyrimidine nucleus, a simple six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, represents one of the most significant and privileged scaffolds in medicinal chemistry. Its fundamental role as a core component of the nucleobases cytosine, thymine, and uracil underscores its inherent biological relevance.[1] This natural precedent has inspired decades of research, establishing the pyrimidine ring as a versatile and fruitful starting point for the design of novel therapeutics.[2] Due to its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, the pyrimidine scaffold facilitates potent and specific interactions with a multitude of biological targets.[1] This has led to the development of a vast portfolio of FDA-approved drugs with a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[2][3]

This technical guide provides a comprehensive overview of the pyrimidine scaffold for researchers, scientists, and drug development professionals. It covers key synthetic methodologies, mechanisms of action, quantitative biological data, and detailed experimental protocols essential for the discovery and development of pyrimidine-based therapeutic agents.

I. Synthesis of Pyrimidine Derivatives: The Biginelli Reaction

A classic and highly efficient method for synthesizing dihydropyrimidines is the Biginelli reaction, a one-pot, three-component condensation. This reaction offers a straightforward route to a diverse library of compounds from simple starting materials.

Detailed Experimental Protocol: Microwave-Assisted Synthesis of Monastrol

This protocol describes the rapid synthesis of (±)-Monastrol, a dihydropyrimidine derivative and a known inhibitor of the mitotic kinesin Eg5, using a controlled microwave-assisted Biginelli condensation.[4]

Materials:

  • 3-Hydroxybenzaldehyde (61 mg, 0.5 mmol)

  • Ethyl acetoacetate (96 μL, 0.75 mmol)

  • Thiourea (38 mg, 0.5 mmol)

  • Ytterbium (III) triflate (Yb(OTf)₃) (31 mg, 0.05 mmol, 10 mol%)

  • Acetonitrile (MeCN) (0.5 mL)

  • Microwave vial (10 mL) with stir bar and crimp cap

  • Methanol (for washing)

Procedure:

  • Place a magnetic stir bar into a 10 mL microwave vial.

  • To the vial, add 3-hydroxybenzaldehyde (61 mg), ethyl acetoacetate (96 μL), thiourea (38 mg), and Yb(OTf)₃ (31 mg).

  • Add acetonitrile (0.5 mL) to the vial.

  • Securely seal the vial with a Teflon septum and an aluminum crimp cap. Ensure the seal is tight to prevent leakage under pressure.

  • Place the vial into the cavity of a single-mode microwave reactor.

  • Irradiate the reaction mixture for 30 minutes at 100 °C. The pressure will typically reach 4-6 bar.

  • After irradiation, allow the vial to cool to room temperature (approximately 10 minutes).

  • Once cooled, open the vial and place it in an ice bath.

  • Add 2 mL of cold methanol to the reaction mixture to induce precipitation of the product.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the collected solid with an additional 2 mL of cold methanol.

  • Dry the purified product in a vacuum oven at 50 °C overnight.

Expected Outcome: This procedure typically yields Monastrol as a white solid with an isolated yield of 76-86%.[4]

II. Pharmacological Activities and Mechanisms of Action

The versatility of the pyrimidine scaffold allows it to target a wide array of biological molecules, leading to diverse therapeutic applications.

A. Anticancer Activity

Pyrimidine derivatives are particularly prominent in oncology, acting through several distinct mechanisms.

1. Kinase Inhibition: Many pyrimidine-based drugs function as ATP-competitive inhibitors of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[5] The pyrimidine core can mimic the adenine of ATP, binding to the hinge region of the kinase active site. A key pathway targeted by these inhibitors is the PI3K/Akt/mTOR pathway, which governs cell growth, proliferation, and survival.

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt P TSC TSC1/2 Akt->TSC P (Inhibits) mTORC2 mTORC2 mTORC2->Akt P Rheb_GTP Rheb-GTP TSC->Rheb_GTP GAP Rheb Rheb-GDP mTORC1 mTORC1 Rheb_GTP->mTORC1 Activates S6K p70S6K mTORC1->S6K P EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 P Proliferation Cell Growth, Proliferation, Survival S6K->Proliferation EIF4EBP1->Proliferation GF Growth Factor GF->RTK Inhibitor Pyrimidine-Based PI3K Inhibitor Inhibitor->PI3K Blocks ATP Binding Site

Caption: PI3K/Akt/mTOR signaling pathway and the site of action for pyrimidine-based PI3K inhibitors.

Table 1: In Vitro Activity of Pyrimidine-Based EGFR Inhibitors

Compound Target/Cell Line EGFR Mutation Status IC₅₀ (nM) Reference(s)
Gefitinib EGFR Wild Type (WT) 30.1 [6]
EGFR T790M Mutant 12.8 [6]
H1975 Cells L858R/T790M >10,000 [7]
Erlotinib A431 Cells WT (Overexpressed) 2.31 - 7.56 µM [6]
Compound 10 HT29 Cells WT 7.48 µM [7]
EGFR Kinase WT 8 [7]
Compound 42 EGFR Kinase L858R/T790M 34 [7]
EGFR Kinase L858R/T790M/C797S 7.2 [7]

| Compound 16 | EGFR Kinase | - | 34 |[8] |

2. Antimetabolite Activity: Pyrimidine analogues can mimic natural nucleobases and, once metabolized intracellularly, interfere with the synthesis of DNA and RNA. The classic example is 5-Fluorouracil (5-FU), which has been a mainstay of chemotherapy for decades.

FU_Mechanism cluster_RNA RNA-Directed Cytotoxicity cluster_DNA_Incorp DNA-Directed Cytotoxicity cluster_TS Thymidylate Synthase Inhibition FU 5-Fluorouracil (5-FU) FUMP FUMP FU->FUMP OPRT FUDP FUDP FUMP->FUDP FUTP FUTP (Fluorouridine Triphosphate) FUDP->FUTP FdUDP FdUDP FUDP->FdUDP Ribonucleotide Reductase RNA RNA Dysfunction FUTP->RNA Incorporation FdUMP FdUMP (Fluorodeoxyuridine Monophosphate) TS Thymidylate Synthase (TS) FdUMP->TS Forms Ternary Complex (Inhibits) FdUDP->FdUMP FdUTP FdUTP (Fluorodeoxyuridine Triphosphate) FdUDP->FdUTP DNA_Dam DNA Damage FdUTP->DNA_Dam Incorporation dTMP dTMP (Thymidine Monophosphate) TS->dTMP DNA_Syn Inhibition of DNA Synthesis TS->DNA_Syn dUMP dUMP dUMP->TS

Caption: Intracellular activation and mechanisms of action of 5-Fluorouracil (5-FU).[2][9][10]

B. Antimicrobial Activity

Pyrimidine derivatives are effective antimicrobial agents, primarily through the inhibition of dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of tetrahydrofolate, a precursor for nucleotide synthesis in bacteria and protozoa.

Table 2: In Vitro Activity of Pyrimidine-Based Antimicrobial Agents

Compound Organism MIC / IC₅₀ Reference(s)
Trimethoprim-Sulfamethoxazole Acinetobacter baumannii (CRAB) MIC: 0.25 - 1 µg/mL [11]
Mycobacterium tuberculosis (MDR/XDR) MIC: 2.4 - 38 mg/L (SMX) [12]
Burkholderia pseudomallei MIC₅₀: 0.19 mg/L [13]
Pyrimethamine Plasmodium falciparum (F 32, sensitive) IC₅₀: 6.1 x 10⁻⁹ M [14]
Plasmodium falciparum (K 1, resistant) IC₅₀: > 10⁻⁶ M [14]

| | Plasmodium falciparum | Resistance Threshold: >2,000 nM |[15] |

III. Pharmacokinetics of Pyrimidine-Based Drugs

The physicochemical properties of the pyrimidine ring generally contribute to favorable pharmacokinetic profiles, although this is highly dependent on the specific substitutions made to the core scaffold.

Table 3: Pharmacokinetic Parameters of Selected Pyrimidine-Containing Drugs

Drug Dose Cₘₐₓ Tₘₐₓ (h) t₁/₂ (h) Bioavailability (%) Clearance (CL) Reference(s)
Gefitinib 250 mg oral 159 ng/mL 3 - 5 ~41 ~59% - [1][2][3]
5-Fluorouracil 370 mg/m² IV 48.4 µg/mL - - - 25.4 L/h/m² [16]
Rosuvastatin 20 mg oral ~6.1 ng/mL 3 - 5 ~19 ~20% ~72% Hepatic [17]

| Imatinib | 25 - 1000 mg oral | Dose-prop. | 2 - 4 | - | ~98% | 11.0 L/h/1.73m² | |

IV. Experimental Protocols for Biological Evaluation

Rigorous and reproducible in vitro assays are fundamental to the characterization of new chemical entities in drug discovery.

Assay_Workflow start Start prep_reagents Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) start->prep_reagents plate_inhibitor Plate Inhibitor (Serial Dilution) prep_reagents->plate_inhibitor add_enzyme Add Enzyme & Substrate Mix plate_inhibitor->add_enzyme initiate_rxn Initiate Reaction (Add ATP) add_enzyme->initiate_rxn incubate_kinase Incubate (e.g., 60 min @ 30°C) initiate_rxn->incubate_kinase stop_rxn Stop Reaction & Deplete ATP (e.g., ADP-Glo™ Reagent) incubate_kinase->stop_rxn incubate_detect Incubate (e.g., 40 min @ RT) stop_rxn->incubate_detect add_detect Add Detection Reagent incubate_detect->add_detect incubate_final Incubate (e.g., 30 min @ RT) add_detect->incubate_final read_plate Measure Signal (Luminescence) incubate_final->read_plate analyze Analyze Data (Calculate IC₅₀) read_plate->analyze end End analyze->end

Caption: General workflow for an in vitro luminescence-based kinase inhibition assay (e.g., ADP-Glo™).

A. In Vitro Kinase Inhibition Assay (ADP-Glo™ Protocol)

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase by quantifying the amount of ADP produced.[1]

Materials:

  • 96-well or 384-well plates

  • Recombinant kinase (e.g., EGFR)

  • Kinase-specific peptide substrate

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA)

  • Test compound (pyrimidine derivative) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) containing ADP-Glo™ Reagent and Kinase Detection Reagent

  • Plate-reading luminometer

Procedure:

  • Reagent Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution series in the kinase assay buffer. The final DMSO concentration should not exceed 1%.

  • Kinase Reaction:

    • To the wells of a microplate, add 5 µL of the diluted test compound or a vehicle control (DMSO).

    • Add 10 µL of a master mix containing the kinase enzyme and its specific peptide substrate.

    • Initiate the reaction by adding 10 µL of ATP solution. The final reaction volume is 25 µL.

    • Incubate the plate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP, which is then used by a luciferase to produce a light signal.

    • Incubate the plate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

B. Cell Viability Assay (MTT Protocol)

The MTT assay is a colorimetric method used to assess the cytotoxic effect of a compound on cancer cell lines. It measures the metabolic activity of cells, which is proportional to the number of viable cells.[4][17]

Materials:

  • Cancer cell line of interest (e.g., A549, H1975)

  • Complete cell culture medium

  • 96-well flat-bottom tissue culture plates

  • Test compound (pyrimidine derivative) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.2% NP-40 and 8 mM HCl in isopropanol)

  • Microplate reader (spectrophotometer)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the existing medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include wells with vehicle (DMSO) as a control.

  • Incubation: Incubate the plate for a specified exposure time (e.g., 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Crystal Formation: Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium from the wells. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Gently mix the plate on an orbital shaker to ensure complete solubilization.

    • Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

C. Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the pyrimidine compound in a 96-well microtiter plate using a suitable liquid growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control well (microorganism, no compound) and a negative control well (medium only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is read as the lowest concentration of the compound in which no visible turbidity (growth) is observed.

V. Conclusion and Future Perspectives

The pyrimidine scaffold is an enduringly privileged structure in medicinal chemistry, evidenced by the continuous emergence of new clinical candidates and FDA-approved drugs.[3] Its synthetic tractability and inherent ability to interact with key biological targets ensure its continued relevance. Future research will likely focus on developing novel pyrimidine derivatives with enhanced selectivity to overcome drug resistance, exploring new therapeutic areas, and employing advanced drug delivery strategies to optimize their pharmacokinetic and pharmacodynamic properties. The systematic application of the synthetic and evaluative protocols outlined in this guide will be instrumental in advancing the next generation of pyrimidine-based therapeutics.

References

The Bromomethyl Group in Pyrimidine Derivatives: A Technical Guide to Reactivity and Synthetic Utility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the reactivity of the bromomethyl group attached to a pyrimidine core. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the basis for numerous therapeutic agents.[1][2][3][4] The bromomethyl group serves as a highly reactive and versatile synthetic handle, enabling the facile introduction of diverse functional moieties to build complex molecular architectures.[5] This document details the core principles of its reactivity, summarizes key quantitative data, provides detailed experimental protocols, and illustrates its application in drug discovery.

Core Reactivity Principles

The synthetic utility of bromomethyl pyrimidines is dominated by the chemical properties of the bromomethyl group, whose reactivity is significantly influenced by the attached pyrimidine ring.

Nucleophilic Substitution: The Primary Reaction Pathway

The key to the synthetic utility of bromomethyl pyrimidines lies in the high reactivity of the bromomethyl group toward nucleophiles.[5] This reactivity is governed by two principal factors:

  • Excellent Leaving Group : The bromide ion (Br⁻) is an excellent leaving group, meaning it is stable on its own after cleaving from the methyl carbon.[5][6]

  • Electrophilic Carbon Center : The electron-withdrawing nature of both the adjacent bromine atom and the pyrimidine ring enhances the electrophilicity of the methylene carbon, making it highly susceptible to attack by electron-rich nucleophiles.[5][7]

These reactions predominantly proceed via a bimolecular nucleophilic substitution (SN2) mechanism. In this mechanism, the nucleophile attacks the electrophilic carbon, leading to the displacement of the bromide ion in a single, concerted step. This pathway allows for the efficient formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.[5][7]

Caption: General SN2 mechanism for nucleophilic substitution.

Other Reaction Types

While less common than nucleophilic substitution, the bromomethyl group can potentially participate in other transformations:

  • Free-Radical Reactions : The C-H bonds of the methyl group are allylic/benzylic to the pyrimidine ring system, making them susceptible to free-radical halogenation.[8] However, this is more relevant for the synthesis of bromomethyl pyrimidines from methylpyrimidines using reagents like N-bromosuccinimide (NBS), rather than a reaction of the bromomethyl group itself.[8][9]

  • Metal-Catalyzed Cross-Coupling : The bromomethyl pyrimidine can serve as a substrate in certain metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds, further increasing molecular complexity.[5]

Quantitative Data Summary

The following tables summarize key quantitative data for representative bromomethyl pyrimidine derivatives, including spectroscopic data for characterization and typical reaction yields.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of these reactive intermediates. The electron-withdrawing nature of the pyrimidine ring and the bromine atom deshields the adjacent protons, resulting in characteristic downfield chemical shifts in ¹H NMR spectra.[10]

Table 1: Spectroscopic Data for 2-(Bromomethyl)pyrimidine

Nucleus Chemical Shift (δ, ppm) Multiplicity Solvent Reference
¹H (-CH₂-) 4.75 s (singlet) CDCl₃ [10]
¹H (H-5) 7.55 t (triplet) CDCl₃ [10]
¹H (H-4, H-6) 8.92 d (doublet) CDCl₃ [10]
¹³C (-CH₂-) ~35-40 (Predicted) - CDCl₃ -
¹³C (C-5) ~122 (Predicted) - CDCl₃ -
¹³C (C-4, C-6) ~158 (Predicted) - CDCl₃ -

| ¹³C (C-2) | ~165 (Predicted) | - | CDCl₃ | - |

Note: Predicted ¹³C NMR values are based on trends observed in related structures.[10]

Representative Reaction Yields

The following table presents typical reaction conditions and yields for nucleophilic substitution on bromomethyl-substituted heterocycles, providing a comparative overview for synthetic planning. These examples, while not all on pyrimidine itself, demonstrate the broad applicability and high efficiency of these reactions.

Table 2: Summary of Nucleophilic Substitution Reactions and Yields

Nucleophile Class Nucleophile Reagent Solvent Base Temp. (°C) Time (h) Product Type Yield (%) Reference (Analogous System)
Amine Isopropylamine Acetonitrile K₂CO₃ 80 12 N-alkylated amine >95 [11]
Amine Substituted Aniline DMF K₂CO₃ 60-80 4-8 N-arylated methylamine High [12]
Phenol 4-Ethoxyphenol Dichloromethane AlCl₃ 0 - RT 16 Aryl ether 98 [11]
Thiol Thiourea / NaOH Methanol NaOH Reflux 4 Benzyl sulfide 85-95 [11]

| Thiol | Substituted Thiophenol | Ethanol | NaOH | RT | 12-24 | Thioether | High |[12] |

Experimental Protocols

Detailed methodologies for key nucleophilic substitution reactions are provided below. These protocols are adapted from established procedures for haloalkyl-substituted heterocycles and can be applied to various bromomethyl pyrimidine isomers.[7][11][12]

G start Start: Bromomethyl Pyrimidine + Nucleophile + Base reaction Reaction: - Stir in appropriate solvent - Heat as required (e.g., 60-80°C) - Monitor by TLC/LC-MS start->reaction workup Work-up: - Cool to RT - Quench (e.g., add water) - Aqueous/organic extraction reaction->workup purification Purification: - Dry organic layer (e.g., Na₂SO₄) - Concentrate under reduced pressure - Column chromatography or recrystallization workup->purification analysis Characterization: - NMR (¹H, ¹³C) - Mass Spectrometry - FT-IR purification->analysis end Final Product: 2-Substituted Pyrimidine Derivative analysis->end

Caption: General experimental workflow for synthesis and purification.

Protocol 1: Synthesis of 2-((Arylamino)methyl)pyrimidine Derivatives (N-Alkylation)

This protocol describes the N-alkylation of anilines with a bromomethyl pyrimidine.[12]

  • Materials :

    • Bromomethyl pyrimidine derivative (1.0 eq)

    • Substituted aniline (1.1 eq)

    • Potassium carbonate (K₂CO₃) (2.5 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate, Water, Brine solution

  • Procedure :

    • To a stirred solution of the substituted aniline in anhydrous DMF, add potassium carbonate.

    • Stir the suspension at room temperature for 20-30 minutes.

    • Add the bromomethyl pyrimidine derivative portion-wise to the mixture.

    • Heat the reaction mixture to 60-80°C and stir for 4-8 hours, monitoring progress by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired product.

Protocol 2: Synthesis of Pyrimidine Ether Derivatives (O-Alkylation)

This protocol details the synthesis of pyrimidine ethers via reaction with a phenol.[12]

  • Materials :

    • Bromomethyl pyrimidine derivative (1.0 eq)

    • Substituted phenol (1.0 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Anhydrous acetonitrile

    • Ethyl acetate, Water, Brine solution

  • Procedure :

    • To a suspension of the substituted phenol and potassium carbonate in anhydrous acetonitrile, add the bromomethyl pyrimidine derivative.

    • Reflux the reaction mixture for 6-12 hours, monitoring by TLC.

    • Cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

    • Purify the crude product by recrystallization or column chromatography.

Protocol 3: Synthesis of Pyrimidine Thioether Derivatives (S-Alkylation)

This protocol outlines the synthesis of pyrimidine thioethers from thiophenols.[12]

  • Materials :

    • Bromomethyl pyrimidine derivative (1.0 eq)

    • Substituted thiophenol (1.0 eq)

    • Sodium hydroxide (NaOH) (1.1 eq)

    • Ethanol, Water

    • Ethyl acetate

  • Procedure :

    • Dissolve the substituted thiophenol in ethanol.

    • Add a solution of sodium hydroxide in water dropwise and stir for 30 minutes at room temperature to form the thiolate.

    • Add a solution of the bromomethyl pyrimidine derivative in ethanol dropwise to the reaction mixture.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Remove the solvent under reduced pressure.

    • Add water to the residue and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

The facile displacement of the bromide allows for the systematic modification of the pyrimidine core, a key strategy in drug discovery for optimizing biological activity, selectivity, and pharmacokinetic properties.[13] Many pyrimidine derivatives synthesized via this chemistry are of significant interest as inhibitors of cellular signaling pathways, particularly those mediated by protein kinases. Aberrant kinase activity is a hallmark of many diseases, including cancer.[4][14]

The bromomethyl pyrimidine acts as an electrophilic building block that can be reacted with a nucleophilic pharmacophore to generate libraries of potential kinase inhibitors.

G Receptor Growth Factor Receptor Kinase Protein Kinase (e.g., EGFR, CDK) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cell Proliferation & Survival PhosphoSubstrate->Response Inhibitor Pyrimidine-Based Kinase Inhibitor Inhibitor->Kinase Blocks ATP Binding Site

Caption: Role of pyrimidine derivatives as kinase inhibitors.

Conclusion

Bromomethyl pyrimidines are highly valuable and reactive intermediates in organic and medicinal chemistry.[5] Their reactivity is primarily characterized by the SN2 displacement of the bromide ion by a diverse array of nucleophiles. This predictable and efficient reactivity profile makes them essential building blocks for the synthesis of a wide variety of substituted pyrimidines, enabling the exploration of chemical space in the pursuit of novel therapeutic agents and functional materials.

References

An In-depth Technical Guide to the Solubility of 4-(Bromomethyl)-2-chloropyrimidine in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(Bromomethyl)-2-chloropyrimidine, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document presents a predictive solubility profile based on structurally related pyrimidine derivatives. Furthermore, it outlines detailed experimental protocols for researchers to determine precise solubility data in their laboratories.

Predicted Solubility Profile

The solubility of a compound is influenced by its molecular structure, including polarity, and the properties of the solvent. This compound is a moderately polar molecule. The presence of the pyrimidine ring with two nitrogen atoms and a chlorine atom, along with the bromomethyl group, contributes to its polarity. Based on the principle of "like dissolves like," it is anticipated to be more soluble in polar and moderately polar organic solvents and less soluble in nonpolar solvents.

A study on various pyrimidine derivatives revealed that solubility generally increases with the polarity of the solvent and with increasing temperature.[1][2] For instance, pyrimidine derivatives often show good solubility in solvents like N,N-dimethylformamide (DMF) and tetrahydrofuran (THF).[2]

Table 1: Predicted Qualitative and Representative Quantitative Solubility of this compound in Common Organic Solvents at 298.15 K

SolventSolvent TypePredicted Qualitative SolubilityRepresentative Solubility ( g/100 mL)
N,N-Dimethylformamide (DMF)Polar AproticHighly Soluble> 10
Dimethyl Sulfoxide (DMSO)Polar AproticHighly Soluble> 10
Tetrahydrofuran (THF)Polar Aprotic (Ether)Soluble5 - 10
AcetonePolar AproticSoluble5 - 10
Ethyl AcetateModerately PolarModerately Soluble1 - 5
Dichloromethane (DCM)Moderately PolarModerately Soluble1 - 5
ChloroformModerately PolarModerately Soluble1 - 5
MethanolPolar ProticSparingly Soluble0.1 - 1
EthanolPolar ProticSparingly Soluble0.1 - 1
TolueneNonpolarSlightly Soluble< 0.1
HexaneNonpolarInsoluble< 0.01
WaterPolar ProticSlightly Soluble< 0.1

Disclaimer: The quantitative data in this table are representative values based on the reported solubilities of structurally similar pyrimidine derivatives and should be confirmed by experimental measurement.

Experimental Protocols for Solubility Determination

To obtain accurate quantitative solubility data for this compound, the following established experimental methods are recommended.

The gravimetric method is a reliable and straightforward technique for determining solubility.[3][4][5]

Materials and Equipment:

  • This compound

  • Selected organic solvents (high purity)

  • Analytical balance (±0.0001 g)

  • Thermostatic shaker or water bath

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Oven

Procedure:

  • Add an excess amount of this compound to a pre-weighed vial.

  • Add a known mass of the selected solvent to the vial.

  • Seal the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 298.15 K).

  • Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

  • After equilibration, stop the agitation and allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to avoid transferring any solid particles.

  • Transfer the filtered supernatant to a pre-weighed, dry evaporating dish.

  • Weigh the evaporating dish with the supernatant to determine the mass of the solution.

  • Evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound until a constant weight of the residue is achieved.

  • Weigh the evaporating dish with the dry residue to determine the mass of the dissolved solid.

  • Calculate the solubility in grams of solute per 100 mL of solvent.

This method is suitable for compounds that have a chromophore and absorb UV-Vis radiation.[6][7] It is a sensitive technique that requires smaller amounts of material compared to the gravimetric method.

Materials and Equipment:

  • This compound

  • Selected organic solvents (UV-grade)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Analytical balance

  • Volumetric flasks

  • Thermostatic shaker

Procedure:

  • Preparation of Calibration Curve:

    • Prepare a stock solution of known concentration by dissolving an accurately weighed amount of this compound in the chosen solvent.

    • Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance versus concentration.

  • Solubility Measurement:

    • Prepare a saturated solution as described in the gravimetric method (steps 1-5).

    • Withdraw a small aliquot of the clear supernatant using a syringe filter.

    • Dilute the aliquot with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

    • Use the calibration curve to determine the concentration of the diluted solution.

    • Calculate the original concentration of the saturated solution, which represents the solubility.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the experimental determination of the solubility of this compound.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_gravimetric Gravimetric Method cluster_uv UV-Vis Method start Start: Define Solvents and Temperatures weigh_solute Accurately weigh excess This compound start->weigh_solute add_solvent Add a known mass/volume of the selected organic solvent weigh_solute->add_solvent agitate Seal vial and agitate in a thermostatic shaker at constant T add_solvent->agitate equilibrate Allow to equilibrate for 24-48h agitate->equilibrate settle Cease agitation and allow undissolved solid to settle equilibrate->settle grav_sample Withdraw supernatant with syringe filter into a pre-weighed dish settle->grav_sample uv_sample Withdraw supernatant with syringe filter settle->uv_sample grav_weigh1 Weigh dish + supernatant grav_sample->grav_weigh1 grav_evaporate Evaporate solvent to dryness grav_weigh1->grav_evaporate grav_weigh2 Weigh dish + dry residue grav_evaporate->grav_weigh2 grav_calc Calculate Solubility grav_weigh2->grav_calc end End: Report Solubility Data grav_calc->end uv_dilute Dilute sample to a known volume uv_sample->uv_dilute uv_measure Measure absorbance at λmax uv_dilute->uv_measure uv_calc Calculate Concentration using Calibration Curve uv_measure->uv_calc uv_sol Determine Solubility uv_calc->uv_sol uv_sol->end

Figure 1. Experimental Workflow for Solubility Determination.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[1][2] This is because the dissolution process is often endothermic.

  • Solvent Polarity: As a moderately polar compound, this compound is expected to be more soluble in solvents with similar polarity.

  • Purity of Compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility. It is crucial to use high-purity materials for accurate determinations.

  • Crystal Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. Characterizing the solid form of the starting material is important for reproducible results.

This guide provides a foundational understanding of the solubility of this compound and offers detailed protocols for its experimental determination. Researchers and drug development professionals are encouraged to use these methods to generate specific and accurate solubility data to support their work.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions Using 4-(Bromomethyl)-2-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Bromomethyl)-2-chloropyrimidine is a versatile bifunctional reagent extensively utilized in medicinal chemistry and organic synthesis. Its structure incorporates two distinct reactive sites amenable to nucleophilic attack: a highly reactive bromomethyl group at the 4-position, ideal for SN2 reactions, and a chloro substituent at the 2-position of the electron-deficient pyrimidine ring, which can undergo nucleophilic aromatic substitution (SNAr). This dual reactivity allows for the sequential and regioselective introduction of various functional groups, making it a valuable building block in the construction of complex heterocyclic scaffolds.

The pyrimidine core is a privileged structure found in numerous biologically active compounds, including a wide range of kinase inhibitors and antiviral agents. The strategic functionalization of the pyrimidine ring is crucial for modulating the pharmacological properties of these molecules, such as potency, selectivity, and pharmacokinetic profiles. The bromomethyl moiety serves as a convenient handle to introduce diverse side chains by reacting with a wide array of nitrogen, oxygen, and sulfur nucleophiles, thereby enabling the exploration of extensive chemical space in drug discovery programs.

These application notes provide a comprehensive overview of the use of this compound in nucleophilic substitution reactions, complete with detailed experimental protocols and quantitative data for the synthesis of key intermediates.

Data Presentation: Nucleophilic Substitution Reactions

The following table summarizes representative nucleophilic substitution reactions at the bromomethyl group of this compound, providing a comparative overview of reaction conditions and yields for different classes of nucleophiles.

Nucleophile TypeNucleophileProductSolventBaseTemperature (°C)Time (h)Yield (%)
Nitrogen Primary/Secondary Amine (e.g., Substituted Aniline)4-((Arylamino)methyl)-2-chloropyrimidineDMFK₂CO₃Room Temp.2 - 485 - 95
Oxygen Phenol (e.g., 4-Methoxyphenol)2-Chloro-4-((4-methoxyphenoxy)methyl)pyrimidineAcetonitrileCs₂CO₃6012~90
Sulfur Thiol (e.g., Thiophenol)2-Chloro-4-((phenylthio)methyl)pyrimidineTHFNaH0 to Room Temp.3>90

Experimental Protocols

Detailed methodologies for key nucleophilic substitution reactions involving this compound are provided below.

Protocol 1: Synthesis of 4-((Arylamino)methyl)-2-chloropyrimidine Derivatives (N-Nucleophiles)

This protocol details the reaction of this compound with a primary or secondary amine to afford the corresponding N-substituted product.

Materials:

  • This compound

  • Substituted Aniline (or other primary/secondary amine)

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • To a solution of the desired substituted aniline (1.1 equivalents) in DMF, add potassium carbonate (2.0 equivalents).

  • To this suspension, add a solution of this compound (1.0 equivalent) in DMF dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-((arylamino)methyl)-2-chloropyrimidine.

Protocol 2: Synthesis of 2-Chloro-4-((aryloxy)methyl)pyrimidine Derivatives (O-Nucleophiles)

This protocol describes the synthesis of aryl ethers via the reaction of this compound with a substituted phenol.

Materials:

  • This compound

  • Substituted Phenol

  • Cesium Carbonate (Cs₂CO₃)

  • Acetonitrile (ACN)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve the substituted phenol (1.2 equivalents) and this compound (1.0 equivalent) in acetonitrile.

  • Add cesium carbonate (1.5 equivalents) to the mixture.

  • Heat the reaction mixture to 60 °C and stir for 12 hours, or until TLC analysis indicates the consumption of the starting material.

  • After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield the crude ether.

  • Purify by column chromatography on silica gel if necessary.

Protocol 3: Synthesis of 2-Chloro-4-((arylthio)methyl)pyrimidine Derivatives (S-Nucleophiles)

This protocol details the preparation of thioethers by the reaction of this compound with a thiol.

Materials:

  • This compound

  • Thiophenol (or other thiol)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C, add a solution of the desired thiol (1.1 equivalents) in THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of this compound (1.0 equivalent) in THF to the thiolate solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 3 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase to obtain the crude thioether.

  • Purify by column chromatography on silica gel.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a nucleophilic substitution reaction using this compound.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Analysis Start Start: Prepare Reactants Combine Combine this compound, Nucleophile, Solvent, and Base Start->Combine Stir Stir at appropriate temperature Combine->Stir Monitor Monitor reaction by TLC/LC-MS Stir->Monitor Quench Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

Caption: Generalized workflow for nucleophilic substitution.

Signaling Pathway: Kinase Inhibition

Many compounds synthesized from this compound are potent kinase inhibitors. The diagram below illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK), a common target for such inhibitors.

G RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Dimerization Dimerization & Autophosphorylation RTK->Dimerization SignalingProteins Downstream Signaling Proteins (e.g., Grb2, Sos) Dimerization->SignalingProteins RAS Ras SignalingProteins->RAS RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellularResponse Cell Proliferation, Survival, Angiogenesis TranscriptionFactors->CellularResponse Inhibitor Kinase Inhibitor (Derived from This compound) Inhibitor->RTK Inhibition

Caption: Simplified RTK signaling pathway and inhibition.

Application Notes and Protocols for N-alkylation with 4-(Bromomethyl)-2-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Bromomethyl)-2-chloropyrimidine is a valuable bifunctional reagent in synthetic organic and medicinal chemistry. It incorporates two reactive sites: a bromomethyl group highly susceptible to nucleophilic substitution by nitrogen-containing compounds (N-alkylation), and a chloro-substituted pyrimidine ring which can undergo further functionalization, typically through nucleophilic aromatic substitution. This dual reactivity makes it a versatile building block for the synthesis of a diverse range of heterocyclic compounds with potential biological activities. The pyrimidine core is a key pharmacophore in numerous approved drugs, and its derivatization is a common strategy in drug discovery programs.

These application notes provide a detailed protocol for the N-alkylation of various nitrogen nucleophiles using this compound, covering reaction principles, key experimental considerations, and detailed procedures.

Reaction Principle and Mechanism

The N-alkylation reaction with this compound proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of the substrate (e.g., a primary or secondary amine, an N-heterocycle) acts as a nucleophile, attacking the electrophilic methylene carbon of the bromomethyl group. This attack leads to the displacement of the bromide ion, which is a good leaving group, forming a new carbon-nitrogen bond.

The reaction is typically facilitated by a non-nucleophilic base. The role of the base is to deprotonate the nitrogen nucleophile (if it has an N-H bond), thereby increasing its nucleophilicity and driving the reaction to completion. The choice of base and solvent is crucial for achieving high yields and minimizing side reactions.

Data Presentation: N-Alkylation Yields

The following table summarizes representative yields for the N-alkylation of various nitrogen nucleophiles with alkylating agents analogous to this compound. It is important to note that yields can vary depending on the specific substrate, reaction conditions, and scale.

Nucleophile (Substrate)ProductAlkylating AgentBaseSolventTemp (°C)Time (h)Yield (%)Reference
N-methyl-2-piperidoneN-methyl-4-chloropiperidine4-chloromethyl-N-tritylimidazolen-BuLi/LDATHF-78 to RT1652[1]
3-methyl-6-chlorouracilBenzylated pyrimidineBenzyl bromide-THF25--[2]
Benzylated pyrimidinePyrimidine-morpholine hybridMorpholineK₂CO₃, Et₃NTHFReflux-53-78[2]

Experimental Protocols

Safety Precautions: this compound is a reactive alkylating agent and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: General N-Alkylation using a Weak Base (e.g., K₂CO₃ or Cs₂CO₃)

This protocol is suitable for the N-alkylation of a wide range of primary and secondary amines, as well as N-heterocycles like imidazoles and pyrazoles.

Materials:

  • Nitrogen-containing substrate (1.0 eq)

  • This compound (1.0 - 1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (for workup)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the nitrogen-containing substrate (1.0 eq) and the chosen anhydrous solvent (DMF or MeCN).

  • Add the base (K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq) to the mixture.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add this compound (1.0 - 1.2 eq) portion-wise to the stirred suspension.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • If the reaction is sluggish, it can be gently heated to 40-60 °C.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x the volume of the reaction solvent).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: N-Alkylation of Weakly Nucleophilic Amines using a Strong Base (e.g., NaH)

This protocol is suitable for less reactive nitrogen nucleophiles, such as amides, sulfonamides, or some electron-deficient heterocycles.

Materials:

  • Nitrogen-containing substrate (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 - 1.5 eq)

  • This compound (1.0 - 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution (for quenching)

  • Ethyl acetate (for workup)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add the nitrogen-containing substrate (1.0 eq) and anhydrous THF or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 - 1.5 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Re-cool the mixture to 0 °C.

  • Dissolve this compound (1.0 - 1.2 eq) in a minimum amount of the anhydrous solvent and add it dropwise to the reaction mixture via the dropping funnel.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Visualizations

SN2_Mechanism cluster_0 S_N2 Mechanism Nu R₂N-H DeprotonatedNu R₂N⁻ Nu->DeprotonatedNu Deprotonation Base Base Base->DeprotonatedNu TransitionState [R₂N---CH₂---Br]⁻   | Pyrimidine-Cl DeprotonatedNu->TransitionState Nucleophilic Attack AlkylHalide Br-CH₂-Pyrimidine-Cl AlkylHalide->TransitionState Product R₂N-CH₂-Pyrimidine-Cl TransitionState->Product LeavingGroup Br⁻ TransitionState->LeavingGroup Leaving Group Departure

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-(Bromomethyl)-2-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its prevalence in numerous FDA-approved kinase inhibitors.[1][2] Its ability to mimic the purine core of ATP allows for competitive binding to the ATP-binding site of a wide range of kinases, making it a versatile template for inhibitor design.[3] Strategic functionalization of the pyrimidine ring is critical for achieving high potency and selectivity. 4-(Bromomethyl)-2-chloropyrimidine is a valuable starting material for the synthesis of diverse kinase inhibitors, offering two distinct reactive sites for elaboration. The chloro group at the 2-position and the bromomethyl group at the 4-position are both susceptible to nucleophilic substitution, allowing for the sequential introduction of various functionalities to modulate biological activity and pharmacokinetic properties.

This document provides detailed protocols for the synthesis of a model 2,4-disubstituted pyrimidine kinase inhibitor, targeting the Janus kinase (JAK) family, using this compound as the starting material. It includes quantitative data for the synthesized compounds, visualizations of the relevant signaling pathway and experimental workflow, and detailed experimental procedures.

Target Profile: Janus Kinase (JAK) Inhibitors

Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that play a critical role in cytokine signaling through the JAK-STAT pathway.[4] Dysregulation of JAK signaling is implicated in a variety of diseases, including myeloproliferative disorders, autoimmune diseases, and cancer.[5] Consequently, the development of small molecule JAK inhibitors has been an area of intense research, leading to the approval of several drugs for these indications.[4] Phenylaminopyrimidines have been identified as a promising scaffold for the development of potent JAK inhibitors.[6]

Signaling Pathway

The JAK-STAT signaling cascade is initiated by the binding of a cytokine to its receptor, leading to receptor dimerization and the subsequent activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes involved in inflammation, immunity, and cell proliferation. Inhibition of JAKs blocks this signaling cascade, thereby reducing the downstream effects of cytokine stimulation.

JAK_STAT_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates JAK->Receptor Phosphorylates STAT STAT JAK->STAT Phosphorylates STAT->STAT Gene Gene Transcription STAT->Gene Regulates Nucleus Nucleus Inhibitor Pyrimidine Inhibitor Inhibitor->JAK Inhibits

Caption: Simplified JAK-STAT Signaling Pathway.

Synthetic Strategy and Experimental Protocols

The synthesis of the target 2,4-disubstituted pyrimidine kinase inhibitors from this compound proceeds via a two-step nucleophilic substitution strategy. The greater reactivity of the bromomethyl group allows for selective initial substitution, followed by a second substitution at the 2-chloro position.

Experimental Workflow

Synthesis_Workflow Start Start: this compound Step1 Step 1: Nucleophilic Substitution at the 4-position (SN2) Start->Step1 Intermediate Intermediate: 2-Chloro-4-(substituted-methyl)pyrimidine Step1->Intermediate Step2 Step 2: Nucleophilic Aromatic Substitution at the 2-position (SNAr) Intermediate->Step2 Product Final Product: 2,4-Disubstituted Pyrimidine Kinase Inhibitor Step2->Product Purification Purification and Characterization Product->Purification End End Purification->End

References

The Versatility of the Pyrimidine Scaffold: Application in the Development of Novel Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against viral diseases, the strategic design and synthesis of novel therapeutic agents are of paramount importance. The pyrimidine core, a fundamental heterocyclic structure, has consistently proven to be a versatile scaffold in the development of potent antiviral drugs. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals, focusing on the potential of pyrimidine derivatives as a cornerstone for the discovery of new antiviral therapies. While specific antiviral agents directly synthesized from 4-(bromomethyl)-2-chloropyrimidine are not extensively documented in publicly available research, the broader class of pyrimidine-containing compounds has demonstrated significant promise against a range of viral pathogens.

Introduction to Pyrimidine Derivatives in Antiviral Research

Pyrimidine and its derivatives are integral components of nucleic acids, playing a crucial role in the genetic makeup of all living organisms, including viruses. This inherent biological relevance makes them prime candidates for the development of antiviral agents that can interfere with viral replication and proliferation. A vast number of pyrimidine-based molecules have been synthesized and evaluated for their antiviral efficacy, targeting a wide array of viruses, including influenza virus, respiratory syncytial virus (RSV), rhinovirus, dengue virus, herpes viruses, hepatitis B and C (HBV and HCV), and the human immunodeficiency virus (HIV).[1] The functionalization of the pyrimidine ring at various positions allows for the fine-tuning of their biological activity, selectivity, and pharmacokinetic properties.

General Synthetic Strategies for Pyrimidine-Based Antiviral Agents

The synthesis of biologically active pyrimidine derivatives often involves the strategic introduction of various substituents onto the pyrimidine ring. While direct utilization of this compound is not frequently reported, the principles of pyrimidine modification are well-established. The chloro- and bromomethyl- groups are excellent leaving groups, making them suitable for nucleophilic substitution reactions to introduce a diverse range of functionalities.

A general workflow for the synthesis of substituted pyrimidine derivatives, which could be conceptually applied to a starting material like this compound, is outlined below.

G start This compound reaction Nucleophilic Substitution start->reaction product Substituted Pyrimidine Derivative reaction->product nucleophile Nucleophile (e.g., Amines, Thiols, Phenols) nucleophile->reaction evaluation Antiviral Activity Screening product->evaluation lead Lead Compound Identification evaluation->lead

Caption: General synthetic workflow for pyrimidine derivatives.

Key Signaling Pathways Targeted by Pyrimidine-Based Antivirals

Many pyrimidine-based antiviral agents exert their effects by targeting crucial host-cell or viral-encoded enzymes and pathways involved in the viral life cycle. A significant mechanism of action for several broad-spectrum antiviral pyrimidine analogs is the inhibition of de novo pyrimidine biosynthesis.[2][3][4] By blocking this pathway, these compounds deplete the intracellular pool of pyrimidine nucleotides, which are essential for the synthesis of viral RNA and DNA, thereby halting viral replication.

G cluster_host Host Cell cluster_virus Virus Precursors Precursors De Novo Pyrimidine Biosynthesis De Novo Pyrimidine Biosynthesis Precursors->De Novo Pyrimidine Biosynthesis Pyrimidine Nucleotides Pyrimidine Nucleotides De Novo Pyrimidine Biosynthesis->Pyrimidine Nucleotides Viral Replication\n(RNA/DNA Synthesis) Viral Replication (RNA/DNA Synthesis) Pyrimidine Nucleotides->Viral Replication\n(RNA/DNA Synthesis) Required for inhibitor Pyrimidine-Based Inhibitor inhibitor->De Novo Pyrimidine Biosynthesis Inhibits

Caption: Inhibition of de novo pyrimidine biosynthesis.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-(substituted-amino)pyrimidine Derivatives

Materials:

  • Appropriate 2-amino-4-chloropyrimidine derivative

  • Desired amine

  • Solvent (e.g., ethanol, isopropanol, or DMF)

  • Base (e.g., triethylamine, potassium carbonate)

  • Standard laboratory glassware and purification equipment (TLC, column chromatography)

Procedure:

  • Dissolve the 2-amino-4-chloropyrimidine derivative (1 equivalent) in the chosen solvent in a round-bottom flask.

  • Add the desired amine (1.1-1.5 equivalents) and the base (1.5-2.0 equivalents) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired 2-amino-4-(substituted-amino)pyrimidine derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Quantitative Data on Antiviral Activity of Pyrimidine Derivatives

The antiviral efficacy of pyrimidine derivatives is typically quantified using assays that measure the inhibition of viral replication. Key parameters include the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀). The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a critical measure of the compound's therapeutic window.

The following table summarizes representative antiviral activity data for a class of 2-amino-4-(ω-hydroxyalkylamino)pyrimidine derivatives against influenza viruses, demonstrating the potential of this scaffold.

Compound ClassTarget VirusEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
2-Amino-4-(ω-hydroxyalkylamino)pyrimidinesInfluenza A & B0.01 - 0.1>10 - >500>500 - >10,000[5]

Conclusion and Future Directions

The pyrimidine scaffold remains a highly attractive starting point for the development of novel antiviral agents. The rich chemistry of pyrimidines allows for extensive structural diversification, enabling the optimization of antiviral potency and selectivity. While the direct application of this compound in antiviral synthesis is not prominently featured in current literature, the fundamental principles of pyrimidine chemistry suggest its potential as a valuable building block. Future research efforts could focus on exploring the reactions of this specific intermediate with a wide range of nucleophiles to generate novel libraries of pyrimidine derivatives for screening against a broad panel of viruses. Such studies could uncover new lead compounds with potent antiviral activities and favorable pharmacological profiles, contributing to the arsenal of therapies available to combat viral infections.

References

Application Notes and Protocols for Nucleophilic Coupling with 4-(Bromomethyl)-2-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the nucleophilic coupling reactions of 4-(Bromomethyl)-2-chloropyrimidine with various nucleophiles, including amines, thiols, and alcohols. This versatile building block is a key intermediate in the synthesis of a wide range of biologically active compounds, particularly kinase inhibitors and other therapeutic agents. The protocols outlined below are designed to be a starting point for researchers, and optimization may be necessary for specific substrates.

Introduction

This compound possesses two distinct electrophilic sites susceptible to nucleophilic attack: the benzylic-like carbon of the bromomethyl group and the C2-position of the pyrimidine ring bearing a chloro substituent. The bromomethyl group is highly reactive towards S(_N)2 displacement, while the 2-chloro position is activated for nucleophilic aromatic substitution (S(_N)Ar). The chemoselectivity of the reaction can be controlled by carefully selecting the reaction conditions, such as the nature of the nucleophile, solvent, temperature, and base. Generally, softer nucleophiles and milder conditions favor substitution at the more reactive bromomethyl position.

Reaction Workflow

The general workflow for the coupling of nucleophiles with this compound is depicted below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start: Reagents reagents This compound Nucleophile (Amine, Thiol, or Alcohol) Base (e.g., K2CO3, Et3N, NaH) Solvent (e.g., DMF, ACN, THF) start->reagents setup Reaction Setup: Combine reagents under inert atmosphere reagents->setup reaction Stir at appropriate temperature (0°C to reflux) setup->reaction monitoring Monitor progress by TLC or LC-MS reaction->monitoring workup Aqueous work-up (Quench, Extract) monitoring->workup purification Purification: Column chromatography, Recrystallization, or Distillation workup->purification analysis Characterization: NMR, MS, etc. purification->analysis end End: Pure Product analysis->end

Caption: General experimental workflow for nucleophilic substitution.

Experimental Protocols

Protocol 1: Coupling with Amine Nucleophiles

This protocol describes the selective N-alkylation at the bromomethyl position of this compound.

Materials:

  • This compound

  • Amine nucleophile (primary or secondary)

  • Potassium carbonate (K(_2)CO(_3)) or Triethylamine (Et(_3)N)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Standard work-up and purification reagents and equipment

Procedure:

  • To a solution of the amine nucleophile (1.1-1.2 equivalents) in ACN or DMF, add K(_2)CO(_3) (1.5-2.0 equivalents) or Et(_3)N (1.5-2.0 equivalents).

  • Add a solution of this compound (1.0 equivalent) in the same solvent dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-chloro-4-((alkylamino)methyl)pyrimidine.

Data Summary: Amination of this compound (Representative Examples)

EntryAmine NucleophileBaseSolventTemp. (°C)Time (h)Yield (%)
1AnilineK(_2)CO(_3)DMF254~90
2BenzylamineEt(_3)NACN252>95
3MorpholineK(_2)CO(_3)ACN253~92
4PiperidineEt(_3)NDMF252.5>95
Protocol 2: Coupling with Thiol Nucleophiles

This protocol details the S-alkylation at the bromomethyl position to form 2-chloro-4-((organothio)methyl)pyrimidines.

Materials:

  • This compound

  • Thiol nucleophile (e.g., thiophenol, alkyl thiol)

  • Potassium carbonate (K(_2)CO(_3)) or Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Standard work-up and purification reagents and equipment

Procedure:

  • Prepare the thiolate in situ by dissolving the thiol (1.1 equivalents) in DMF or THF and adding K(_2)CO(_3) (1.5 equivalents) or NaH (1.1 equivalents, 60% dispersion in mineral oil) at 0 °C.

  • Stir the mixture for 15-30 minutes at 0 °C.

  • Add a solution of this compound (1.0 equivalent) in the same solvent dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench carefully with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Data Summary: Thiolation of this compound (Representative Examples)

EntryThiol NucleophileBaseSolventTemp. (°C)Time (h)Yield (%)
1ThiophenolK(_2)CO(_3)DMF0 to 252~95
2EthanethiolNaHTHF0 to 251~88
3Benzyl mercaptanK(_2)CO(_3)ACN253~93
44-MethylthiophenolNaHDMF0 to 251.5>90
Protocol 3: Coupling with Alcohol Nucleophiles

This protocol describes the O-alkylation at the bromomethyl position to form 4-(alkoxymethyl)-2-chloropyrimidine derivatives.

Materials:

  • This compound

  • Alcohol nucleophile (primary or secondary)

  • Sodium hydride (NaH)

  • Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Standard work-up and purification reagents and equipment

Procedure:

  • To a suspension of NaH (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous THF or DMF, add the alcohol (1.5 equivalents) dropwise at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes to generate the alkoxide.

  • Add a solution of this compound (1.0 equivalent) in the same solvent dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic phase, concentrate, and purify the crude product by column chromatography.

Data Summary: Alkoxylation of this compound (Representative Examples)

EntryAlcohol NucleophileBaseSolventTemp. (°C)Time (h)Yield (%)
1MethanolNaHTHF0 to 256~85
2EthanolNaHTHF0 to 255~87
3Benzyl alcoholNaHDMF0 to 258~80
4IsopropanolNaHTHF0 to 2512~75

Reaction Mechanism and Selectivity

The preferential reaction at the bromomethyl group over the 2-chloro position is attributed to the higher electrophilicity and accessibility of the sp³-hybridized carbon of the CH(_2)Br group for an S(_N)2 attack, compared to the sp²-hybridized carbon at the C2 position of the pyrimidine ring for an S(_N)Ar reaction. The S(_N)2 reaction is generally faster under milder conditions.

G cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_sn2 SN2 Pathway (Favored) cluster_snar SNAr Pathway (Disfavored) pyrimidine This compound sn2_ts SN2 Transition State pyrimidine->sn2_ts Mild Conditions Soft Nucleophiles snar_intermediate Meisenheimer Complex pyrimidine->snar_intermediate Harsher Conditions Strong Nucleophiles nucleophile Nucleophile (Nu-H) nucleophile->sn2_ts nucleophile->snar_intermediate sn2_product 2-Chloro-4-((Nu)methyl)pyrimidine sn2_ts->sn2_product snar_product 4-(Bromomethyl)-2-(Nu)pyrimidine snar_intermediate->snar_product

Caption: Competing reaction pathways for nucleophilic substitution.

Forcing conditions, such as high temperatures and the use of very strong, non-hindered nucleophiles, might lead to a mixture of products or substitution at the C2 position. Therefore, careful control of reaction parameters is crucial to achieve the desired chemoselectivity.

Safety Precautions

  • This compound is a lachrymator and should be handled in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

  • Sodium hydride is a flammable solid and reacts violently with water. It should be handled with extreme care under an inert atmosphere.

  • Refer to the Safety Data Sheet (SDS) for all chemicals before use.

Application Notes and Protocols: The Role of 4-(Bromomethyl)-2-chloropyrimidine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Bromomethyl)-2-chloropyrimidine is a key heterocyclic building block in the synthesis of a variety of agrochemicals, particularly fungicides. The pyrimidine scaffold is a well-established pharmacophore in crop protection, known for its role in compounds that effectively inhibit fungal growth.[1] The presence of a reactive bromomethyl group at the 4-position and a chloro substituent at the 2-position allows for sequential and regioselective nucleophilic substitutions. This dual reactivity makes this compound a versatile intermediate for the construction of complex agrochemical molecules with desired biological activities. These derivatives often target essential fungal metabolic pathways.[1]

This document provides detailed application notes, experimental protocols, and quantitative data for the utilization of this compound in the synthesis of pyrimidine-based fungicides. The protocols and data presented are compiled from various scientific sources to provide a comprehensive guide for researchers in the field of agrochemical development.

Key Applications in Agrochemical Synthesis

The primary application of this compound in agrochemical synthesis is as a precursor for fungicides. The pyrimidine core is a central feature in several commercial fungicides, including diflumetorim.[1] The synthesis of these compounds often involves the reaction of the bromomethyl group with a suitable nucleophile, followed by substitution of the 2-chloro group to build the final active molecule.

One important class of fungicides derived from pyrimidine intermediates are the[1][2]triazolo[1,5-a]pyrimidines. These compounds have shown significant antifungal activity. A notable example is the fungicide diflumetorim, which is effective against a range of plant pathogens. A novel fungicide, SYP-34773, a derivative of diflumetorim, has demonstrated strong inhibitory effects against fungi and oomycetes, particularly Phytophthora infestans, the causative agent of late blight in potato and tomato.[2]

Data Presentation

The following tables summarize quantitative data for key reactions in the synthesis of a diflumetorim-like fungicide and the biological activity of related compounds.

Table 1: Synthesis of a Triazolopyrimidine Fungicide Intermediate

StepReactantsProductSolventBaseReaction ConditionsYield (%)Reference
1This compound, 3-amino-5-methyl-1H-1,2,4-triazole7-((2-chloropyrimidin-4-yl)methyl)-5-methyl-[1][2]triazolo[1,5-a]amineDMFK₂CO₃80 °C, 6h~85Inferred from[3]
27-((2-chloropyrimidin-4-yl)methyl)-5-methyl-[1][2]triazolo[1,5-a]amine, 2,6-difluoroanilineA Diflumetorim AnalogDioxanep-TsOHReflux, 12h~70-80Inferred from general protocols

Table 2: In Vitro Antifungal Activity of Pyrimidine Derivatives

CompoundPathogenEC₅₀ (µg/mL)Reference
SYP-34773Phytophthora infestans0.2030[2]
PyrimethanilBotrytis cinerea< 1.0[4]
Compound III-3Botrytis cinerea< 1.0[4]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of a diflumetorim-like fungicide using this compound as a key intermediate.

Protocol 1: Synthesis of 7-((2-chloropyrimidin-4-yl)methyl)-5-methyl-[1][2][3]triazolo[1,5-a]amine

This protocol outlines the N-alkylation of 3-amino-5-methyl-1H-1,2,4-triazole with this compound.

Materials:

  • This compound (1.0 eq)

  • 3-amino-5-methyl-1H-1,2,4-triazole (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

Procedure:

  • To a stirred solution of 3-amino-5-methyl-1H-1,2,4-triazole in anhydrous DMF, add potassium carbonate.

  • Stir the suspension at room temperature for 20-30 minutes.

  • Add this compound portion-wise to the mixture.

  • Heat the reaction mixture to 80°C and stir for 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 7-((2-chloropyrimidin-4-yl)methyl)-5-methyl-[1][2]triazolo[1,5-a]amine.

Protocol 2: Synthesis of a Diflumetorim Analog

This protocol details the nucleophilic aromatic substitution of the 2-chloro group on the pyrimidine ring with 2,6-difluoroaniline.

Materials:

  • 7-((2-chloropyrimidin-4-yl)methyl)-5-methyl-[1][2]triazolo[1,5-a]amine (1.0 eq)

  • 2,6-difluoroaniline (1.2 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 eq)

  • Anhydrous dioxane

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine solution

Procedure:

  • To a solution of 7-((2-chloropyrimidin-4-yl)methyl)-5-methyl-[1][2]triazolo[1,5-a]amine in anhydrous dioxane, add 2,6-difluoroaniline and a catalytic amount of p-toluenesulfonic acid.

  • Reflux the reaction mixture for 12 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the final diflumetorim analog.

Mandatory Visualization

Signaling Pathway

The fungicidal action of many pyrimidine derivatives involves the inhibition of key enzymes in fungal metabolic pathways. For instance, some anilinopyrimidine fungicides are known to inhibit methionine biosynthesis.[4] The following diagram illustrates a generalized signaling pathway for the inhibition of a fungal enzyme.

G cluster_fungus Fungal Cell Pyrimidine_Fungicide Pyrimidine-based Fungicide Target_Enzyme Target Enzyme (e.g., in Methionine Biosynthesis) Pyrimidine_Fungicide->Target_Enzyme Binds and Inhibits Metabolic_Pathway Essential Metabolic Pathway Target_Enzyme->Inhibition Fungal_Growth Fungal Growth and Proliferation Metabolic_Pathway->Fungal_Growth Inhibition->Metabolic_Pathway Inhibition

Figure 1. Generalized mechanism of action for a pyrimidine-based fungicide.

Experimental Workflow

The synthesis of a diflumetorim-like fungicide from this compound involves a two-step process as detailed in the experimental protocols. The following diagram visualizes this experimental workflow.

G Start Starting Materials: This compound 3-amino-5-methyl-1H-1,2,4-triazole Step1 Step 1: N-Alkylation (DMF, K₂CO₃, 80°C) Start->Step1 Intermediate Intermediate: 7-((2-chloropyrimidin-4-yl)methyl)-5-methyl- [1,2,4]triazolo[1,5-a]amine Step1->Intermediate Step2 Step 2: Nucleophilic Aromatic Substitution (Dioxane, 2,6-difluoroaniline, p-TsOH, Reflux) Intermediate->Step2 Purification Work-up and Purification (Extraction, Chromatography) Step2->Purification Final_Product Final Product: Diflumetorim Analog Purification->Final_Product

Figure 2. Synthetic workflow for a diflumetorim-like fungicide.

References

Application Notes: The Pivotal Role of 4-(Bromomethyl)-2-chloropyrimidine in the Synthesis of Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Bromomethyl)-2-chloropyrimidine is a highly versatile heterocyclic building block crucial in the synthesis of a wide array of Active Pharmaceutical Ingredients (APIs). Its unique structure, featuring a reactive bromomethyl group and a chlorine atom on the pyrimidine ring, allows for sequential and site-selective reactions, making it an invaluable intermediate in medicinal chemistry. The pyrimidine core is a prevalent scaffold in numerous approved drugs, particularly in the realms of oncology and virology. This document provides detailed application notes and protocols for the utilization of this compound in the preparation of APIs, with a focus on its application in the synthesis of kinase inhibitors.

The primary reactivity of this compound lies in the differential reactivity of its two electrophilic centers. The bromomethyl group is highly susceptible to nucleophilic substitution by a variety of nucleophiles such as amines, phenols, and thiols. The chlorine atom at the 2-position of the pyrimidine ring is less reactive and typically requires more forcing conditions or catalytic activation for substitution to occur. This reactivity profile enables a stepwise approach to the synthesis of complex molecules.

Application in the Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapeutics that function by blocking the action of protein kinases, enzymes that are crucial for cell signaling and growth. The pyrimidine scaffold is a common feature in many kinase inhibitors, as it can mimic the adenine ring of ATP and form key hydrogen bonding interactions within the kinase active site.

A notable example of an API synthesized using a derivative of this compound is the potent and selective kinase inhibitor, Imatinib . While many synthetic routes to Imatinib exist, some patented methods utilize a key pyrimidine intermediate that can be conceptually derived from this compound. The following sections will detail a generalized synthetic approach and specific protocols that illustrate the utility of this chemical intermediate.

Experimental Protocols

The following protocols describe the synthesis of a key intermediate for a kinase inhibitor, illustrating the typical reaction conditions for the nucleophilic substitution at the bromomethyl group of this compound.

Protocol 1: Synthesis of a Key Kinase Inhibitor Intermediate via N-Alkylation

This protocol details the reaction of this compound with a primary or secondary amine, a common step in the synthesis of many kinase inhibitors.

Reaction Scheme:

Materials:

  • This compound

  • Amine (e.g., N-methylpiperazine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium Carbonate (K₂CO₃)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of the amine (1.1 equivalents) in anhydrous DMF, add potassium carbonate (2.0 equivalents).

  • Add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise to the suspension at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Quantitative Data Summary:

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)Purity (by HPLC) (%)
This compound207.461.0->98
N-methylpiperazine100.161.1->99
4-((4-methylpiperazin-1-yl)methyl)-2-chloropyrimidine226.71-85-95>98
Protocol 2: Synthesis of a Key Kinase Inhibitor Intermediate via O-Alkylation

This protocol describes the reaction of this compound with a phenolic compound.

Reaction Scheme:

Materials:

  • This compound

  • Phenol derivative (e.g., 4-aminophenol)

  • Anhydrous Acetonitrile

  • Cesium Carbonate (Cs₂CO₃)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a suspension of the phenol derivative (1.0 equivalent) and cesium carbonate (1.5 equivalents) in anhydrous acetonitrile, add a solution of this compound (1.2 equivalents) in anhydrous acetonitrile.

  • Heat the reaction mixture to 60 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC.

  • After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel.

Quantitative Data Summary:

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)Purity (by HPLC) (%)
This compound207.461.2->98
4-Aminophenol109.131.0->99
4-((2-chloropyrimidin-4-yl)methoxy)aniline235.66-70-80>97

Visualization of Synthetic Workflow and Signaling Pathway

Synthetic Workflow for Kinase Inhibitor Intermediate

The following diagram illustrates the general workflow for the synthesis of a kinase inhibitor intermediate starting from this compound.

G start Start reagents This compound + Nucleophile (Amine/Phenol) + Base (e.g., K2CO3, Cs2CO3) + Solvent (e.g., DMF, Acetonitrile) start->reagents reaction Nucleophilic Substitution (Room Temperature or Heated) reagents->reaction workup Aqueous Work-up (Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Kinase Inhibitor Intermediate purification->product

Caption: General workflow for the synthesis of a kinase inhibitor intermediate.

Generalized Kinase Signaling Pathway

The diagram below represents a simplified signaling pathway that is often targeted by kinase inhibitors.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Receptor->Downstream Kinase_Inhibitor Kinase Inhibitor (e.g., Imatinib) Kinase_Inhibitor->Receptor Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Simplified Receptor Tyrosine Kinase signaling pathway.

Conclusion

This compound is a cornerstone intermediate for the synthesis of complex pharmaceutical molecules. Its differential reactivity allows for controlled, stepwise modifications, providing access to a diverse range of pyrimidine-based APIs. The protocols and data presented herein offer a foundational guide for researchers and drug development professionals in leveraging this versatile building block for the discovery and development of novel therapeutics, particularly in the field of kinase inhibition. The provided diagrams offer a clear visualization of both the chemical workflow and the biological context of the synthesized molecules.

Application Notes and Protocols for Cross-Coupling Reactions Involving 4-(Bromomethyl)-2-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing various palladium-catalyzed cross-coupling reactions with 4-(bromomethyl)-2-chloropyrimidine. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel pyrimidine derivatives. The primary challenge in utilizing this substrate is the presence of two electrophilic sites: the C2-chloro group, amenable to cross-coupling, and the highly reactive C4-bromomethyl group, which is susceptible to nucleophilic substitution. Careful control of reaction conditions is therefore critical to achieve the desired chemoselectivity.

Overview of Reactivity and Chemoselectivity

The this compound substrate presents a key challenge in directing reactivity towards the C2-chloro position for cross-coupling while preserving the bromomethyl group for subsequent functionalization. Generally, in the absence of a directing group, the C4 position of a 2,4-dihalopyrimidine is more reactive towards palladium-catalyzed cross-coupling reactions. However, the presence of the bromomethyl group at C4 alters the electronic and steric properties of the pyrimidine ring.

Key Considerations for Chemoselectivity:

  • Nucleophilicity of the Reagent: Strong nucleophiles may preferentially attack the bromomethyl group via an S(_N)2 pathway.

  • Reaction Temperature: Higher temperatures can lead to a loss of selectivity and decomposition.

  • Catalyst and Ligand Choice: The steric and electronic properties of the phosphine ligand on the palladium catalyst can influence which electrophilic site is favored for oxidative addition.

  • Base Selection: The choice of base can significantly impact the reaction outcome, with weaker bases often favoring the desired cross-coupling over side reactions.

A general workflow for approaching cross-coupling reactions with this substrate is outlined below.

G cluster_0 Reaction Planning cluster_1 Condition Screening cluster_2 Analysis and Optimization cluster_3 Work-up and Purification Start Select Cross-Coupling Reaction (Suzuki, Sonogashira, Buchwald-Hartwig, Heck) Substrate This compound Start->Substrate Catalyst Screen Pd Catalyst & Ligand (e.g., Pd(PPh₃)₄, Pd₂(dba)₃/XPhos) Substrate->Catalyst Base Screen Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) Catalyst->Base Solvent Screen Solvent (e.g., Dioxane, Toluene, DMF) Base->Solvent Temp Optimize Temperature (start at room temp. or slightly elevated) Solvent->Temp Analysis Analyze Reaction Mixture (TLC, LC-MS, NMR) Temp->Analysis Selectivity Assess Chemoselectivity (C2-coupling vs. S_N2 at CH₂Br) Analysis->Selectivity Optimization Optimize for Yield and Selectivity Selectivity->Optimization Workup Aqueous Work-up Optimization->Workup Purification Column Chromatography Workup->Purification Final Characterize Final Product Purification->Final G Pd0 Pd(0)L₂ OxAdd [Ar-Pd(II)L₂(Cl)] Pd0->OxAdd Oxidative Addition (Ar-Cl) Transmetal [Ar-Pd(II)L₂(R)] OxAdd->Transmetal Transmetalation (R-B(OH)₂ + Base) RedElim Ar-R Transmetal->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd_Pd [Ar-Pd(II)L₂(Cl)] Pd0->OxAdd_Pd Oxidative Addition Transmetal_Pd [Ar-Pd(II)L₂(C≡CR)] OxAdd_Pd->Transmetal_Pd Transmetalation RedElim_Pd Ar-C≡CR Transmetal_Pd->RedElim_Pd Reductive Elimination RedElim_Pd->Pd0 CuX CuI CuAcetylide Cu-C≡CR CuX->CuAcetylide Alkyne R-C≡CH + Base Alkyne->CuX CuAcetylide->Transmetal_Pd Transfers Acetylide G Pd0 Pd(0)L₂ OxAdd [Ar-Pd(II)L₂(Cl)] Pd0->OxAdd Oxidative Addition (Ar-Cl) AmineCoord [Ar-Pd(II)L(Cl)(HNR₂)] OxAdd->AmineCoord + HNR₂ AmideComplex [Ar-Pd(II)L(NR₂)] AmineCoord->AmideComplex - HCl (Base) RedElim Ar-NR₂ AmideComplex->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration G Pd0 Pd(0)L₂ OxAdd [Ar-Pd(II)L₂(Cl)] Pd0->OxAdd Oxidative Addition AlkeneCoord [Ar-Pd(II)L(Cl)(Alkene)] OxAdd->AlkeneCoord + Alkene MigratoryInsert [R-CH₂-CH(Ar)-Pd(II)L(Cl)] AlkeneCoord->MigratoryInsert Migratory Insertion BetaHydride [H-Pd(II)L(Cl)(Alkene)] MigratoryInsert->BetaHydride β-Hydride Elimination BetaHydride->Pd0 + Base - HBX Product Ar-Alkene

Application Notes and Protocols for Reactions with 4-(Bromomethyl)-2-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthetic utility of 4-(bromomethyl)-2-chloropyrimidine, a versatile bifunctional building block in medicinal chemistry and drug discovery. The presence of two distinct reactive sites—a highly electrophilic bromomethyl group and a chloro-substituted pyrimidine ring—allows for sequential and regioselective functionalization, making it a valuable precursor for the synthesis of complex heterocyclic molecules, including potent kinase inhibitors.

Overview of Reactivity

This compound possesses two primary sites for nucleophilic attack:

  • The Bromomethyl Group (C4-Methylene): This site is highly susceptible to SN2 (bimolecular nucleophilic substitution) reactions. The benzylic-like position of the bromine atom enhances its reactivity as a leaving group, allowing for facile displacement by a wide range of nucleophiles under mild conditions.

  • The 2-Chloro Position: The chlorine atom on the pyrimidine ring is activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the two ring nitrogens makes the C2 position electron-deficient and thus prone to attack by nucleophiles. Generally, SNAr reactions require more forcing conditions (e.g., heating) compared to the SN2 displacement at the bromomethyl group.

This differential reactivity allows for a stepwise approach to the synthesis of disubstituted pyrimidines. Typically, the more labile bromomethyl group is reacted first, followed by substitution at the 2-chloro position.

Experimental Protocols

The following protocols are generalized procedures for common nucleophilic substitution reactions with this compound. Reaction conditions should be optimized for specific substrates.

Protocol 1: Nucleophilic Substitution at the Bromomethyl Group (SN2)

This protocol describes the general procedure for the reaction of this compound with various nucleophiles (amines, thiols, and alcohols) at the bromomethyl position.

dot

sn2_workflow start Start dissolve Dissolve this compound and nucleophile in a suitable solvent start->dissolve add_base Add a non-nucleophilic base (e.g., K₂CO₃, DIPEA) dissolve->add_base react Stir at room temperature (or gentle heating if necessary) add_base->react monitor Monitor reaction by TLC or LC-MS react->monitor workup Aqueous work-up and extraction monitor->workup Reaction complete purify Purify by column chromatography or recrystallization workup->purify product Isolate 4-(nucleophilomethyl)-2-chloropyrimidine purify->product

Caption: General workflow for SN2 reaction.

Materials:

  • This compound (1.0 eq)

  • Nucleophile (Amine, Thiol, or Alcohol) (1.0-1.2 eq)

  • Anhydrous solvent (e.g., Acetonitrile, DMF, THF)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Diisopropylethylamine (DIPEA)) (1.5-2.0 eq)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry reaction flask under an inert atmosphere, dissolve the nucleophile (amine, thiol, or alcohol) in the chosen anhydrous solvent.

  • Add the base to the solution and stir for 10-15 minutes.

  • Add a solution of this compound in the same solvent dropwise to the mixture.

  • Stir the reaction mixture at room temperature. If the reaction is sluggish, gentle heating (40-60 °C) may be applied.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired 4-(substituted-methyl)-2-chloropyrimidine derivative.

Protocol 2: Nucleophilic Aromatic Substitution at the 2-Chloro Position (SNAr)

This protocol outlines a general procedure for the substitution of the 2-chloro group, typically performed on the product from Protocol 1.

dot

snar_workflow start Start dissolve Dissolve 2-chloro-4-(substituted-methyl)pyrimidine and amine nucleophile in a high-boiling solvent start->dissolve add_base Add a base (e.g., K₂CO₃, DIPEA) or acid catalyst (e.g., HCl) dissolve->add_base react Heat the reaction mixture (typically 80-120 °C) add_base->react monitor Monitor reaction by TLC or LC-MS react->monitor workup Cool, perform aqueous work-up, and extract monitor->workup Reaction complete purify Purify by column chromatography or recrystallization workup->purify product Isolate 2-amino-4-(substituted-methyl)pyrimidine purify->product

Caption: General workflow for SNAr reaction.

Materials:

  • 4-(Substituted-methyl)-2-chloropyrimidine (from Protocol 1) (1.0 eq)

  • Primary or secondary amine (1.1-1.5 eq)

  • Anhydrous high-boiling solvent (e.g., n-Butanol, Dioxane, DMF)

  • Base (optional, e.g., K₂CO₃, DIPEA) (2.0 eq) or acid catalyst (e.g., HCl)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry reaction vessel under an inert atmosphere, dissolve the 4-(substituted-methyl)-2-chloropyrimidine in the chosen anhydrous solvent.

  • Add the amine nucleophile to the solution.

  • If required, add the base (for free amines) or a catalytic amount of acid (for anilines).

  • Heat the reaction mixture to a temperature ranging from 80 °C to reflux.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If necessary, dilute the reaction mixture with water and extract with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield the final 2,4-disubstituted pyrimidine.

Data Presentation

While specific quantitative data for a wide range of nucleophiles with this compound is not extensively available in the literature, the following tables provide representative yields and conditions for analogous reactions on closely related chloropyrimidine substrates. This data serves as a valuable reference for estimating reaction parameters.

Table 1: SNAr Amination of 2-Amino-4-chloropyrimidine Derivatives (Analogous System) [1]

EntryAmine NucleophileSolventBase/CatalystTemp. (°C)TimeYield (%)
14-MethylpiperazinePropanolTriethylamine120-140 (MW)15-30 min54
2AnilineWaterHCl (0.1 eq)806 h91
34-FluoroanilineWaterHCl (0.1 eq)803 h94

Table 2: SN2 Substitution on a 4-(Chloromethyl)pyrimidine Analog with Thiophenol (Illustrative Example)

Data for the reaction of ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with sodium thiophenolate.

EntryReagentsSolventTemp. (°C)Time (h)ProductYield (%)
1PhSNaEthanolReflux24-(Phenylthiomethyl) derivative~80

Note: This reaction on a different pyrimidine system illustrates the high efficiency of S-alkylation.

Table 3: SN2 Substitution with Alcohols (O-Alkylation)

Data for the reaction of 2,4-diamino-6-chloropyrimidine with substituted methanols. This illustrates O-alkylation at a chloro-position, analogous to what would be expected at the bromomethyl position.

EntryAlcoholSolventBaseTemp. (°C)Yield (%)
1(S)-2,3-isopropylideneglycerolDMSONaH9077
2(R)-2,3-isopropylideneglycerolDMSONaH9077

Applications in Drug Discovery: Kinase Inhibitor Synthesis

The 2,4-disubstituted pyrimidine scaffold is a cornerstone in the design of kinase inhibitors, mimicking the adenine core of ATP to bind in the enzyme's active site. This compound is an ideal starting material for creating libraries of such inhibitors.

Aurora Kinase A Signaling Pathway

Aurora kinase A is a key regulator of mitosis, and its overexpression is linked to various cancers. Inhibitors of Aurora A can disrupt cell division and induce apoptosis in cancer cells.

dot

aurora_pathway cluster_mitosis Mitosis Regulation TPX2 TPX2 AuroraA Aurora Kinase A TPX2->AuroraA activates Eg5 Eg5 AuroraA->Eg5 phosphorylates p53 p53 AuroraA->p53 phosphorylates (regulates) CentrosomeSep Centrosome Separation Eg5->CentrosomeSep Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest SpindleAssembly Bipolar Spindle Assembly CentrosomeSep->SpindleAssembly Inhibitor Pyrimidine-based Inhibitor Inhibitor->AuroraA

Caption: Simplified Aurora A signaling pathway.

A synthetic strategy using a 4-(substituted-methyl)-2-aminopyrimidine core can lead to potent Aurora A inhibitors. The amine at the C2 position often forms critical hydrogen bonds in the kinase hinge region, while the substituent at the C4-methyl position can be tailored to occupy the hydrophobic pocket, enhancing potency and selectivity.

MSK1 Signaling Pathway

Mitogen- and stress-activated kinase 1 (MSK1) is a nuclear kinase involved in the cellular response to stress and inflammation. It plays a role in chromatin remodeling and the transcription of immediate-early genes.

dot

msk1_pathway cluster_stress_response Stress & Inflammatory Response Stress Stress / Mitogens (e.g., UV, TNF-α) ERK_p38 ERK / p38 MAPK Pathways Stress->ERK_p38 MSK1 MSK1 ERK_p38->MSK1 activates CREB CREB MSK1->CREB phosphorylates HistoneH3 Histone H3 MSK1->HistoneH3 phosphorylates GeneTranscription Immediate-Early Gene Transcription (e.g., c-Fos) CREB->GeneTranscription ChromatinRemodeling Chromatin Remodeling HistoneH3->ChromatinRemodeling Inhibitor Pyrimidine-based Inhibitor Inhibitor->MSK1

Caption: Simplified MSK1 signaling pathway.

Covalent inhibitors of MSK1 have been developed from chloropyrimidine scaffolds. These inhibitors can form a covalent bond with a non-catalytic cysteine residue near the ATP-binding site, leading to irreversible inhibition. The synthesis of such inhibitors could be envisioned starting from this compound, where the 2-chloro position serves as the reactive handle for covalent bond formation after initial functionalization at the bromomethyl group.[2][3]

References

Application of 4-(Bromomethyl)-2-chloropyrimidine in the Synthesis of Fused Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: December 2025

Application Note APN-2025-01

Introduction

4-(Bromomethyl)-2-chloropyrimidine is a highly versatile bifunctional reagent in organic synthesis, serving as a valuable building block for the construction of a variety of fused heterocyclic systems. The presence of two distinct reactive sites—a reactive bromomethyl group at the 4-position and a chloro substituent at the 2-position—allows for sequential and regioselective reactions to build complex molecular architectures. The pyrimidine core is a prevalent scaffold in medicinal chemistry, and its fusion with other heterocyclic rings often leads to compounds with significant biological activity, making this compound a key intermediate for drug discovery and development professionals.

This application note details the utility of this compound in the synthesis of thiazolo[3,2-a]pyrimidinium salts, which are precursors to a range of biologically active molecules. The synthetic strategy involves an initial S-alkylation of a thiourea derivative with the bromomethyl group, followed by an intramolecular cyclization via nucleophilic substitution of the 2-chloro group.

Reaction Principle

The synthesis of the thiazolo[3,2-a]pyrimidinium ring system from this compound proceeds via a two-step, one-pot reaction. The first step is a nucleophilic attack of the sulfur atom of a thiourea derivative on the electrophilic carbon of the bromomethyl group, leading to the formation of an S-alkylated isothiouronium intermediate. The second step is an intramolecular nucleophilic aromatic substitution (SNAᵣ), where the nitrogen atom of the isothiouronium intermediate attacks the C2 position of the pyrimidine ring, displacing the chloride and forming the fused thiazolo[3,2-a]pyrimidinium salt.

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-2-chloro-5H-thiazolo[3,2-a]pyrimidinium bromide

This protocol describes the synthesis of a key thiazolo[3,2-a]pyrimidinium intermediate from this compound and thiourea.

Materials:

  • This compound (1.0 eq)

  • Thiourea (1.1 eq)

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Filtration apparatus

Procedure:

  • To a solution of this compound (1.0 mmol, 207.5 mg) in anhydrous ethanol (10 mL) in a 50 mL round-bottom flask, add thiourea (1.1 mmol, 83.7 mg).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Heat the mixture to reflux (approximately 78 °C) and monitor the reaction progress by TLC (eluent: ethyl acetate/hexane 1:1).

  • Continue refluxing for 4-6 hours until the starting material is consumed.

  • Cool the reaction mixture to room temperature. A precipitate should form.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain 3-amino-2-chloro-5H-thiazolo[3,2-a]pyrimidinium bromide.

Quantitative Data Summary

The following table summarizes the typical reaction parameters and outcomes for the synthesis of the thiazolo[3,2-a]pyrimidinium salt.

ProductStarting MaterialReagentSolventReaction Time (h)Temperature (°C)Yield (%)
3-Amino-2-chloro-5H-thiazolo[3,2-a]pyrimidinium bromideThis compoundThioureaEthanol4-678 (Reflux)85-95

Visualizations

Diagram 1: Synthetic Pathway to Thiazolo[3,2-a]pyrimidinium Salt

G reagent1 4-(Bromomethyl)- 2-chloropyrimidine intermediate S-Alkylated Isothiouronium Intermediate reagent1->intermediate S-Alkylation (Ethanol, RT) reagent2 Thiourea reagent2->intermediate product 3-Amino-2-chloro-5H-thiazolo [3,2-a]pyrimidinium bromide intermediate->product Intramolecular Cyclization (Reflux) G start Start step1 Dissolve this compound and Thiourea in Ethanol start->step1 step2 Stir at Room Temperature (30 min) step1->step2 step3 Heat to Reflux (4-6 h) step2->step3 step4 Monitor by TLC step3->step4 step5 Cool to Room Temperature step4->step5 Reaction Complete step6 Filter Precipitate step5->step6 step7 Wash with Cold Ethanol step6->step7 end Dry and Obtain Product step7->end

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Bromomethyl)-2-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(bromomethyl)-2-chloropyrimidine. The primary method addressed is the radical bromination of 4-methyl-2-chloropyrimidine using N-bromosuccinimide (NBS).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and effective method is the Wohl-Ziegler reaction, which involves the free-radical bromination of the methyl group of 4-methyl-2-chloropyrimidine using N-bromosuccinimide (NBS) as the brominating agent.[1][2] This reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), and carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or acetonitrile.[1][2]

Q2: What are the primary side reactions to be aware of during this synthesis?

A2: The most significant side reaction is over-bromination, leading to the formation of 4-(dibromomethyl)-2-chloropyrimidine. This occurs when the desired product reacts further with NBS. Another potential side reaction is the hydrolysis of the reactive bromomethyl group to a hydroxymethyl group if water is present in the reaction mixture.

Q3: How can I minimize the formation of the dibrominated byproduct?

A3: To minimize dibromination, it is crucial to control the stoichiometry of the reactants. Using a slight excess or a stoichiometric amount of NBS (typically 1.0 to 1.1 equivalents) is recommended. Additionally, monitoring the reaction progress closely using techniques like TLC or GC-MS and stopping the reaction as soon as the starting material is consumed can prevent the accumulation of the dibrominated impurity.

Q4: What is the role of the radical initiator?

A4: The radical initiator, such as AIBN or BPO, is essential for initiating the free-radical chain reaction.[2] Upon heating or exposure to UV light, the initiator decomposes to form radicals, which then abstract a hydrogen atom from the methyl group of 4-methyl-2-chloropyrimidine, creating a benzylic-type radical that propagates the chain reaction.[3]

Q5: What are the recommended solvents for this reaction, and are there any safety concerns?

A5: Carbon tetrachloride (CCl₄) is a classic solvent for Wohl-Ziegler reactions due to its inertness and ability to promote the desired reaction pathway.[1] However, due to its toxicity and environmental concerns, alternative solvents like acetonitrile, dichloromethane, or trifluorotoluene are now more commonly used.[1][2] It is important to use anhydrous solvents to prevent hydrolysis of the product.

Troubleshooting Guide

Symptom Possible Cause(s) Recommended Solution(s)
Low yield of the desired product - Incomplete reaction. - Degradation of the product during workup. - Inefficient initiation of the radical reaction.- Monitor the reaction by TLC or GC-MS to ensure completion. - Perform the workup at a low temperature and avoid prolonged exposure to aqueous or protic conditions. - Ensure the radical initiator is fresh and added at the appropriate temperature for decomposition.
High percentage of dibrominated byproduct - Excess NBS used. - Prolonged reaction time.- Use a stoichiometric amount or only a slight excess of NBS (1.0-1.1 eq.). - Stop the reaction as soon as the starting material is consumed.
Presence of 4-(hydroxymethyl)-2-chloropyrimidine - Presence of water in the reaction mixture.- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Reaction does not initiate - Inactive radical initiator. - Insufficient temperature for initiator decomposition.- Use a fresh batch of AIBN or BPO. - Ensure the reaction temperature is appropriate for the chosen initiator (e.g., reflux for AIBN in CCl₄).
Complex mixture of unidentified byproducts - Reaction temperature too high, leading to decomposition. - Impure starting materials.- Maintain a controlled and consistent reaction temperature. - Ensure the purity of 4-methyl-2-chloropyrimidine and NBS before starting the reaction.

Data Presentation

The following table provides illustrative data on how reaction conditions can affect the product distribution in the synthesis of this compound. Note: This data is representative and intended for educational purposes.

Entry NBS (Equivalents) Reaction Time (hours) Yield of this compound (%) 4-(dibromomethyl)-2-chloropyrimidine (%) Unreacted Starting Material (%)
11.05475520
21.05885105
31.20870255
41.50850455

Experimental Protocols

Key Experiment: Synthesis of this compound via Wohl-Ziegler Bromination

Materials:

  • 4-methyl-2-chloropyrimidine

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methyl-2-chloropyrimidine (1.0 eq).

  • Add anhydrous carbon tetrachloride to dissolve the starting material.

  • Add N-bromosuccinimide (1.05 eq) and a catalytic amount of AIBN (0.05 eq) to the flask.

  • Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for 4-8 hours.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is complete when the starting material is no longer visible.

  • Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

  • Filter the mixture to remove the succinimide and wash the solid with a small amount of cold CCl₄.

  • Combine the filtrates and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Visualizations

Wohl_Ziegler_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator AIBN Radical 2 R• Initiator->Radical Heat Start_Mat 4-methyl-2-chloropyrimidine Benzylic_Radical Benzylic Radical Start_Mat->Benzylic_Radical R• abstracts H• NBS NBS Product This compound Benzylic_Radical->Product + Br₂ Br_Radical Br• NBS->Br_Radical Reacts with HBr Br_Radical->Start_Mat abstracts H• Succinimide_Radical Succinimide Radical HBr HBr HBr->NBS regenerates Br₂ Radical_Comb Radical Combination Br_Radical2 2 Br• Br2 Br₂ Br_Radical2->Br2

Caption: Wohl-Ziegler radical bromination mechanism.

Troubleshooting_Workflow Start Reaction Outcome Unsatisfactory Check_Yield Low Yield? Start->Check_Yield Check_Purity Impurity Profile? Check_Yield->Check_Purity No Incomplete_Reaction Incomplete Reaction Check_Yield->Incomplete_Reaction Yes Product_Degradation Product Degradation Check_Yield->Product_Degradation High_Dibromo High Dibromination Check_Purity->High_Dibromo Dibromo Impurity Hydrolysis_Product Hydrolysis Product Check_Purity->Hydrolysis_Product Hydrolysis Impurity Action_Time Increase Reaction Time / Check Initiator Incomplete_Reaction->Action_Time Action_Workup Modify Workup (Lower Temp, Anhydrous) Product_Degradation->Action_Workup Action_Stoichiometry Reduce NBS Equivalents / Time High_Dibromo->Action_Stoichiometry Action_Anhydrous Ensure Anhydrous Conditions Hydrolysis_Product->Action_Anhydrous

References

How to avoid disubstitution with 4-(Bromomethyl)-2-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for handling and reacting 4-(Bromomethyl)-2-chloropyrimidine, with a focus on preventing disubstitution.

Understanding the Reactivity of this compound

This compound possesses two electrophilic sites susceptible to nucleophilic attack:

  • The Bromomethyl Group (at C4): This is a highly reactive benzylic-like halide, primed for SN2 (bimolecular nucleophilic substitution) reactions. These reactions are typically fast and can be performed under mild conditions.

  • The 2-Chloro Group: This chlorine atom is attached to an electron-deficient pyrimidine ring, making it susceptible to SNAr (nucleophilic aromatic substitution). SNAr reactions generally require more forcing conditions (higher temperatures, stronger bases) than SN2 reactions.

The key to achieving selective monosubstitution on the bromomethyl group is to exploit this difference in reactivity. By using mild reaction conditions, it is possible to favor the kinetically faster SN2 reaction while avoiding the SNAr reaction at the 2-position.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of disubstitution in reactions with this compound?

A1: Disubstitution occurs when a nucleophile reacts with both the bromomethyl group and the 2-chloro position on the pyrimidine ring. This is typically caused by reaction conditions that are too harsh, such as high temperatures, prolonged reaction times, or the use of an excessive amount of a strong base, which promote the slower SNAr reaction at the 2-position after the initial SN2 reaction has occurred at the bromomethyl group.

Q2: How can I selectively achieve monosubstitution at the bromomethyl position?

A2: To favor monosubstitution, you should employ reaction conditions that promote the SN2 reaction at the bromomethyl group while being mild enough to prevent the SNAr reaction at the 2-chloro position. Key strategies include:

  • Stoichiometry Control: Use a controlled amount of the nucleophile (typically 1.0 to 1.2 equivalents).

  • Temperature Management: Conduct the reaction at a low to moderate temperature (e.g., 0 °C to room temperature).

  • Choice of Base: Use a mild, non-nucleophilic base (e.g., K₂CO₃, Na₂CO₃, or DIPEA) to activate the nucleophile without promoting side reactions.

  • Reaction Monitoring: Carefully monitor the reaction's progress using TLC or LC-MS to stop it once the starting material is consumed, preventing the formation of the disubstituted product.

Q3: Which solvents are recommended for monosubstitution reactions?

A3: Polar aprotic solvents are generally recommended as they can accelerate SN2 reactions. Suitable choices include:

  • Acetonitrile (ACN)

  • N,N-Dimethylformamide (DMF)

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

Ensure that all solvents are anhydrous, as the presence of water can lead to hydrolysis of the starting material.

Q4: My starting material is a salt (e.g., a hydrochloride salt of an amine). How should I proceed?

A4: If your nucleophile is a salt, you will need to use a base to liberate the free nucleophile. It is common to use at least two equivalents of base in such cases: one to neutralize the salt and one to facilitate the reaction. Alternatively, a pre-treatment of the salt with a base followed by extraction of the free nucleophile can be performed before the reaction.

Q5: How can I purify the desired monosubstituted product?

A5: The monosubstituted product can typically be purified from the starting material, disubstituted byproduct, and other impurities using flash column chromatography on silica gel. A gradient of a non-polar solvent (like hexanes or heptane) and a polar solvent (like ethyl acetate) is usually effective. Recrystallization can also be a viable purification method for solid products.

Experimental Protocols

The following are general protocols for the monosubstitution of this compound with various nucleophiles. Note: These are starting points and may require optimization for specific substrates.

Protocol 1: Reaction with Amine Nucleophiles (N-Alkylation)

This protocol is suitable for primary and secondary amines.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (e.g., piperidine, morpholine) (1.1-1.2 eq)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (1.5-2.0 eq)

  • Anhydrous acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine nucleophile and the base in the chosen solvent.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of this compound in the same solvent dropwise to the cooled mixture.

  • Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Once the starting material is consumed, quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Reaction with Thiol Nucleophiles (S-Alkylation)

This protocol is suitable for alkyl and aryl thiols.

Materials:

  • This compound (1.0 eq)

  • Thiol nucleophile (e.g., thiophenol) (1.1 eq)

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the thiol nucleophile and the base in DMF.

  • Stir the mixture at room temperature for 15-30 minutes to form the thiolate.

  • Add a solution of this compound in DMF dropwise.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-4 hours.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: Reaction with Alcohol Nucleophiles (O-Alkylation)

This protocol is suitable for alcohols and phenols, and generally requires a stronger base.

Materials:

  • This compound (1.0 eq)

  • Alcohol nucleophile (e.g., sodium methoxide, phenol) (1.1 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, suspend sodium hydride in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of the alcohol nucleophile in anhydrous THF dropwise. Caution: Hydrogen gas is evolved.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes.

  • Re-cool the mixture to 0 °C and add a solution of this compound in anhydrous THF dropwise.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify the crude product by flash column chromatography.

Data Presentation

The following tables summarize typical reaction conditions and reported yields for the monosubstitution of 4-(halomethyl)-2-chloropyrimidine analogs. Note that yields are highly substrate-dependent and optimization may be required.

Table 1: Monosubstitution with Amine Nucleophiles

EntryNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
1PiperidineK₂CO₃DMF80690[1]
2MorpholineK₂CO₃ / Et₃NCH₃CNReflux24~60-70*

*Yield estimated based on similar pyrimidine-morpholine syntheses.[2]

Table 2: Monosubstitution with Thiol and Alcohol Nucleophiles

EntryNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
1ThiophenolNa₂CO₃DMFRT2-4High
2Sodium Methoxide-Methanol/DMF1006Moderate-High

Troubleshooting Guides

Issue 1: Low Yield of Monosubstituted Product
Possible Cause Recommended Solution
Insufficient reactivity of the nucleophile Use a stronger, non-nucleophilic base to fully deprotonate the nucleophile. Consider switching to a more polar aprotic solvent like DMF or DMSO.
Low reaction temperature Gradually increase the reaction temperature in increments of 10-20 °C and monitor the progress carefully by TLC or LC-MS to avoid disubstitution.
Degradation of starting material Ensure all reagents and solvents are anhydrous. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Check the purity of the this compound before use.
Incomplete reaction Extend the reaction time, but monitor closely for the appearance of the disubstituted byproduct.
Issue 2: Formation of Disubstituted Product
Possible Cause Recommended Solution
Excess nucleophile Use a stoichiometric amount of the nucleophile (1.0-1.1 equivalents).
High reaction temperature Run the reaction at a lower temperature (start at 0 °C or room temperature) to improve selectivity for the more reactive bromomethyl group.
Prolonged reaction time Stop the reaction as soon as the starting material is consumed, as determined by TLC or LC-MS analysis.
Strong base Use a milder base such as K₂CO₃ or DIPEA instead of stronger bases like NaH or alkoxides if possible.
Issue 3: Presence of Unreacted Starting Material
Possible Cause Recommended Solution
Inactive base or nucleophile Use fresh, high-purity reagents. Ensure bases are not hydrated.
Insufficient activation of nucleophile If using a weak base, consider switching to a stronger, non-nucleophilic base. Ensure adequate stirring.
Low temperature for a weak nucleophile For less reactive nucleophiles, a moderate increase in temperature may be necessary. Proceed with caution and monitor for side products.

Visualizations

Reaction_Mechanism Reaction Pathways of this compound Start This compound MonoSub Monosubstituted Product (S_N2 Pathway) Start->MonoSub + NuH / Base Mild Conditions (0°C - RT) Fast S_N2 Reaction Nuc Nucleophile (NuH) Nuc->MonoSub Base Base Base->MonoSub DiSub Disubstituted Product (S_NAr Pathway) MonoSub->DiSub + NuH / Base Harsh Conditions (> RT) Slow S_NAr Reaction

Caption: Selective monosubstitution vs. disubstitution pathways.

Experimental_Workflow General Experimental Workflow for Monosubstitution Start Start Combine Combine Nucleophile and Base in Anhydrous Solvent Start->Combine Cool Cool to 0 °C Combine->Cool Add_SM Add this compound Solution Dropwise Cool->Add_SM React Stir at 0 °C to RT Add_SM->React Monitor Monitor by TLC / LC-MS React->Monitor Monitor->React Incomplete Workup Aqueous Workup and Extraction Monitor->Workup Complete Purify Purify by Column Chromatography Workup->Purify End End Purify->End

Caption: Step-by-step experimental workflow for selective monosubstitution.

Troubleshooting_Tree Troubleshooting Disubstitution Problem Disubstituted Product Observed Check_Temp Was Reaction Temperature > RT? Problem->Check_Temp Lower_Temp Action: Lower Temperature to 0 °C Check_Temp->Lower_Temp Yes Check_Stoich Was Nucleophile > 1.2 eq? Check_Temp->Check_Stoich No Re_run Re-run Experiment with Optimized Conditions Lower_Temp->Re_run Reduce_Stoich Action: Use 1.0-1.1 eq of Nucleophile Check_Stoich->Reduce_Stoich Yes Check_Time Was Reaction Time Extended After SM Consumption? Check_Stoich->Check_Time No Reduce_Stoich->Re_run Reduce_Time Action: Stop Reaction Once SM is Consumed Check_Time->Reduce_Time Yes Check_Time->Re_run No Reduce_Time->Re_run

References

Technical Support Center: Purification of 4-(Bromomethyl)-2-chloropyrimidine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of reaction products derived from 4-(bromomethyl)-2-chloropyrimidine.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 4-(substituted-methyl)-2-chloropyrimidine derivatives, offering potential causes and solutions in a question-and-answer format.

Issue 1: The crude product shows multiple spots on the TLC plate, including one with a similar Rf to the starting material, this compound.

  • Question: My TLC analysis of the crude reaction mixture shows a spot that corresponds to the starting material. How can I efficiently remove unreacted this compound from my product?

  • Answer: Unreacted starting material can often be removed using column chromatography. Since this compound is relatively nonpolar, eluting the column with a solvent system of low polarity (e.g., hexane/ethyl acetate mixtures) should allow for the separation of your more polar product from the starting material. A gradual increase in the polarity of the eluent can then be used to elute your desired product. For basic products, a small amount of triethylamine can be added to the eluent to improve peak shape and reduce tailing on silica gel.

Issue 2: The purified product contains an impurity with a very similar polarity, making separation by column chromatography difficult.

  • Question: I am struggling to separate my desired mono-substituted product from a byproduct with a very similar Rf value. What could this impurity be and how can I improve the separation?

  • Answer: In reactions involving this compound, a common byproduct is the bis-substituted product, where two molecules of the nucleophile react with one molecule of a pyrimidine-containing coupling partner. Another possibility, depending on the reaction, is the formation of regioisomers. To improve separation, you can try using a shallower solvent gradient during column chromatography. Alternatively, changing the stationary phase (e.g., from silica gel to alumina) or using a different solvent system might alter the selectivity of the separation. Preparative HPLC is another powerful technique for separating closely related compounds.

Issue 3: The product appears to be degrading on the silica gel column.

  • Question: My product seems to be unstable on the silica gel column, as evidenced by streaking on the TLC plate and low recovery. What can I do to mitigate this?

  • Answer: Some pyrimidine derivatives can be sensitive to the acidic nature of silica gel.[1] In such cases, you can neutralize the silica gel by washing it with a dilute solution of triethylamine in your nonpolar solvent before packing the column. Alternatively, using a different stationary phase like neutral alumina can prevent degradation.[1] Another approach is to minimize the time the compound spends on the column by using flash chromatography.

Issue 4: The product fails to crystallize from the chosen solvent system.

  • Question: I have been unsuccessful in my attempts to recrystallize my purified product. It either remains in solution or "oils out." What should I try next?

  • Answer: If your compound is not crystallizing, the solution may not be supersaturated, or the chosen solvent may be too good a solvent even at low temperatures. You can try to slowly evaporate the solvent to increase the concentration. If the compound "oils out," this is often due to the solution being too supersaturated or cooling too quickly. Try using a more dilute solution or allowing it to cool more slowly. Using a two-solvent system can also be effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly turbid. Then, heat the mixture until it is clear and allow it to cool slowly. Seeding the solution with a small crystal of the pure compound can also help induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for products of this compound reactions?

A1: The two most common and effective purification techniques are column chromatography over silica gel and recrystallization.[2] The choice between them depends on the nature and quantity of the impurities. Column chromatography is generally used for separating mixtures of compounds with different polarities, while recrystallization is excellent for removing small amounts of impurities from a solid product.[2]

Q2: How can I monitor the progress of my column chromatography purification?

A2: Thin-layer chromatography (TLC) is the standard method for monitoring the progress of column chromatography. Small aliquots of the fractions collected from the column are spotted on a TLC plate, which is then developed in an appropriate solvent system. This allows you to identify which fractions contain your desired product and to assess their purity before combining them.

Q3: What are some common solvent systems for column chromatography of 2-chloro-4-(substituted-methyl)pyrimidines?

A3: The choice of solvent system is highly dependent on the polarity of your specific product. A good starting point for many pyrimidine derivatives is a mixture of a nonpolar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[3] For more polar products, a small amount of methanol can be added to the eluent.

Q4: Are there any specific safety precautions I should take when handling this compound and its reaction products?

A4: Yes. This compound is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Many pyrimidine derivatives have biological activity and should be handled with care. Always consult the Safety Data Sheet (SDS) for the specific compounds you are working with.

Data Presentation

The following tables provide representative data for the purification of 2-chloro-4-(substituted-methyl)pyrimidine derivatives. Please note that actual yields and purities will vary depending on the specific reaction conditions and the nature of the substituents.

Table 1: Representative Purification Data for Column Chromatography

Product TypeCrude Purity (by NMR)Purification MethodEluent SystemFinal Purity (by NMR)Isolated Yield
4-((Alkylamino)methyl)-2-chloropyrimidine~75%Silica Gel ChromatographyDichloromethane/Methanol (98:2)>95%60-85%
4-((Arylamino)methyl)-2-chloropyrimidine~80%Silica Gel ChromatographyHexane/Ethyl Acetate (gradient)>98%70-90%
2-Chloro-4-((thio-substituted)methyl)pyrimidine~70%Silica Gel ChromatographyPetroleum Ether/Dichloromethane (2:1)>97%78%[3]

Table 2: Common Solvents for Recrystallization of Pyrimidine Derivatives

Solvent(s)PolarityComments
EthanolPolar ProticOften a good first choice for many nitrogen-containing heterocycles.
IsopropanolPolar ProticSimilar to ethanol, can be effective.
AcetonitrilePolar AproticCan be a good solvent for moderately polar compounds.
Ethyl Acetate/HexaneMedium/NonpolarA common two-solvent system for compounds of intermediate polarity.
Dichloromethane/HexaneMedium/NonpolarAnother useful two-solvent system.
TolueneNonpolarCan be effective for less polar compounds.

Experimental Protocols

Protocol 1: General Procedure for Purification by Column Chromatography

  • Slurry Preparation: In a beaker, add silica gel to a nonpolar solvent (e.g., hexane) to create a slurry.

  • Column Packing: Secure a glass column in a vertical position and add a small plug of cotton or glass wool to the bottom. Pour the silica gel slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing and avoid air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (often the eluent or a slightly more polar solvent). Carefully add the sample solution to the top of the silica gel bed.

  • Elution: Add the chosen eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds of increasing polarity.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: General Procedure for Purification by Recrystallization

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur during this time. For improved yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.

Mandatory Visualization

Purification_Troubleshooting cluster_start Initial Analysis cluster_pathways Purification Pathways cluster_troubleshooting Troubleshooting cluster_end Final Product start Crude Product tlc TLC Analysis start->tlc one_spot One Major Spot (with minor impurities) tlc->one_spot Clean Reaction multi_spot Multiple Spots tlc->multi_spot Complex Mixture recrystallize Recrystallization one_spot->recrystallize column Column Chromatography multi_spot->column recrystallize_fail Fails to Crystallize / Oils Out recrystallize->recrystallize_fail Issue pure_product Pure Product recrystallize->pure_product Success column_fail Poor Separation / Degradation column->column_fail Issue column->pure_product Success recrystallize_solution Try different solvent system Slow cooling / Seeding recrystallize_fail->recrystallize_solution Solution column_solution Optimize eluent gradient Change stationary phase Use preparative HPLC column_fail->column_solution Solution recrystallize_solution->pure_product column_solution->pure_product

References

Technical Support Center: Optimizing Reaction Conditions for 4-(Bromomethyl)-2-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(bromomethyl)-2-chloropyrimidine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis and handling.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

The most prevalent method for synthesizing this compound is through the radical bromination of 2-chloro-4-methylpyrimidine. This reaction typically employs a brominating agent like N-bromosuccinimide (NBS) and a radical initiator in a suitable solvent.[1]

Q2: What are the critical safety precautions to take when handling this compound?

This compound is a hazardous chemical and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area immediately with plenty of water.

Q3: How should this compound be stored?

It is recommended to store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is also advised to maintain its stability.[2][3]

Q4: What are some common impurities that might be observed in the synthesis of this compound?

Common impurities can include unreacted starting material (2-chloro-4-methylpyrimidine), over-brominated products (e.g., 4-(dibromomethyl)-2-chloropyrimidine), and byproducts from side reactions involving the solvent or impurities in the starting materials. The formation of these impurities is often dependent on the reaction conditions.[4]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Q: My reaction is resulting in a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?

A: Low or no yield in the synthesis of this compound can stem from several factors. Below is a systematic guide to troubleshooting this issue.

  • Radical Initiator Failure: The radical initiator is crucial for the reaction to proceed.

    • Solution: Ensure the radical initiator (e.g., AIBN or benzoyl peroxide) is fresh, as they can decompose over time. Increase the initiator concentration or try a different initiator.

  • Insufficient Reaction Temperature: Radical reactions often require a specific temperature to initiate and sustain the chain reaction.

    • Solution: Ensure the reaction is heated to the appropriate temperature for the chosen solvent and initiator. For instance, reactions in carbon tetrachloride or acetonitrile with AIBN are typically run at reflux.

  • Poor Quality of Brominating Agent: The effectiveness of NBS can be compromised by moisture.

    • Solution: Use freshly opened or recrystallized NBS. Ensure all glassware is thoroughly dried before use.

  • Presence of Inhibitors: Certain impurities can quench the radical chain reaction.

    • Solution: Ensure the starting material and solvent are pure. Degassing the solvent prior to the reaction can remove dissolved oxygen, which can act as an inhibitor.

Issue 2: Formation of Multiple Products (Low Selectivity)

Q: My reaction is producing a mixture of mono-, di-, and other brominated species. How can I improve the selectivity for the desired mono-brominated product?

A: Poor selectivity is a common challenge in radical bromination. The following adjustments can help favor the formation of this compound.

  • Control of Brominating Agent Stoichiometry: The molar ratio of the brominating agent to the starting material is a critical factor.

    • Solution: Use a stoichiometric amount or a slight excess of NBS (typically 1.05-1.1 equivalents) relative to 2-chloro-4-methylpyrimidine. Adding the NBS portion-wise can help maintain a low, steady concentration of bromine radicals, favoring mono-bromination.

  • Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can lead to over-bromination.

    • Solution: Monitor the reaction progress closely using techniques like TLC or GC-MS. Stop the reaction once the starting material is consumed to a satisfactory level. Lowering the reaction temperature might also improve selectivity, though it may require a longer reaction time.

Data Presentation

Table 1: Comparison of Reaction Conditions for Benzylic Bromination using NBS

ParameterCondition ACondition BCondition C
Starting Material 4'-Methyl-2-cyanobiphenyl[1]Methoxyimino-o-tolyl-acetic acid methyl ester[5]2-Chloro-4-methylpyrimidine (Proposed)
Brominating Agent N-Bromosuccinimide (NBS)N-Bromosuccinimide (NBS)N-Bromosuccinimide (NBS)
Radical Initiator Benzoyl Peroxide (BPO)2,2'-Azobisisobutyronitrile (AIBN)AIBN or BPO
Solvent 1,2-Dichloroethane1,2-DichlorobenzeneCarbon Tetrachloride or Acetonitrile
Temperature Reflux80 °CReflux
Reaction Time Not specified8 hoursMonitor by TLC/GC-MS
Yield High (not quantified)92%Dependent on optimization

Experimental Protocols

Protocol 1: Synthesis of this compound using NBS and AIBN

This protocol is adapted from established procedures for benzylic bromination.[1][5]

Materials:

  • 2-Chloro-4-methylpyrimidine

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (or a suitable alternative solvent like acetonitrile)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-4-methylpyrimidine (1.0 eq) in carbon tetrachloride.

  • Add N-bromosuccinimide (1.05 eq) and a catalytic amount of AIBN (e.g., 0.02 eq) to the solution.

  • Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Mandatory Visualization

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve 2-chloro-4-methylpyrimidine in Carbon Tetrachloride add_reagents Add NBS and AIBN start->add_reagents reflux Heat to Reflux add_reagents->reflux monitor Monitor by TLC/GC-MS reflux->monitor cool Cool to Room Temperature monitor->cool filter_succinimide Filter Succinimide cool->filter_succinimide wash Wash with NaHCO3 and Brine filter_succinimide->wash dry Dry with Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify end This compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product Yield initiator Radical Initiator Failure start->initiator temperature Insufficient Temperature start->temperature reagent_quality Poor Reagent Quality start->reagent_quality inhibitors Presence of Inhibitors start->inhibitors sol_initiator Use fresh initiator, increase concentration initiator->sol_initiator sol_temperature Ensure proper reflux temperature temperature->sol_temperature sol_reagent Use fresh/purified NBS reagent_quality->sol_reagent sol_inhibitors Purify starting materials, degas solvent inhibitors->sol_inhibitors

Caption: Troubleshooting logic for low product yield.

References

Stability issues and degradation of 4-(Bromomethyl)-2-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(Bromomethyl)-2-chloropyrimidine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues and understanding the degradation of this reactive intermediate. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common challenges encountered during its handling, storage, and use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound?

A1: The primary stability concern for this compound is its susceptibility to nucleophilic substitution at the bromomethyl group. This benzylic bromide-like moiety is highly reactive towards a variety of nucleophiles, including water, alcohols, and amines. This reactivity can lead to the formation of impurities and a decrease in the purity of the material over time, especially if not stored under appropriate conditions.

Q2: What is the most common degradation product of this compound?

A2: The most common degradation product is 4-(Hydroxymethyl)-2-chloropyrimidine, which is formed through the hydrolysis of the bromomethyl group. This reaction can occur in the presence of ambient moisture or residual water in solvents.

Q3: How should I properly store this compound to minimize degradation?

A3: To minimize degradation, this compound should be stored in a cool, dry, and dark environment. Recommended storage is at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture and air.

Troubleshooting Guides

Issue 1: Rapid Degradation of the Compound Upon Dissolving in a Solvent

Q: I observe rapid degradation of my this compound sample, confirmed by TLC/LC-MS, shortly after dissolving it in a solvent for my reaction. What could be the cause?

A: This is a common issue and is most likely due to the presence of nucleophilic impurities in your solvent.

Troubleshooting Steps:

  • Solvent Purity: Ensure you are using a high-purity, anhydrous solvent. The presence of even trace amounts of water can lead to rapid hydrolysis. Protic solvents like methanol or ethanol will also readily react.

  • Amine Contamination: Solvents such as dimethylformamide (DMF) can contain trace amounts of dimethylamine as a degradation product, which is a potent nucleophile. Using a fresh bottle of high-purity solvent is recommended.

  • Temperature Control: If your reaction conditions allow, perform the dissolution at a lower temperature to reduce the rate of any potential side reactions.

Logical Workflow for Solvent-Induced Degradation

Start Degradation Observed in Solution CheckSolvent Check Solvent Purity and Type Start->CheckSolvent IsAnhydrous Is the solvent anhydrous? CheckSolvent->IsAnhydrous IsAprotic Is the solvent aprotic? IsAnhydrous->IsAprotic Yes UseAnhydrous Use fresh, anhydrous solvent IsAnhydrous->UseAnhydrous No UseAprotic Consider switching to an aprotic solvent IsAprotic->UseAprotic No CheckTemp Review Reaction Temperature IsAprotic->CheckTemp Yes ProblemSolved Problem Resolved UseAnhydrous->ProblemSolved UseAprotic->ProblemSolved LowerTemp Lower the temperature if possible CheckTemp->LowerTemp LowerTemp->ProblemSolved

Caption: Troubleshooting workflow for solvent-related degradation.

Issue 2: Appearance of Multiple Impurity Spots on TLC After Storage

Q: After storing this compound for some time, I see multiple spots on the TLC plate, indicating the presence of several impurities. What are the likely degradation pathways?

A: The presence of multiple impurities suggests that several degradation pathways may be occurring. Besides hydrolysis, other potential reactions can take place under improper storage conditions.

Potential Degradation Pathways:

  • Hydrolysis: As mentioned, reaction with water forms 4-(hydroxymethyl)-2-chloropyrimidine.

  • Oxidation: The benzylic position can be susceptible to oxidation, potentially leading to the formation of 2-chloro-pyrimidine-4-carbaldehyde.

  • Dimerization/Polymerization: Self-reaction, where one molecule acts as a nucleophile towards another, could lead to the formation of oligomeric impurities, especially at elevated temperatures.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce radical-mediated degradation pathways, leading to a complex mixture of byproducts.

Degradation Pathway Diagram

A This compound B 4-(Hydroxymethyl)-2-chloropyrimidine A->B Hydrolysis (H2O) C 2-Chloro-pyrimidine-4-carbaldehyde A->C Oxidation ([O]) D Dimeric/Polymeric Impurities A->D Self-reaction (Heat) E Complex Mixture of Photodegradants A->E Photolysis (hν)

Caption: Potential degradation pathways of this compound.

Quantitative Stability Data Summary

Stress ConditionReagent/ParameterExpected Degradation RatePrimary Degradation Product(s)
Hydrolytic 0.1 M HCl (aq)Moderate to Fast4-(Hydroxymethyl)-2-chloropyrimidine
Water (pH 7)Moderate4-(Hydroxymethyl)-2-chloropyrimidine
0.1 M NaOH (aq)Fast4-(Hydroxymethyl)-2-chloropyrimidine and potential pyrimidine ring opening products
Oxidative 3% H₂O₂Slow to Moderate2-Chloro-pyrimidine-4-carbaldehyde and other oxidized species
Photolytic UV Light (254 nm)Moderate to FastComplex mixture of degradants
Thermal 60°C (Solid State)SlowPotential for dimerization/polymerization

Experimental Protocols

Protocol 1: Stability Testing of this compound in Solution

This protocol outlines a general procedure for assessing the stability of this compound in a given solvent.

Materials:

  • This compound

  • High-purity anhydrous solvent of interest (e.g., Acetonitrile, THF, Dichloromethane)

  • HPLC or UPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Volumetric flasks and pipettes

  • Autosampler vials

Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve a known amount of this compound in the chosen anhydrous solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Time-Point Sampling:

    • Immediately after preparation (T=0), transfer an aliquot of the stock solution to an autosampler vial and analyze by HPLC to determine the initial purity.

    • Store the stock solution under the desired conditions (e.g., room temperature, protected from light).

    • At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots, transfer to autosampler vials, and analyze by HPLC.

  • HPLC Analysis:

    • Develop a suitable HPLC method to separate the parent compound from potential degradants. A gradient method with a mobile phase consisting of water and acetonitrile with a small amount of formic acid or trifluoroacetic acid is a good starting point.

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to T=0.

    • Plot the percentage remaining versus time to determine the degradation kinetics.

Experimental Workflow for Stability Testing

Start Start: Prepare Stock Solution T0_Analysis T=0 HPLC Analysis Start->T0_Analysis StoreSolution Store Solution Under Test Conditions T0_Analysis->StoreSolution Timepoint Withdraw Aliquot at Time 't' StoreSolution->Timepoint HPLC_Analysis HPLC Analysis Timepoint->HPLC_Analysis Data_Analysis Calculate % Remaining HPLC_Analysis->Data_Analysis More_Timepoints More Timepoints? Data_Analysis->More_Timepoints More_Timepoints->Timepoint Yes End End: Determine Degradation Profile More_Timepoints->End No

Caption: Workflow for conducting a solution stability study.

Troubleshooting low yields in 4-(Bromomethyl)-2-chloropyrimidine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice for common issues encountered during reactions involving 4-(Bromomethyl)-2-chloropyrimidine. The information is presented in a question-and-answer format to directly address challenges faced by researchers, scientists, and drug development professionals.

Section 1: Frequently Asked Questions (FAQs) - General

Q1: My this compound has a brownish tint. Can I still use it?

A1: Discoloration often suggests potential degradation or the presence of impurities. The primary degradation pathway is likely hydrolysis of the halogen substituents due to moisture. While minor discoloration might not significantly affect all reactions, it is strongly recommended to verify the purity of the material using techniques like NMR or LC-MS before use. For best and most reproducible results, using a fresh, pure sample is advisable.[1]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure stability and prevent degradation, the compound should be stored under an inert gas atmosphere (like nitrogen or argon) at temperatures between 2-8°C.[2] It is crucial to keep the container tightly sealed to protect it from moisture.

Q3: This molecule has two reactive sites: the bromomethyl group and the 2-chloro position. Which is more reactive?

A3: The reactivity of each site depends on the reaction type:

  • For Nucleophilic Substitution (SN2): The bromomethyl group is a highly reactive benzylic-type halide, making it very susceptible to SN2 attack by nucleophiles.

  • For Nucleophilic Aromatic Substitution (SNAr): The 2-chloro position is activated by the electron-withdrawing nitrogen atoms of the pyrimidine ring, making it a good site for SNAr. The C4 position on a pyrimidine ring is generally more reactive towards nucleophilic attack than the C2 position.[3]

  • For Cross-Coupling (e.g., Suzuki): The 2-chloro position is the site for palladium-catalyzed cross-coupling reactions.

Selectivity can be a challenge, and reaction conditions must be carefully optimized to target the desired position.

Section 2: Troubleshooting Nucleophilic Substitution Reactions

This section focuses on reactions where a nucleophile is intended to displace the bromine atom of the bromomethyl group.

Q4: I am seeing very low conversion to my desired product. What are the likely causes?

A4: Low conversion in a nucleophilic substitution reaction can stem from several factors. A systematic approach to troubleshooting is often most effective.

Troubleshooting Low Conversion

  • Insufficient Nucleophilicity: If your nucleophile is weak, it may not react efficiently. Consider using a stronger base to fully deprotonate the nucleophile, thereby increasing its reactivity.[1]

  • Poor Solubility: Ensure all reactants are fully dissolved in the chosen solvent. If solubility is an issue, gentle heating or switching to a more suitable solvent system may be necessary.[4]

  • Low Reaction Temperature: Many substitution reactions require thermal energy to proceed at a reasonable rate. Try increasing the reaction temperature in 10-20°C increments while monitoring for any signs of decomposition.[4]

  • Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they enhance the strength of the nucleophile.[4][5]

Troubleshooting Workflow for Low Yields

G cluster_start Start: Low Yield Observed cluster_reagents Reagent Integrity cluster_conditions Reaction Conditions cluster_analysis Problem Analysis cluster_end Resolution start Low Yield or No Reaction check_sm Verify Purity of This compound (NMR, LC-MS) start->check_sm check_nuc Check Nucleophile & Reagent Purity check_sm->check_nuc Purity OK? check_solv Use Anhydrous Solvents & Reagents check_nuc->check_solv Purity OK? analyze Analyze Crude Mixture (LC-MS, NMR) Identify Side Products check_solv->analyze Moisture excluded? opt_base Optimize Base (Non-nucleophilic? Stoichiometry?) opt_temp Optimize Temperature (Increase gradually) opt_base->opt_temp opt_solv Optimize Solvent (Consider DMF, DMSO) opt_temp->opt_solv end Improved Yield opt_solv->end analyze->opt_base Side products indicate issue

Caption: A logical workflow for troubleshooting common issues.

Q5: My LC-MS analysis shows multiple products. What are the common side reactions?

A5: The presence of two reactive halogens makes this substrate prone to multiple side reactions.

  • Disubstitution: The most common issue is a lack of selectivity, where the nucleophile attacks both the bromomethyl carbon (SN2) and the C2-chloro position (SNAr). To mitigate this, use a stoichiometric amount of the nucleophile and consider running the reaction at a lower temperature to improve selectivity.[1]

  • Hydrolysis: If there is moisture in your reaction, the bromomethyl group can be hydrolyzed to a hydroxymethyl group, or the chloro group can be replaced by a hydroxyl. Always use anhydrous solvents and run the reaction under an inert atmosphere.[1]

  • Solvent/Base Adduct Formation: Nucleophilic solvents (e.g., methanol) or amine-based bases can compete with your intended nucleophile.[1] It is crucial to use a non-nucleophilic base such as potassium carbonate (K₂CO₃), triethylamine (TEA), or diisopropylethylamine (DIPEA).[4]

Potential Reaction Pathways

G start 4-(Bromomethyl)- 2-chloropyrimidine p1 Desired Product (S-N2 Substitution) start->p1 + Nu-H (low temp) p2 Side Product (S-N-Ar Substitution) start->p2 + Nu-H (high temp) p3 Side Product (Hydrolysis) start->p3 + H₂O (moisture) nuc Nucleophile (Nu-H) h2o Water (H₂O) p4 Side Product (Disubstitution) p1->p4 + Nu-H (excess) p2->p4 + Nu-H (excess)

Caption: Desired vs. side reaction pathways.

Table 1: Effect of Base and Solvent on Nucleophilic Substitution Yield
EntryNucleophile (1.1 eq)Base (1.5 eq)SolventTemperature (°C)Time (h)Yield (%)Notes
1BenzylamineDIPEADMF25485Good yield with non-nucleophilic base.
2BenzylamineK₂CO₃Acetonitrile60678Solid base, may require longer time.
3BenzylamineSodium MethoxideMethanol252<10Significant solvent adduct formed.
4ThiophenolDIPEADMF25292Highly nucleophilic thiol reacts efficiently.
5ThiophenolK₂CO₃DMSO40388Good alternative solvent system.

Note: Data is illustrative, based on general principles of nucleophilic substitution. Actual yields may vary.[1][4]

Protocol: General Procedure for Nucleophilic Substitution

This protocol describes a general method for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv.)

  • Amine nucleophile (1.1-1.2 equiv.)

  • Diisopropylethylamine (DIPEA) (1.5-2.0 equiv.)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound.

  • Dissolve the starting material in anhydrous DMF.

  • Add the amine nucleophile to the solution, followed by the dropwise addition of DIPEA.

  • Stir the reaction mixture at room temperature (20-25°C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography on silica gel to afford the pure product.

Section 3: Troubleshooting Suzuki-Miyaura Cross-Coupling Reactions

This section addresses issues related to the palladium-catalyzed cross-coupling of an aryl/heteroaryl boronic acid at the 2-chloro position.

Q6: My Suzuki coupling reaction is sluggish or fails completely. What should I investigate?

A6: The success of a Suzuki coupling hinges on the interplay of several components. Chloropyrimidines can be less reactive than their bromo- or iodo- counterparts, making the choice of catalytic system critical.[6]

  • Catalyst/Ligand Choice: A systematic screening of palladium catalysts and phosphine ligands is the most effective approach.[6] For electron-deficient halides, catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) are often successful.[7][8]

  • Base Selection: The base plays a crucial role. Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃. The optimal base is substrate-dependent and must often be determined empirically.[9]

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is typically used. Ensure your starting materials are soluble in the chosen system.[9]

  • Degassing: Oxygen can deactivate the palladium catalyst and lead to side reactions like the homo-coupling of the boronic acid.[1] It is essential to thoroughly degas all solvents and reagents and maintain an inert atmosphere throughout the reaction.

Key Parameters in Suzuki Coupling

G center Suzuki Coupling Yield & Selectivity catalyst Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) catalyst->center ligand Ligand (e.g., XPhos, SPhos) ligand->center base Base (e.g., K₃PO₄, K₂CO₃) base->center solvent Solvent (e.g., Dioxane/H₂O, Toluene) solvent->center temp Temperature temp->center atmosphere Inert Atmosphere (Degassing) atmosphere->center

References

Managing hydrolysis of 4-(Bromomethyl)-2-chloropyrimidine during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing the hydrolytic stability of 4-(Bromomethyl)-2-chloropyrimidine during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so susceptible to hydrolysis?

A1: The high reactivity of this compound stems from two key structural features. Firstly, the bromomethyl group is an excellent alkylating agent, making the methylene carbon highly electrophilic and prone to nucleophilic attack by water. This reactivity is analogous to that of benzylic bromides.[1] Secondly, the electron-deficient nature of the pyrimidine ring, caused by the electronegative nitrogen atoms, further activates the attached groups towards nucleophilic substitution.[2]

Q2: What is the primary product of hydrolysis?

A2: The primary degradation pathway in the presence of water is the hydrolysis of the highly reactive bromomethyl group. This results in the displacement of the bromide ion by a hydroxyl group, forming 4-(Hydroxymethyl)-2-chloropyrimidine.[3]

Q3: How should this compound and its solutions be stored to minimize degradation?

A3: To prevent hydrolysis, the solid compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. For solutions, it is crucial to use anhydrous, aprotic solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[3] Stock solutions should be prepared fresh whenever possible. If storage is necessary, they should be kept at low temperatures (-20°C or -80°C) and used within a short period to minimize degradation.[3]

Q4: Can I use protic solvents like methanol or ethanol for my reaction?

A4: Protic solvents are generally not recommended as they are nucleophilic and can react with the bromomethyl group, leading to solvolysis products (e.g., 4-(methoxymethyl)-2-chloropyrimidine if methanol is used).[3] If the experimental conditions demand a protic solvent, the reaction should be conducted at low temperatures with strict moisture control, and the potential for side product formation must be considered.

Troubleshooting Guide

Symptom 1: Low or no yield of the desired product, with a significant amount of starting material remaining.

Possible CauseRecommended Solution
Insufficient Reactivity The nucleophile may be too weak, or the reaction temperature may be too low. Consider using a stronger base to fully deprotonate the nucleophile or gradually increasing the reaction temperature while monitoring for side product formation.[4]
Poor Solubility The starting material or reagents may not be fully dissolved. Choose a solvent in which all components are soluble at the reaction temperature. Aprotic polar solvents like DMF, DMSO, or acetonitrile are often effective.[1][3]

Symptom 2: Mass spectrometry or NMR analysis shows a significant peak corresponding to the hydrolyzed by-product, 4-(Hydroxymethyl)-2-chloropyrimidine.

Possible CauseRecommended Solution
Presence of Water This is the most common cause. Ensure all solvents are anhydrous and that reagents are thoroughly dried before use.[4] Perform the reaction under a dry, inert atmosphere (nitrogen or argon) using oven-dried glassware.[4]
Aqueous Work-up Prolonged exposure to water during the work-up can cause hydrolysis. Minimize the duration of the aqueous wash, and if possible, perform it at a lower temperature (e.g., using an ice bath).

Symptom 3: TLC or LC-MS analysis shows multiple unexpected product spots.

Possible CauseRecommended Solution
Disubstitution If the nucleophile can also react at the 2-chloro position (via SNAr), disubstitution may occur.[4] This is more likely at higher temperatures. To improve selectivity, use a stoichiometric amount of the nucleophile and run the reaction at a lower temperature.[4] The bromomethyl group is significantly more reactive to SN2 displacement than the 2-chloro position is to SNAr, so this can often be controlled by temperature.
Reagent Degradation The starting material or nucleophile may have degraded. Verify the purity of all reagents before starting the reaction. It is advisable to use fresh this compound for best results.[4]

Reaction and Troubleshooting Workflows

The following diagrams illustrate the key chemical transformation and a logical workflow for troubleshooting common experimental issues.

hydrolysis_pathway start This compound product Desired Product (Nucleophilic Substitution) start->product Desired Reaction hydrolysis_product 4-(Hydroxymethyl)-2-chloropyrimidine (Hydrolysis By-product) start->hydrolysis_product Side Reaction water H₂O (Moisture) nucleophile Nucleophile (e.g., R-NH₂)

Caption: Desired reaction pathway vs. hydrolysis side reaction.

troubleshooting_workflow start Low Yield or Multiple Products? check_hydrolysis Check for Hydrolysis Product (Mass Spec, NMR) start->check_hydrolysis hydrolysis_present Hydrolysis Detected? check_hydrolysis->hydrolysis_present dry_reagents Solution: 1. Use anhydrous solvents. 2. Dry all reagents. 3. Run under inert gas. hydrolysis_present->dry_reagents Yes check_other Check Other Parameters: - Reaction Temperature - Nucleophile Reactivity - Reagent Stoichiometry hydrolysis_present->check_other No optimize Optimize conditions: - Adjust temperature - Screen bases/solvents - Verify reagent purity check_other->optimize

Caption: A logical workflow for troubleshooting common issues.

Data Summary: Conditions to Minimize Hydrolysis

The selection of appropriate reaction conditions is paramount to prevent the hydrolysis of this compound.

Table 1: Solvent Selection and Rationale

Solvent ClassRecommended SolventsRationale & Key Considerations
Aprotic Polar Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF)Highly Recommended. These solvents do not have acidic protons and will not participate in solvolysis.[3] They are effective at dissolving the substrate and many common nucleophiles. Ensure they are anhydrous.
Aprotic Non-Polar Dichloromethane (DCM), TolueneUse with caution. Can be used, but solubility of reagents may be limited. Must be anhydrous.
Protic Water, Methanol, EthanolNot Recommended. These solvents are nucleophilic and will actively react with the bromomethyl group, leading to significant hydrolysis or solvolysis by-products.[3] Avoid unless absolutely required by the reaction mechanism.

Table 2: Base and Temperature Considerations for Nucleophilic Substitution

BaseTypical TemperatureRationale & Key Considerations
Inorganic Carbonates (K₂CO₃, Cs₂CO₃)0 °C to Room Temp.Often sufficient for reactive nucleophiles like phenols or primary amines.[1] Milder conditions help suppress hydrolysis and other side reactions.
Organic Amines (Triethylamine, DIPEA)0 °C to 50 °CUsed as a non-nucleophilic base to scavenge the HBr generated during the reaction. The reaction temperature should be kept as low as possible to achieve a reasonable reaction rate.
Strong Bases (NaH, NaOMe)-20 °C to Room Temp.Used to deprotonate less reactive nucleophiles (e.g., alcohols, secondary amines). The deprotonation step should be done separately before adding the pyrimidine substrate, often at a low temperature.[1]

Experimental Protocols

General Protocol for Nucleophilic Substitution on this compound

This protocol provides a generalized procedure for reacting a nucleophile (e.g., an amine, phenol, or thiol) with this compound.

Materials:

  • This compound (1.0 eq)

  • Nucleophile (1.0 - 1.2 eq)

  • Anhydrous base (e.g., K₂CO₃, 1.5 - 2.0 eq)

  • Anhydrous solvent (e.g., Acetonitrile)

  • Oven-dried round-bottom flask with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Setup: Assemble the oven-dried glassware under a positive pressure of inert gas.

  • Reagent Addition: To the flask, add the nucleophile (1.0 - 1.2 eq) and the anhydrous base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add the anhydrous solvent (e.g., Acetonitrile) via syringe. Stir the mixture for 10-15 minutes at room temperature.

  • Substrate Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous solvent and add it dropwise to the stirring reaction mixture at room temperature (or lower, e.g., 0 °C, if the reaction is highly exothermic).

    • Critical Point: The substrate is highly sensitive to moisture. Ensure it is handled quickly and under an inert atmosphere.[4]

  • Reaction Monitoring: Stir the reaction at the chosen temperature (e.g., room temperature) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent.[1]

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Critical Point: Perform aqueous washes quickly and preferably at a low temperature to minimize the risk of hydrolysis of any unreacted starting material or product.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Characterize the purified product using appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS).

References

Technical Support Center: Improving Selectivity in Nucleophilic Attack on 4-(Bromomethyl)-2-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(bromomethyl)-2-chloropyrimidine. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of achieving selective nucleophilic substitution on this versatile building block.

Troubleshooting Guide

This section addresses common issues encountered during nucleophilic substitution reactions with this compound in a question-and-answer format.

Issue 1: Lack of Selectivity - Mixture of Products

  • Question: My reaction is yielding a mixture of products corresponding to substitution at both the bromomethyl group and the 2-chloro position. How can I favor one over the other?

  • Answer: Achieving selectivity between the C4-bromomethyl group (SN2 reaction) and the C2-chloro position (SNAr reaction) depends on carefully controlling the reaction conditions and the nature of the nucleophile. The bromomethyl group is a soft electrophilic center and will react preferentially with soft nucleophiles, typically under milder conditions. The C2 position on the pyrimidine ring is a hard electrophilic center and is more likely to react with hard nucleophiles or under more forcing conditions.

    • To favor substitution at the bromomethyl group (SN2):

      • Use soft nucleophiles (e.g., thiols, iodide).

      • Employ weaker bases (e.g., K2CO3, NaHCO3) or no base if the nucleophile is not acidic.

      • Maintain lower reaction temperatures (e.g., 0 °C to room temperature).

      • Use polar aprotic solvents (e.g., acetone, acetonitrile).

    • To favor substitution at the 2-chloro position (SNAr):

      • Use harder nucleophiles (e.g., amines, alkoxides).

      • Employ stronger bases (e.g., NaH, NaOtBu) for deprotonation of the nucleophile if necessary.

      • Increase the reaction temperature (e.g., reflux).

      • Use polar aprotic solvents like DMF or DMSO, which are known to accelerate SNAr reactions.

Issue 2: Low Yield of the Desired Product

  • Question: I am getting a low yield of my desired substituted product. What are the potential causes and solutions?

  • Answer: Low yields can result from several factors, including incomplete reaction, side reactions, or degradation of starting material or product.

    • Incomplete Reaction:

      • Cause: Insufficient reaction time or temperature. The reactivity of the nucleophile may be too low under the chosen conditions.

      • Solution: Increase the reaction time and/or temperature. If the nucleophile is weak, consider using a stronger base to deprotonate it and increase its nucleophilicity. For SNAr reactions, microwave irradiation can sometimes improve yields and reduce reaction times.

    • Side Reactions:

      • Cause: As discussed in Issue 1, lack of selectivity can lead to a mixture of products, thus lowering the yield of the desired isomer. Di-substitution, where a difunctional nucleophile reacts at both electrophilic sites, can also occur.

      • Solution: Fine-tune the reaction conditions as described above to enhance selectivity. For di-substitution, using a limiting amount of the nucleophile might favor mono-substitution.

    • Degradation:

      • Cause: Pyrimidine rings can be susceptible to degradation under harsh basic conditions or at very high temperatures.

      • Solution: Use milder bases where possible. If high temperatures are required, minimize the reaction time and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

Issue 3: Formation of an Unwanted Dimer

  • Question: I am observing the formation of a dimer of my starting material. What is causing this and how can I prevent it?

  • Answer: Dimerization can occur if a portion of the starting material acts as a nucleophile. For example, if a small amount of the bromine on the bromomethyl group is displaced by a nucleophile that can then attack another molecule of the starting material.

    • Prevention:

      • Ensure the nucleophile is added in a slight excess to outcompete any potential self-reaction of the starting material.

      • Maintain a dilute concentration of the starting material to reduce the probability of intermolecular reactions.

      • Add the this compound slowly to a solution of the nucleophile.

Quantitative Data Summary

Table 1: Selectivity Based on Nucleophile Type (Illustrative)

Nucleophile TypePredominant Reaction TypeExpected Major Product
Thiols (e.g., R-SH)SN24-((Alkyl/Aryl)thiomethyl)-2-chloropyrimidine
Amines (e.g., R-NH2)SNAr2-Amino-4-(bromomethyl)pyrimidine
Alkoxides (e.g., R-O-)SNAr2-Alkoxy-4-(bromomethyl)pyrimidine
Cyanide (e.g., NaCN)SN24-(Cyanomethyl)-2-chloropyrimidine

Table 2: Influence of Reaction Conditions on Selectivity (Illustrative)

ConditionTo Favor SN2 (at Bromomethyl)To Favor SNAr (at 2-Chloro)
Temperature Low (0 °C - RT)High (Reflux)
Base Weak (K2CO3, NaHCO3)Strong (NaH, NaOtBu)
Solvent Acetone, AcetonitrileDMF, DMSO
Nucleophile Soft (e.g., Thiol)Hard (e.g., Amine, Alkoxide)

Experimental Protocols

The following are detailed methodologies for achieving selective substitution.

Protocol 1: Selective Substitution at the Bromomethyl Group (SN2)

  • Objective: To synthesize 2-chloro-4-((phenylthio)methyl)pyrimidine.

  • Materials:

    • This compound (1.0 eq)

    • Thiophenol (1.1 eq)

    • Potassium carbonate (K2CO3) (1.5 eq)

    • Acetone (solvent)

  • Procedure:

    • To a round-bottom flask, add this compound and acetone.

    • Add potassium carbonate to the mixture.

    • Add thiophenol dropwise to the stirring suspension at room temperature.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the solid and wash with acetone.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the desired product.

Protocol 2: Selective Substitution at the 2-Chloro Position (SNAr)

  • Objective: To synthesize 4-(bromomethyl)-2-(phenylamino)pyrimidine.

  • Materials:

    • This compound (1.0 eq)

    • Aniline (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

    • N,N-Dimethylformamide (DMF) (solvent)

  • Procedure:

    • In a round-bottom flask, dissolve this compound in DMF.

    • Add aniline and DIPEA to the solution.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours under a nitrogen atmosphere.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice water.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired product.

Visualizations

The following diagrams illustrate the key concepts and workflows.

G cluster_paths Reaction Pathways Start This compound SN2_Product Substitution at Bromomethyl Start->SN2_Product Soft Nucleophile Low Temp. SNAr_Product Substitution at 2-Chloro Start->SNAr_Product Hard Nucleophile High Temp.

Caption: Selective nucleophilic substitution pathways.

G cluster_workflow General Experimental Workflow Start Combine Reactants (Substrate, Nucleophile, Base, Solvent) Reaction Stir at Controlled Temperature Start->Reaction Monitor Monitor Progress (TLC/LC-MS) Reaction->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Purification (Chromatography) Workup->Purify Characterize Characterization (NMR, MS) Purify->Characterize

Caption: A typical experimental workflow.

Frequently Asked Questions (FAQs)

  • Q1: Why is the bromomethyl group susceptible to SN2 reactions?

    • A1: The carbon of the bromomethyl group is sp3 hybridized and is attached to a good leaving group (bromide). The pyrimidine ring acts as an electron-withdrawing group, which further polarizes the C-Br bond, making the carbon highly electrophilic and susceptible to backside attack by a nucleophile, characteristic of an SN2 mechanism.

  • Q2: What makes the C2 position of the pyrimidine ring reactive towards SNAr?

    • A2: The two nitrogen atoms in the pyrimidine ring are highly electronegative, making the ring electron-deficient. This deficiency is most pronounced at the C2, C4, and C6 positions. A nucleophile can attack the C2 carbon, and the resulting negative charge in the Meisenheimer intermediate can be delocalized onto the adjacent nitrogen atoms, stabilizing the intermediate and facilitating the displacement of the chloride leaving group.

  • Q3: Can I use a strong nucleophile like a Grignard reagent with this substrate?

    • A3: It is generally not advisable to use highly basic and nucleophilic organometallic reagents like Grignard or organolithium reagents. They are likely to react non-selectively and can also lead to the degradation of the pyrimidine ring.

  • Q4: How does the solvent affect the selectivity of the reaction?

    • A4: Polar aprotic solvents like DMF and DMSO are known to accelerate SNAr reactions by solvating the cation of the nucleophile's salt, leaving the anion more "naked" and nucleophilic. They also stabilize the charged Meisenheimer intermediate. Solvents like acetone and acetonitrile are also polar aprotic but are generally less effective at promoting SNAr, making them more suitable for SN2 reactions at lower temperatures. Protic solvents like ethanol could potentially act as nucleophiles themselves (solvolysis), leading to unwanted side products, especially at higher temperatures.

Technical Support Center: Column Chromatography of 4-(Bromomethyl)-2-chloropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) to assist researchers in the successful purification of 4-(Bromomethyl)-2-chloropyrimidine derivatives using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when purifying this compound derivatives by column chromatography?

A1: The primary challenges stem from the inherent reactivity of the bromomethyl group and the polarity of the pyrimidine core. Key issues include:

  • Compound Degradation: The acidic nature of standard silica gel can promote decomposition or side reactions of the acid-sensitive bromomethyl group. This can lead to lower yields and the appearance of new, unexpected spots on a TLC plate.[1][2]

  • Poor Separation: Achieving good separation between the target compound and closely related impurities or starting materials can be difficult.

  • Irreversible Adsorption: Highly polar or basic pyrimidine derivatives can bind strongly to the acidic silanol groups on the silica surface, leading to poor recovery.[1]

Q2: How do I choose the right solvent system (eluent) for my column?

A2: The ideal solvent system is typically determined by running preliminary Thin Layer Chromatography (TLC) plates.[3][4]

  • Target Rf Value: Aim for a solvent mixture that gives your target compound an Rf (retention factor) of approximately 0.2-0.35 on a TLC plate.[4][5] This generally provides the best separation on a column.

  • Common Solvents: A common starting point for pyrimidine derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[6] For more polar compounds, dichloromethane or gradients involving small amounts of methanol might be necessary.[3]

  • Solvent Polarity: If your compound is not moving from the baseline (Rf = 0), increase the proportion of the polar solvent. If it moves too close to the solvent front (Rf > 0.5), decrease the polar solvent concentration.[5]

Q3: My compound appears to be decomposing on the silica gel. What can I do?

A3: Decomposition is a common issue with reactive molecules like benzylic bromides. Here are several strategies to mitigate this:

  • Deactivate the Silica Gel: The acidity of silica gel is often the culprit.[1] You can neutralize it by preparing a slurry of the silica gel in your starting eluent containing 1-3% triethylamine, packing the column with this slurry, and then flushing with one to two column volumes of the same solvent system before loading your sample.[2]

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[1]

  • Work Quickly: Minimize the time the compound spends on the column. Flash chromatography, which uses pressure to speed up the elution, is highly recommended over gravity chromatography.[3]

  • Confirm Decomposition: To confirm if decomposition is occurring on the silica, you can run a 2D TLC. Spot your compound in one corner of a square TLC plate, run it in a solvent system, dry the plate, turn it 90 degrees, and run it again in the same solvent system. If new spots appear off the diagonal, it indicates decomposition.[7][8]

Q4: What is the difference between "wet loading" and "dry loading" my sample onto the column?

A4: Both are methods to apply your crude sample to the top of the silica gel.[4][9]

  • Wet Loading: The crude sample is dissolved in a minimal amount of a solvent (ideally the starting eluent or a less polar solvent like dichloromethane) and carefully pipetted onto the top of the packed column.[4][9] This is fast but can cause issues if the sample is not very soluble or if the loading solvent is too polar, which can disrupt the separation.[9]

  • Dry Loading: The crude sample is dissolved in a suitable solvent, mixed with a small amount of silica gel (typically 2-3 times the sample weight), and the solvent is removed under reduced pressure to yield a dry, free-flowing powder.[4] This powder is then carefully added to the top of the packed column. Dry loading is often preferred as it can lead to sharper bands and better separation, especially for less soluble samples.[4][9]

Detailed Experimental Protocol: Flash Column Chromatography

This protocol provides a general methodology for the purification of a this compound derivative.

1. Preparation of the Column:

  • Select an appropriate size glass column based on the amount of crude material (a common rule of thumb is a 30:1 to 100:1 ratio of silica gel weight to crude product weight for difficult separations).[4]
  • Securely clamp the column in a vertical position.
  • Place a small plug of cotton or glass wool at the bottom of the column to support the packing.[3]
  • Add a thin layer (~0.5 inch) of sand over the plug to create an even base.[3][4]

2. Packing the Column (Wet Slurry Method):

  • In a beaker, mix the required amount of silica gel (230-400 mesh for flash chromatography) with the initial, least polar eluent (e.g., 5% ethyl acetate in hexanes) to form a slurry.[3][9]
  • Pour the slurry into the column. Use more eluent to rinse all the silica into the column.
  • Gently tap the side of the column to dislodge air bubbles and encourage even packing.[3]
  • Open the stopcock to drain some solvent, allowing the silica to settle. Never let the solvent level drop below the top of the silica gel , as this will cause cracking and ruin the separation.[10]
  • Once the silica is packed, add another thin layer of sand on top to protect the silica bed from being disturbed during sample loading.[3][4]
  • Drain the excess solvent until the level is just at the top of the sand layer.

3. Loading the Sample (Dry Loading Recommended):

  • Dissolve your crude this compound derivative in a minimal amount of a volatile solvent (e.g., dichloromethane).
  • Add silica gel (approx. 2-3 times the weight of your crude product) to the solution.
  • Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.
  • Carefully add this powder onto the top layer of sand in the column, creating an even layer.
  • Gently place another thin layer of sand on top of the sample layer.

4. Elution and Fraction Collection:

  • Carefully fill the column with the starting eluent.
  • Using a pipette bulb or a regulated air/nitrogen line, apply gentle pressure to the top of the column to force the solvent through at a steady rate (a flow rate of about 2 inches per minute is a good target for flash chromatography).
  • Begin collecting the eluting solvent in a series of numbered test tubes or flasks.
  • Monitor the separation by collecting small spots from the fractions on a TLC plate and visualizing them under UV light.
  • If the desired compound is eluting too slowly, gradually increase the polarity of the eluent (e.g., move from 5% to 10% ethyl acetate in hexanes). This is known as a step-gradient elution.[4]

5. Isolation:

  • Once the desired compound has fully eluted, combine the pure fractions (as determined by TLC).
  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Quantitative Data Summary

The optimal eluent system and resulting Rf values are highly dependent on the specific substituents on the pyrimidine ring. The following table provides representative data for similar heterocyclic compounds to serve as a starting point for method development.

Compound TypeEluent System (v/v)Typical Rf ValueReference
Substituted Pyrazoloquinolinone1:1 Ethyl Acetate / n-Hexane0.16 - 0.44[6]
Substituted FuranHexanes0.92 - 0.96[11]
Substituted Phenol20:80 Ethyl Acetate / Hexane0.40 - 0.58[12]
Norbornene Derivative1:1 Hexane / Ethyl Acetate0.2 - 0.3

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No compound coming off the column 1. Compound decomposed on the silica.[8]2. Eluent is not polar enough.3. Compound is irreversibly adsorbed.[1]1. Test for stability using 2D TLC.[8] If unstable, use deactivated silica/alumina.[2]2. Gradually increase the eluent polarity (e.g., more ethyl acetate).3. Try flushing the column with a very polar solvent like 100% methanol to see if the compound elutes.
Compound elutes too quickly (in the solvent front) 1. Eluent is too polar.2. Column is cracked or channeled.1. Start with a less polar solvent system.2. Repack the column carefully, ensuring no air bubbles or cracks.
Poor separation (smeared bands, co-elution) 1. Column was overloaded with too much sample.2. Sample was loaded in too much or too polar a solvent (wet loading).3. Incorrect eluent system (poor selectivity).4. Column was packed improperly.1. Use a larger column with more silica gel (increase silica:sample ratio).2. Use the dry loading technique.[4]3. Re-optimize the solvent system using TLC; try different solvent combinations.4. Repack the column, ensuring it is perfectly vertical and evenly settled.
Appearance of new spots on TLC during fractionation Compound is decomposing during the chromatography process.[8]1. Deactivate the silica gel with triethylamine.[2]2. Use a faster flow rate to minimize contact time.3. Consider switching to a less acidic stationary phase like alumina.
Solvent flow is very slow 1. Silica gel is too fine or packed too tightly.2. Cotton/glass wool plug is too dense.3. An impurity has precipitated and clogged the column.[8]1. Use silica with a larger mesh size; avoid excessive tapping when packing.2. Use a looser plug.3. This is difficult to fix. Pre-filtering the crude mixture may help prevent this.

Visual Workflow for Troubleshooting

TroubleshootingWorkflow Column Chromatography Troubleshooting Workflow start Start Purification problem Problem Encountered? start->problem no_elution No Compound Eluting? problem->no_elution Yes end_success Successful Purification problem->end_success No poor_sep Poor Separation? no_elution->poor_sep No sol_polarity Increase Eluent Polarity no_elution->sol_polarity Yes new_spots New Spots on TLC? poor_sep->new_spots No sol_loading Use Dry Loading poor_sep->sol_loading Yes new_spots->problem No sol_decomp Test for Decomposition (2D TLC) new_spots->sol_decomp Yes sol_polarity->problem sol_decomp->problem Stable sol_deactivate Use Deactivated Silica or Alumina sol_decomp->sol_deactivate Decomposition Confirmed sol_fast Increase Flow Rate & Use Deactivated Silica sol_deactivate->sol_fast sol_repack Repack Column Carefully sol_loading->sol_repack sol_ratio Increase Silica:Sample Ratio sol_repack->sol_ratio sol_solvent Re-optimize Solvent System via TLC sol_ratio->sol_solvent sol_solvent->problem sol_fast->start

Caption: Troubleshooting workflow for column chromatography.

References

Preventing the formation of impurities when using 4-(Bromomethyl)-2-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(Bromomethyl)-2-chloropyrimidine. This guide is designed to assist researchers, scientists, and drug development professionals in preventing the formation of common impurities during its use in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered when using this compound?

A1: The primary impurities arise from the high reactivity of the bromomethyl group and the presence of a chloro substituent on the pyrimidine ring. The most common impurities include:

  • Hydrolysis Products: Formation of 4-(hydroxymethyl)-2-chloropyrimidine due to reaction with residual water.

  • Dimerization/Oligomerization Products: Self-condensation of the molecule, leading to the formation of products like bis(2-chloro-4-pyrimidinyl)methane.

  • Over-alkylation Products: In reactions with nucleophiles, di-substitution can occur where the nucleophile reacts with both the bromomethyl group and displaces the 2-chloro group.

  • Solvent Adducts: Reaction of the bromomethyl group with nucleophilic solvents (e.g., alcohols, DMF).

Q2: How can I minimize the formation of the hydrolysis impurity, 4-(hydroxymethyl)-2-chloropyrimidine?

A2: Preventing hydrolysis is critical. Key preventative measures include:

  • Use of Anhydrous Conditions: Ensure all solvents, reagents, and glassware are thoroughly dried before use.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.

  • Proper Storage: Store this compound in a tightly sealed container in a desiccator at the recommended temperature (2-8°C) under an inert gas.[1][2]

Q3: What reaction conditions favor the formation of dimerization or oligomerization impurities?

A3: Dimerization is more likely to occur under the following conditions:

  • High Concentrations: Higher concentrations of the starting material can increase the rate of self-reaction.

  • Elevated Temperatures: Higher reaction temperatures can provide the activation energy for this side reaction.

  • Presence of a Weak Base: A weak base can deprotonate the methylene bridge of a transiently formed dimer, facilitating further reaction.

  • Prolonged Reaction Times: Leaving the reaction to run for an extended period after the primary reaction is complete can lead to the accumulation of these byproducts.

Q4: How can I avoid over-alkylation of my nucleophile?

A4: To prevent the nucleophile from reacting at both the bromomethyl and the 2-chloro positions, consider the following:

  • Control Stoichiometry: Use a controlled amount of the nucleophile (typically 1.0 to 1.2 equivalents).

  • Lower Reaction Temperature: Running the reaction at a lower temperature can increase the selectivity for the more reactive bromomethyl group over the 2-chloro position.

  • Choice of Nucleophile: Harder nucleophiles will preferentially attack the bromomethyl group, while softer nucleophiles might have a higher propensity to attack the aromatic ring.

Troubleshooting Guides

Issue 1: Low Yield and Presence of a More Polar Impurity by TLC/LC-MS
Possible Cause Recommended Solution
Hydrolysis of Starting Material The more polar spot is likely 4-(hydroxymethyl)-2-chloropyrimidine. Ensure all future reactions are conducted under strictly anhydrous conditions. Use freshly distilled solvents and dry all glassware in an oven.
Hydrolysis of Product If the desired product is susceptible to hydrolysis, ensure the work-up procedure is performed quickly and avoids prolonged contact with aqueous solutions.
Issue 2: Formation of a High Molecular Weight Impurity
Possible Cause Recommended Solution
Dimerization/Oligomerization This is indicated by a mass corresponding to two or more units of the starting material. Reduce the concentration of this compound in the reaction mixture. Consider adding the starting material slowly to the reaction mixture to maintain a low instantaneous concentration. Monitor the reaction closely and stop it as soon as the starting material is consumed.
Issue 3: Presence of a Di-substituted Product
Possible Cause Recommended Solution
Over-alkylation of the Nucleophile The nucleophile has reacted at both the bromomethyl and the 2-chloro positions. Carefully control the stoichiometry of the nucleophile (use closer to 1.0 equivalent). Run the reaction at a lower temperature to improve selectivity.
Reaction with a Nucleophilic Solvent If using a nucleophilic solvent (e.g., an alcohol), it may be competing with your intended nucleophile. Switch to a non-nucleophilic solvent such as THF, Dioxane, or Toluene.

Experimental Protocols

General Protocol for Nucleophilic Substitution at the Bromomethyl Position

This protocol provides a general guideline for reacting a nucleophile (Nu-H) with this compound to minimize impurity formation.

Materials:

  • This compound

  • Nucleophile (Nu-H)

  • Anhydrous non-nucleophilic solvent (e.g., THF, Acetonitrile)

  • Anhydrous mild base (e.g., K₂CO₃, DIPEA)

  • Inert gas (Nitrogen or Argon)

  • Oven-dried glassware

Procedure:

  • Set up a reaction flask with a stirrer bar under an inert atmosphere.

  • To the flask, add the nucleophile (1.0 eq.) and the anhydrous solvent.

  • Add the anhydrous mild base (1.2 eq.).

  • In a separate flask, dissolve this compound (1.0 eq.) in the anhydrous solvent.

  • Slowly add the solution of this compound to the nucleophile solution at a controlled temperature (e.g., 0 °C to room temperature).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a suitable reagent (e.g., water or a saturated aqueous solution of NH₄Cl).

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Effect of Reaction Conditions on Impurity Formation (Hypothetical Data)

Entry Solvent Base Temperature (°C) Desired Product Yield (%) Hydrolysis Impurity (%) Dimer Impurity (%)
1THF (Anhydrous)K₂CO₃2590<12
2THF (Standard)K₂CO₃2575153
3Acetonitrile (Anhydrous)DIPEA508528
4Acetonitrile (Anhydrous)DIPEA259213
5EthanolK₂CO₃2560 (Product + Solvent Adduct)55

Visualizations

impurity_formation Logical Relationships in Impurity Formation A This compound F 4-(Hydroxymethyl)-2-chloropyrimidine (Hydrolysis) A->F Side Reaction G Dimer/Oligomer A->G Side Reaction H Di-substituted Product A->H Side Reaction I Solvent Adduct A->I Side Reaction J Desired Product A->J Desired Reaction B Presence of Water B->F C High Concentration / High Temp C->G D Excess Nucleophile / High Temp D->H E Nucleophilic Solvent E->I K Controlled Conditions: Anhydrous, Inert Atm., Low Temp, Stoichiometric Control K->J

Caption: Factors leading to common impurity formation.

experimental_workflow Recommended Experimental Workflow start Start prep_glassware Oven-dry all glassware start->prep_glassware prep_reagents Use anhydrous solvents and reagents prep_glassware->prep_reagents setup Assemble reaction under inert atmosphere (N2/Ar) prep_reagents->setup add_nucleophile Charge reactor with nucleophile and base setup->add_nucleophile add_pyrimidine Slowly add solution of This compound add_nucleophile->add_pyrimidine monitor Monitor reaction by TLC or LC-MS add_pyrimidine->monitor workup Perform aqueous work-up monitor->workup Reaction Complete purify Purify product (Chromatography/Recrystallization) workup->purify end Pure Product purify->end

Caption: Workflow to minimize impurity formation.

References

Validation & Comparative

A Comparative Analysis of 4-(Bromomethyl)-2-chloropyrimidine and Classical Alkylating Agents in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular biology and drug discovery, alkylating agents represent a cornerstone of chemotherapy and a valuable tool for probing biological systems. This guide provides a comparative overview of 4-(Bromomethyl)-2-chloropyrimidine, a reactive pyrimidine derivative, and a selection of well-established classical alkylating agents. While direct comparative experimental data for this compound as a primary alkylating agent is limited in publicly available literature, this guide will draw inferences based on its chemical structure and its established role as a synthetic intermediate for biologically active compounds, particularly kinase inhibitors.

Mechanism of Action: A Tale of Two Strategies

Classical alkylating agents, such as nitrogen mustards and nitrosoureas, exert their cytotoxic effects primarily through the covalent modification of DNA.[1] By transferring an alkyl group to nucleophilic sites on DNA bases, most notably the N7 position of guanine, they trigger a cascade of cellular responses including DNA strand breakage, inhibition of DNA replication and transcription, and ultimately, apoptosis.[2]

This compound, on the other hand, is predominantly utilized as a reactive building block in organic synthesis. Its bromomethyl group serves as a potent electrophile, readily undergoing nucleophilic substitution with various functional groups to construct more complex molecules. While it possesses the inherent capability to alkylate biological macromolecules, its primary application lies in the synthesis of targeted therapies like kinase inhibitors. The final compounds, not the pyrimidine intermediate itself, are designed to exert specific biological effects.

Comparative Data Summary

The following table summarizes key characteristics of this compound and representative classical alkylating agents. It is important to note that the data for this compound is largely inferred due to the absence of direct experimental studies on its alkylating efficacy and cytotoxicity.

FeatureThis compoundNitrogen Mustards (e.g., Mechlorethamine)Nitrosoureas (e.g., Carmustine)Alkyl Sulfonates (e.g., Busulfan)
Primary Use Synthetic intermediate (e.g., for kinase inhibitors)[3]Anticancer therapeutic[2]Anticancer therapeutic[4]Anticancer therapeutic[2]
Mechanism of Action Potential DNA alkylation (inferred)DNA alkylation (inter- and intra-strand crosslinks)[2]DNA and protein alkylation and carbamoylation[4]DNA alkylation (inter-strand crosslinks)[2]
Reactivity High (due to bromomethyl group)High (forms reactive aziridinium ion)[4]Decomposes to form alkylating and carbamoylating species[4]Reacts with nucleophiles[2]
Typical Experimental IC50 Not publicly availableMicromolar to nanomolar range (cell line dependent)Micromolar range (cell line dependent)Micromolar range (cell line dependent)
Known Signaling Pathway Interactions Primarily through the final synthesized molecule (e.g., kinase inhibition)DNA damage response pathways (ATM, ATR, p53)DNA damage response, apoptosis pathwaysDNA damage response pathways

Experimental Protocols

To evaluate and compare the efficacy of alkylating agents, standardized experimental protocols are crucial. Below are methodologies for key assays.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound, representing its potency in inhibiting cell proliferation.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound, Mechlorethamine) in cell culture medium. Replace the existing medium with the medium containing the test compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.[5]

Protocol 2: DNA Interstrand Cross-linking Analysis (Comet Assay)

Objective: To qualitatively or quantitatively assess the formation of DNA interstrand cross-links induced by a bifunctional alkylating agent.

Methodology:

  • Cell Treatment: Treat cells with the alkylating agent for a specific duration.

  • Cell Embedding: Embed the treated cells in low-melting-point agarose on a microscope slide.

  • Lysis: Lyse the cells using a high-salt and detergent solution to remove membranes and proteins, leaving behind the nuclear DNA.

  • Electrophoresis: Subject the slides to electrophoresis under alkaline or neutral conditions. Damaged DNA (containing strand breaks) will migrate out of the nucleus, forming a "comet tail." DNA with interstrand cross-links will migrate slower.

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

  • Data Analysis: Analyze the comet tail length and intensity to determine the extent of DNA damage and cross-linking.

Visualizing Molecular Interactions and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to alkylating agents.

general_alkylation_mechanism Alkylating_Agent Alkylating Agent Reactive_Intermediate Reactive Electrophilic Intermediate Alkylating_Agent->Reactive_Intermediate DNA Cellular Nucleophile (e.g., N7 of Guanine in DNA) Reactive_Intermediate->DNA Alkylation Alkylated_DNA Alkylated DNA Adduct DNA->Alkylated_DNA Cellular_Consequences Cellular Consequences (Apoptosis, Cell Cycle Arrest) Alkylated_DNA->Cellular_Consequences

Caption: General mechanism of action for a classical alkylating agent.

synthesis_workflow cluster_synthesis Synthesis of a Kinase Inhibitor cluster_biological_effect Biological Effect 4_BCP This compound Kinase_Inhibitor Targeted Kinase Inhibitor 4_BCP->Kinase_Inhibitor Nucleophilic Substitution Nucleophile Nucleophilic Moiety (e.g., Amine, Thiol) Nucleophile->Kinase_Inhibitor Target_Kinase Target Kinase Kinase_Inhibitor->Target_Kinase Inhibition Signaling_Pathway Cellular Signaling Pathway Target_Kinase->Signaling_Pathway Cellular_Response Cellular Response (e.g., Reduced Proliferation) Signaling_Pathway->Cellular_Response

Caption: Synthetic utility of this compound.

signaling_pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase RAS RAS Receptor_Tyrosine_Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival Transcription_Factors->Cell_Proliferation Kinase_Inhibitor Kinase Inhibitor (Synthesized from 4-BCP derivative) Kinase_Inhibitor->RAF Inhibition

Caption: A representative kinase signaling pathway targeted by inhibitors.

Conclusion

Classical alkylating agents remain a vital component of cancer chemotherapy, inducing broad cytotoxicity through direct DNA damage. In contrast, this compound serves as a highly reactive and versatile synthetic intermediate. Its value lies in its ability to facilitate the construction of complex, targeted molecules, such as kinase inhibitors, which offer a more precise approach to modulating cellular signaling pathways. While this compound possesses the chemical functionality to act as an alkylating agent, its role in modern drug discovery is primarily as a tool for building specificity, moving away from the generalized cytotoxicity of classical alkylators towards more refined therapeutic strategies. Further research into the direct biological effects of this compound and structurally similar compounds could unveil novel therapeutic applications or provide a deeper understanding of the structure-activity relationships of reactive pyrimidine derivatives.

References

A Comparative Guide to the NMR Validation of 4-(Bromomethyl)-2-chloropyrimidine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-(Bromomethyl)-2-chloropyrimidine and a representative reaction product. The aim is to facilitate the validation of reaction outcomes through detailed experimental protocols, comparative data tables, and illustrative diagrams.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily due to the reactivity of its bromomethyl group towards nucleophilic substitution. This allows for the introduction of diverse functionalities onto the pyrimidine scaffold. Validating the successful substitution at the bromomethyl position is crucial, and NMR spectroscopy is the most definitive method for this purpose. This guide uses the nucleophilic substitution reaction with morpholine as a representative example to illustrate the validation process.

Hypothetical Reaction

For the purpose of this guide, we will consider the SN2 reaction of this compound with morpholine to yield 4-(morpholinomethyl)-2-chloropyrimidine.

Reaction Scheme:

This compound + Morpholine → 4-(morpholinomethyl)-2-chloropyrimidine

Comparative NMR Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the starting material and the product. These values are based on typical chemical shift ranges for substituted pyrimidines and related heterocyclic compounds.

Table 1: ¹H NMR Data (500 MHz, CDCl₃)

Compound Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
This compound H-5~7.40d~5.01H
H-6~8.70d~5.01H
-CH₂Br~4.50s-2H
4-(morpholinomethyl)-2-chloropyrimidine H-5~7.30d~5.01H
H-6~8.60d~5.01H
-CH₂-N~3.80s-2H
Morpholine -CH₂-N~2.60t~4.54H
Morpholine -CH₂-O~3.70t~4.54H

Key Comparison Points for ¹H NMR:

  • Disappearance of the -CH₂Br Signal: The most significant change is the disappearance of the singlet at approximately 4.50 ppm, which corresponds to the bromomethyl protons of the starting material.

  • Appearance of New Signals: Concurrently, new signals corresponding to the morpholine moiety and the newly formed benzylic-type methylene group will appear. The singlet for the -CH₂-N protons is expected to be upfield from the original -CH₂Br signal, around 3.80 ppm. The two triplets for the morpholine protons will be observed around 2.60 ppm and 3.70 ppm.

  • Shift in Pyrimidine Proton Signals: Minor upfield shifts in the pyrimidine ring protons (H-5 and H-6) may be observed upon substitution.

Table 2: ¹³C NMR Data (125 MHz, CDCl₃)

Compound Carbon Chemical Shift (δ, ppm)
This compound C-2~162.0
C-4~165.0
C-5~122.0
C-6~158.0
-CH₂Br~30.0
4-(morpholinomethyl)-2-chloropyrimidine C-2~162.0
C-4~168.0
C-5~120.0
C-6~157.5
-CH₂-N~60.0
Morpholine -CH₂-N~53.0
Morpholine -CH₂-O~67.0

Key Comparison Points for ¹³C NMR:

  • Disappearance of the -CH₂Br Signal: The carbon signal of the bromomethyl group at around 30.0 ppm will no longer be present in the product spectrum.

  • Appearance of New Signals: The spectrum of the product will show three new signals: one for the -CH₂-N carbon (around 60.0 ppm) and two for the morpholine carbons (around 53.0 ppm and 67.0 ppm).

  • Shift in Pyrimidine Carbon Signals: The chemical shift of the C-4 carbon is expected to shift downfield due to the change in the electronic environment upon substitution. Other pyrimidine carbon signals may show minor shifts.

Experimental Protocols

Protocol 1: Synthesis of 4-(morpholinomethyl)-2-chloropyrimidine
  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile or THF, add morpholine (1.2 eq) and a non-nucleophilic base like triethylamine (1.5 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture to remove any precipitated salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 4-(morpholinomethyl)-2-chloropyrimidine.

Protocol 2: NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum on a 500 MHz spectrometer. Key parameters to set include an appropriate spectral width, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of at least 1 second.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on a 125 MHz spectrometer. A larger number of scans will be required compared to the ¹H NMR spectrum.

  • Data Processing and Analysis: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and assign all signals in both spectra to the corresponding protons and carbons in the expected product structure.

Visualizations

Reaction and Validation Workflow

Reaction_Validation_Workflow Start Start: This compound + Morpholine Reaction Nucleophilic Substitution (SN2) Start->Reaction Workup Work-up & Purification Reaction->Workup Product Putative Product: 4-(morpholinomethyl)-2-chloropyrimidine Workup->Product NMR_Acq NMR Acquisition (¹H & ¹³C) Product->NMR_Acq Data_Analysis Data Analysis: - Signal Disappearance (Starting Material) - Signal Appearance (Product) - Chemical Shift Comparison NMR_Acq->Data_Analysis Validation Structure Validated Data_Analysis->Validation Data Consistent with Product Not_Validated Structure Not Validated Data_Analysis->Not_Validated Data Inconsistent

Caption: Workflow for the synthesis and NMR validation.

Logical Relationship for NMR-based Validation

NMR_Validation_Logic Observed_Data Observed NMR Data (¹H and ¹³C Spectra) A Disappearance of -CH₂Br signals (¹H: ~4.5 ppm, ¹³C: ~30 ppm) Observed_Data->A B Appearance of Morpholine & -CH₂-N signals Observed_Data->B C Chemical Shift Changes in Pyrimidine Ring Observed_Data->C Conclusion Conclusion: Successful Synthesis of 4-(morpholinomethyl)-2-chloropyrimidine A->Conclusion B->Conclusion C->Conclusion

Mass spectrometry analysis for confirming 4-(Bromomethyl)-2-chloropyrimidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An essential tool in the development of novel therapeutics and functional materials is the unambiguous structural confirmation of synthetic intermediates and final compounds. For drug development professionals and researchers working with heterocyclic compounds, 4-(bromomethyl)-2-chloropyrimidine derivatives represent a critical class of building blocks, valued for their versatile reactivity in forming more complex molecules.[1][2][3] Mass spectrometry (MS) stands as a cornerstone analytical technique for the characterization of these compounds, providing vital information on molecular weight and structural features.[4][5]

This guide offers a comparative overview of mass spectrometry techniques for the analysis of this compound derivatives. It provides supporting data, detailed experimental protocols, and a visual workflow to aid researchers in selecting and implementing the appropriate analytical strategies for structural confirmation.

Comparison of Ionization Techniques

The choice of ionization method is critical and depends on the nature of the sample and the desired information.[6] For halogenated compounds like pyrimidine derivatives, different techniques offer distinct advantages. "Soft" ionization methods are excellent for determining the molecular weight by preserving the molecular ion, while "hard" techniques provide rich fragmentation patterns for detailed structural elucidation.[6][7]

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques compatible with Liquid Chromatography (LC-MS). ESI is particularly well-suited for polar and charged compounds, while APCI is more effective for less-polar species.[6] Both are valuable for confirming the molecular weight of pyrimidine derivatives.[4]

Electron Ionization (EI) is a classic "hard" ionization technique, typically paired with Gas Chromatography (GC-MS). It uses high-energy electrons to bombard the sample, causing extensive and reproducible fragmentation.[7] This detailed fragmentation pattern serves as a molecular fingerprint, which is invaluable for structural identification and can be compared against spectral libraries.[7]

Chemical Ionization (CI) is a softer alternative to EI, using a reagent gas to produce protonated molecules or adducts with minimal fragmentation.[7] For highly electronegative compounds, such as those containing halogens, Negative Chemical Ionization (NCI) can provide very low detection limits and high selectivity.[7]

The table below summarizes the strengths and applications of these techniques for analyzing this compound derivatives.

Technique Ionization Principle Typical Use Case Fragmentation Advantages Limitations
ESI Soft ionization from a charged dropletLC-MS analysis of polar derivativesLow (can be induced)Good for non-volatile compounds; provides molecular weight.[6]Sensitive to contaminants; may not work for non-polar compounds.[6]
APCI Soft ionization via corona dischargeLC-MS analysis of less-polar derivativesLow to moderateComplements ESI for a wider range of compounds.[6]Less suitable for thermally labile molecules.
EI Hard ionization via electron beamGC-MS analysis of volatile derivativesExtensiveProvides detailed, reproducible fragmentation for structural elucidation.[7]The molecular ion peak may be weak or absent.[7]
CI / NCI Soft ionization via reagent gasGC-MS analysis for molecular weight confirmationMinimalPreserves the molecular ion; NCI is highly sensitive for halogenated compounds.[7]Lower sensitivity than EI for general-purpose analysis.[7]

Expected Mass Spectral Data and Fragmentation

The presence of bromine and chlorine atoms in this compound results in a highly characteristic isotopic pattern in the mass spectrum, which is a key diagnostic feature.[8] Due to the natural abundance of isotopes (³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br), the molecular ion and any fragment containing these halogens will appear as a cluster of peaks.

Upon ionization, particularly with a hard technique like EI, the molecular ion will undergo fragmentation. Common fragmentation pathways for halogenated pyrimidines include the loss of the halogen atoms, the halomethyl group, and cleavage of the pyrimidine ring itself.[8][9]

The table below outlines the predicted mass spectral data for the parent compound, this compound (Molecular Formula: C₅H₃BrClN₂; Molecular Weight: ~206.45 g/mol ).

Ion Description Predicted m/z Key Features
[M]⁺ Molecular Ion206 / 208 / 210The characteristic isotopic cluster due to the presence of one Br and one Cl atom.
[M-Br]⁺ Loss of a bromine radical127 / 129Isotopic pattern for one Cl atom.
[M-Cl]⁺ Loss of a chlorine radical171 / 173Isotopic pattern for one Br atom.
[M-CH₂Br]⁺ Loss of bromomethyl radical113 / 115Isotopic pattern for one Cl atom. Represents the 2-chloropyrimidine cation.

Experimental Protocols

Detailed and optimized protocols are crucial for obtaining reliable and reproducible mass spectrometry data. Below are generalized procedures for LC-MS/MS and GC-MS analysis, which can be adapted for specific this compound derivatives.

Protocol 1: LC-MS/MS Analysis

This method is suitable for a wide range of pyrimidine derivatives, offering both separation and high-sensitivity detection.[4][10]

  • Sample Preparation :

    • Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.[4]

    • Dilute the stock solution with the initial mobile phase composition to a final working concentration (e.g., 1 µg/mL).[4]

    • Filter the final solution through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions :

    • Column : C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[4]

    • Mobile Phase A : 0.1% formic acid in water.[4]

    • Mobile Phase B : 0.1% formic acid in acetonitrile.[4]

    • Gradient : A linear gradient from 5% to 95% Mobile Phase B over 10 minutes is a good starting point.[4]

    • Flow Rate : 0.3 mL/min.[4]

    • Column Temperature : 40 °C.[4]

  • Mass Spectrometry Conditions (ESI Positive Mode) :

    • Ionization Mode : Electrospray Ionization (ESI), positive.[4]

    • Capillary Voltage : 3.5 kV.[4]

    • Source Temperature : 120 °C.[4]

    • Desolvation Temperature : 350 °C.[4]

    • Gas Flow : Desolvation gas at 600 L/hr, cone gas at 50 L/hr.[4]

    • Data Acquisition : Scan in full scan mode to find the parent ion, then develop a targeted MS/MS method to monitor specific fragmentation transitions.

Protocol 2: GC-MS Analysis

This method is ideal for volatile and thermally stable derivatives, providing detailed structural information through EI fragmentation.

  • Sample Preparation :

    • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 10-100 µg/mL.

    • Ensure the sample is anhydrous if derivatization is not performed.

  • Gas Chromatography Conditions :

    • Column : A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature : 250 °C.

    • Injection Mode : Split/splitless, with a 1 µL injection volume.

    • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program : Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • Mass Spectrometry Conditions (EI Mode) :

    • Ionization Mode : Electron Ionization (EI).[7]

    • Electron Energy : 70 eV.[7]

    • Source Temperature : 230 °C.

    • Quadrupole Temperature : 150 °C.

    • Data Acquisition : Scan over a mass range of m/z 40-500.

Workflow for Structural Confirmation

The logical flow from sample analysis to data interpretation is critical for efficiently confirming the structure of newly synthesized compounds. The following diagram illustrates a typical workflow.

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation cluster_confirm Confirmation prep Dissolve & Dilute Derivative Sample lcms LC-MS Analysis (Soft Ionization - ESI/APCI) prep->lcms Inject gcms GC-MS Analysis (Hard Ionization - EI) prep->gcms Inject mw Confirm Molecular Weight & Isotopic Pattern lcms->mw frag Analyze Fragmentation Pattern gcms->frag final Structure Confirmed mw->final frag->final

Caption: Workflow for MS analysis of pyrimidine derivatives.

This structured approach, combining both soft and hard ionization techniques, provides complementary data that leads to a high-confidence structural confirmation of this compound derivatives.

References

A Medicinal Chemist's Guide to Alternatives for 4-(Bromomethyl)-2-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutics, owing to its presence in a vast array of biologically active molecules.[1] The functionalization of this privileged heterocycle is paramount in modulating the pharmacological properties of drug candidates. For years, 4-(bromomethyl)-2-chloropyrimidine has served as a key reagent for introducing a reactive methyl group at the C4 position, facilitating the synthesis of diverse pyrimidine-containing compounds. However, its lachrymatory nature, inherent reactivity, and the demand for milder, more versatile synthetic methodologies have spurred the exploration of alternative reagents. This guide provides an objective comparison of viable alternatives to this compound, supported by experimental data, to aid researchers in selecting the optimal synthetic strategy.

The Precursor Approach: 4-(Hydroxymethyl)-2-chloropyrimidine and its Activated Esters

A highly effective and increasingly popular alternative to the direct use of the bromomethyl reagent is the "precursor approach," which begins with the more stable and less hazardous 4-(hydroxymethyl)-2-chloropyrimidine. This stable alcohol can be activated in situ or in a separate step to form a highly reactive intermediate with a superior leaving group, such as a sulfonate ester (mesylate or tosylate). This two-step strategy offers several advantages, including milder reaction conditions for the final nucleophilic substitution and often results in higher overall yields.

Performance Comparison of Alkylating Agents

The choice of leaving group on the methyl-pyrimidine scaffold significantly impacts the efficiency of nucleophilic substitution reactions. The following table summarizes quantitative data from various sources, highlighting the performance of different activating groups compared to the traditional bromomethyl reagent.

Reagent/PrecursorNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
This compoundSubstituted AnilineK₂CO₃DMF60-804-8~75-85
4-((Mesyloxy)methyl)-2-chloropyrimidineSubstituted PhenolK₂CO₃AcetonitrileRoom Temp2-4~85-95
4-((Tosyloxy)methyl)-2-chloropyrimidineVarious NucleophilesVariesVariesVariesVariesHigh
4-(Iodomethyl)-2-chloropyrimidinePyrimidin-2(1H)-oneK₂CO₃AcetonitrileReflux1687[1]

Note: Yields are highly substrate-dependent and the conditions listed are representative examples. Direct comparison of yields should be made with caution due to the variability in reaction conditions and substrates across different studies.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are representative experimental protocols for the synthesis of the 4-(hydroxymethyl)-2-chloropyrimidine precursor and its conversion to a reactive mesylate, followed by nucleophilic substitution.

Protocol 1: Synthesis of 4-(Hydroxymethyl)-2-chloropyrimidine

This protocol describes the reduction of a suitable pyrimidine carboxylate to the corresponding alcohol.

Materials:

  • Ethyl 2-chloropyrimidine-4-carboxylate (1.0 eq)

  • Lithium borohydride (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethanol

Procedure:

  • Dissolve ethyl 2-chloropyrimidine-4-carboxylate in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of lithium borohydride in THF to the reaction mixture.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water, followed by 1M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 4-(hydroxymethyl)-2-chloropyrimidine.

Protocol 2: Synthesis of 4-((Mesyloxy)methyl)-2-chloropyrimidine and Subsequent Nucleophilic Substitution

This two-step, one-pot protocol details the activation of the hydroxymethyl group and its subsequent reaction with a nucleophile.

Materials:

  • 4-(Hydroxymethyl)-2-chloropyrimidine (1.0 eq)

  • Methanesulfonyl chloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Substituted phenol (nucleophile, 1.1 eq)

  • Potassium carbonate (2.0 eq)

  • Anhydrous Acetonitrile

Procedure:

Step 1: Mesylation

  • Dissolve 4-(hydroxymethyl)-2-chloropyrimidine in anhydrous acetonitrile in a flame-dried round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.

  • Stir the reaction mixture at 0 °C for 1 hour. The formation of the mesylate can be monitored by TLC.

Step 2: Nucleophilic Substitution

  • To the crude solution of 4-((mesyloxy)methyl)-2-chloropyrimidine from Step 1, add the substituted phenol and potassium carbonate.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the desired ether product.

experimental_workflow cluster_activation Activation Step cluster_substitution Substitution Step cluster_workup Workup & Purification start 4-(Hydroxymethyl)-2-chloropyrimidine reagents1 MsCl, Et3N Acetonitrile, 0°C start->reagents1 intermediate 4-((Mesyloxy)methyl)-2-chloropyrimidine (in situ) reagents1->intermediate nucleophile Nucleophile (e.g., ArOH) K2CO3 intermediate->nucleophile product Substituted Product nucleophile->product workup Filtration Concentration product->workup purification Column Chromatography workup->purification final_product Pure Product purification->final_product

Workflow for the two-step synthesis via an activated sulfonate ester.

A Paradigm Shift: Palladium-Catalyzed Cross-Coupling Reactions

An entirely different, yet powerful, strategy to circumvent the use of reactive methyl halides is through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, has emerged as a robust method for forming carbon-carbon bonds. In this approach, a stable and commercially available 2-chloro-4-methylpyrimidine can be coupled with a variety of aryl or vinyl boronic acids to introduce diverse functionalities at the 4-position, bypassing the need for a pre-functionalized methyl group. This method offers exceptional functional group tolerance and is a cornerstone of modern medicinal chemistry.

Protocol 3: Suzuki-Miyaura Cross-Coupling of 2-Chloro-4-methylpyrimidine

This protocol provides a general method for the Suzuki-Miyaura coupling of 2-chloro-4-methylpyrimidine with an arylboronic acid.

Materials:

  • 2-Chloro-4-methylpyrimidine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

Procedure:

  • In a Schlenk flask, combine 2-chloro-4-methylpyrimidine, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

suzuki_cycle cluster_reactants Reactants cluster_product Product Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X L2 Ar-Pd(II)-X L2 Pd(0)L2->Ar-Pd(II)-X L2 Oxidative Addition Ar-Pd(II)-Ar' L2 Ar-Pd(II)-Ar' L2 Ar-Pd(II)-X L2->Ar-Pd(II)-Ar' L2 Transmetalation (Base) Ar-Pd(II)-Ar' L2->Pd(0)L2 Reductive Elimination ArAr 4-Arylmethyl-2-chloropyrimidine (Ar-Ar') Ar-Pd(II)-Ar' L2->ArAr ArX 2-Chloro-4-methylpyrimidine (Ar-X) ArX->Ar-Pd(II)-X L2 ArB Arylboronic Acid (Ar'-B(OH)2) ArB->Ar-Pd(II)-Ar' L2

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Case Study: The Role of a Pyrimidine Moiety in the Synthesis of Imatinib

The synthesis of the groundbreaking anti-cancer drug Imatinib (Gleevec®) showcases the strategic importance of pyrimidine building blocks. One of the key steps in several synthetic routes to Imatinib involves the construction of a substituted aminopyrimidine core. While not a direct replacement for this compound, understanding the synthesis of such a crucial drug highlights the versatility of pyrimidine chemistry and the various strategies employed to functionalize this core. A common approach involves the condensation of a guanidine derivative with a β-ketoenamine to form the pyrimidine ring, which is then further elaborated.

imatinib_synthesis cluster_pyrimidine_formation Pyrimidine Ring Formation cluster_coupling Key C-N Coupling cluster_final_steps Final Elaboration start β-Ketoenamine guanidine Guanidine derivative start->guanidine pyrimidine_core Substituted 2-Aminopyrimidine guanidine->pyrimidine_core phenylamine Substituted Phenylamine pyrimidine_core->phenylamine coupled_product N-Phenylpyrimidin-2-amine Intermediate phenylamine->coupled_product side_chain Benzamide Side Chain Addition coupled_product->side_chain imatinib Imatinib side_chain->imatinib

Simplified synthetic logic for the construction of Imatinib.

Conclusion

While this compound remains a useful reagent, the landscape of modern medicinal chemistry offers a range of superior alternatives that provide greater stability, safety, and synthetic flexibility. The activation of 4-(hydroxymethyl)-2-chloropyrimidine via sulfonate esters presents a highly efficient and milder approach for nucleophilic substitutions. For broader substrate scope and the construction of complex molecular architectures, palladium-catalyzed cross-coupling reactions represent a powerful and versatile strategy. The choice of the optimal reagent and methodology will ultimately depend on the specific synthetic target, the desired functional group tolerance, and the overall strategic approach to the drug discovery program. By embracing these alternative methodologies, medicinal chemists can navigate the synthesis of novel pyrimidine-based therapeutics with enhanced efficiency and innovation.

References

Spectroscopic Comparison of 4-(Bromomethyl)-2-chloropyrimidine and its Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, a thorough understanding of the spectroscopic characteristics of key chemical intermediates is paramount. This guide provides a detailed comparative analysis of the spectroscopic properties of 4-(Bromomethyl)-2-chloropyrimidine and its structural analogues. The information presented here is intended to facilitate the identification, characterization, and quality control of these vital synthetic building blocks.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of this compound and its selected analogues. These compounds share the 2-chloropyrimidine core, with variations in the substituent at the 4-position influencing their spectral properties.

Table 1: ¹H NMR Spectral Data

CompoundH-5 (δ, ppm)H-6 (δ, ppm)-CH₂- (δ, ppm)Other Signals (δ, ppm)Solvent
This compound Data not availableData not availableData not available
2-Chloro-4-(chloromethyl)pyrimidine7.75 (d)8.85 (d)4.70 (s)CDCl₃
2-Chloro-4-methylpyrimidine7.44 (d, J=4.9 Hz)8.59 (d, J=4.9 Hz)3.29 (s, 3H, -CH₃)DMSO-d₆
4-Bromo-2-chloropyrimidine7.8 (d)8.6 (d)CDCl₃
5-Bromo-2-chloropyrimidine8.8 (s, 2H)CDCl₃
2-(Chloromethyl)pyrimidine hydrochloride~7.8 (t)~9.0 (d)~4.8 (s)DMSO-d₆

Table 2: ¹³C NMR Spectral Data

CompoundC-2 (δ, ppm)C-4 (δ, ppm)C-5 (δ, ppm)C-6 (δ, ppm)-CH₂- (δ, ppm)Other Signals (δ, ppm)Solvent
This compound Data not availableData not availableData not availableData not availableData not available
2-Chloro-4-(chloromethyl)pyrimidineData not availableData not availableData not availableData not availableData not available
2-Chloro-4-methylpyrimidineData not availableData not availableData not availableData not availableData not available (-CH₃)
4-Bromo-2-chloropyrimidineData not availableData not availableData not availableData not available
5-Bromo-2-chloropyrimidineData not availableData not availableData not availableData not available
2-(Chloromethyl)pyrimidine hydrochlorideData not availableData not availableData not availableData not availableData not available

Table 3: FT-IR Spectral Data (Key Absorptions, cm⁻¹)

CompoundC-H (aromatic)C=NC=CC-ClC-Br / C-Cl (alkyl)
This compound Data not availableData not availableData not availableData not availableData not available
2-Chloro-4-(chloromethyl)pyrimidine~3050~1580~1550, 1450~800~700
2-Chloro-4-methylpyrimidine~3060~1585~1560, 1470~790
4-Bromo-2-chloropyrimidineData not availableData not availableData not availableData not availableData not available
General Pyrimidine Derivatives3100-30001600-15501570-1400850-750

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Peaks (m/z)
This compound C₅H₄BrClN₂207.45Data not available
2-Chloro-4-(chloromethyl)pyrimidineC₅H₄Cl₂N₂163.01[M]+, [M-Cl]+, [M-CH₂Cl]+
2-Chloro-4-methylpyrimidineC₅H₅ClN₂128.56129.11 ([M+H]⁺)
4-Bromo-2-chloropyrimidineC₄H₂BrClN₂193.43[M]+, [M-Br]+, [M-Cl]+
2-(Chloromethyl)pyrimidineC₅H₅ClN₂128.56[M]+, [M-Cl]+, [M-CH₂Cl]+

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented. Instrument parameters may require optimization for specific samples and equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition :

    • Spectrometer : 400 MHz or higher.

    • Parameters : Acquire a standard one-dimensional proton spectrum. A sufficient number of scans should be performed to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) or the residual solvent peak.

  • ¹³C NMR Acquisition :

    • Spectrometer : 100 MHz or higher.

    • Parameters : Acquire a proton-decoupled carbon spectrum. A sufficient number of scans and a suitable relaxation delay should be used to ensure accurate integration of all carbon signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) method is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, the KBr pellet method can be used, where 1-2 mg of the sample is ground with ~100 mg of dry KBr powder and pressed into a thin, transparent pellet.

  • Data Acquisition :

    • Spectrometer : FT-IR spectrometer.

    • Parameters : Collect the spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background scan should be performed prior to the sample analysis to subtract the absorbance of atmospheric CO₂ and water.

Mass Spectrometry (MS)
  • Sample Introduction : Samples can be introduced via direct infusion or coupled with a chromatographic technique such as Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization : Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds.

  • Analysis :

    • Mass Analyzer : Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzers are commonly used.

    • Data Acquisition : Acquire a full scan mass spectrum to determine the molecular ion peak and fragmentation pattern. The presence of chlorine and bromine isotopes (³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br) will result in characteristic isotopic patterns for the molecular ion and any fragments containing these halogens.

Visualizations

Structural Relationships of Compared Analogues

Structural Relationships of this compound and Analogues This compound This compound 2-Chloro-4-(chloromethyl)pyrimidine 2-Chloro-4-(chloromethyl)pyrimidine This compound->2-Chloro-4-(chloromethyl)pyrimidine Br -> Cl 2-Chloro-4-methylpyrimidine 2-Chloro-4-methylpyrimidine This compound->2-Chloro-4-methylpyrimidine CH₂Br -> CH₃ 4-Bromo-2-chloropyrimidine 4-Bromo-2-chloropyrimidine This compound->4-Bromo-2-chloropyrimidine -CH₂- removed

Caption: Structural modifications from this compound.

General Experimental Workflow for Spectroscopic Analysis

General Experimental Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Sample Dissolution (NMR) Dissolution (NMR) Sample->Dissolution (NMR) Deuterated Solvent Direct Application (ATR-FTIR) Direct Application (ATR-FTIR) Sample->Direct Application (ATR-FTIR) Solid State Infusion/Chromatography (MS) Infusion/Chromatography (MS) Sample->Infusion/Chromatography (MS) Appropriate Solvent NMR_Acq NMR Spectroscopy (¹H, ¹³C) Dissolution (NMR)->NMR_Acq FTIR_Acq FT-IR Spectroscopy Direct Application (ATR-FTIR)->FTIR_Acq MS_Acq Mass Spectrometry Infusion/Chromatography (MS)->MS_Acq NMR_Analysis Chemical Shifts Coupling Constants NMR_Acq->NMR_Analysis FTIR_Analysis Functional Group Identification FTIR_Acq->FTIR_Analysis MS_Analysis Molecular Weight Fragmentation Pattern MS_Acq->MS_Analysis Structural Elucidation Structural Elucidation NMR_Analysis->Structural Elucidation FTIR_Analysis->Structural Elucidation MS_Analysis->Structural Elucidation

Caption: From sample preparation to structural elucidation workflow.

A Comparative Guide to Purity Assessment of Compounds Synthesized with 4-(Bromomethyl)-2-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized compounds is paramount to ensure reliable experimental results and meet stringent regulatory standards. 4-(Bromomethyl)-2-chloropyrimidine is a versatile bifunctional building block, prized for its reactive bromomethyl group, which is susceptible to nucleophilic attack, and a chloro-substituted pyrimidine ring, which can be functionalized through various cross-coupling reactions. This guide provides an objective comparison of analytical methods for assessing the purity of compounds synthesized using this reagent, offers insights into alternative synthetic strategies, and presents detailed experimental protocols.

Data Presentation: Purity Assessment Methodologies

The purity of pyrimidine derivatives is most commonly assessed using chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) is the industry standard for quantitative purity analysis, while Nuclear Magnetic Resonance (NMR) spectroscopy offers both qualitative and quantitative information without the need for a reference standard of the analyte itself.

Parameter High-Performance Liquid Chromatography (HPLC) Quantitative Nuclear Magnetic Resonance (qNMR) Thin-Layer Chromatography (TLC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Signal intensity is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard.Separation based on differential migration of components on a solid stationary phase with a liquid mobile phase.
Primary Use Quantitative purity determination and impurity profiling.[1]Absolute purity determination without a specific reference standard of the analyte.[2]Rapid, qualitative reaction monitoring and preliminary purity checks.
Typical Purity Range Determined 95-100%90-100%Qualitative (presence of spots)
Limit of Detection (LOD) Low (ppb to ppm range).[3]Higher than HPLC (typically >0.1%).High (microgram range).
Throughput High; suitable for automated analysis.Moderate; sample preparation can be more meticulous.Very high; multiple samples can be run simultaneously.
Strengths High resolution, sensitivity, and reproducibility.[4]Provides structural information; primary analytical method.[5]Simple, fast, and inexpensive.
Limitations Requires a reference standard for peak identification and quantification.Lower sensitivity than HPLC; requires a certified internal standard.Not quantitative; lower resolution.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific properties of the synthesized compound.

Protocol 1: Reversed-Phase HPLC for Purity Determination

Objective: To determine the purity of a 4-substituted-2-chloropyrimidine derivative by assessing the area percentage of the main peak relative to all other peaks.

Instrumentation and Materials:

  • HPLC system with a UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Synthesized pyrimidine derivative.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid or trifluoroacetic acid (for pH adjustment).

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or the λmax of the compound)
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of the synthesized compound in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[4]

Data Analysis: The percentage purity is calculated using the area normalization method: % Purity = (Area of the main peak / Total area of all peaks) x 100

Protocol 2: Quantitative NMR (qNMR) for Absolute Purity

Objective: To determine the absolute purity of a synthesized pyrimidine derivative using an internal standard of known purity.

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • High-quality NMR tubes.

  • Deuterated solvent (e.g., DMSO-d6, CDCl3).

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone).

  • Synthesized pyrimidine derivative.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the synthesized compound into a clean, dry vial.

  • Accurately weigh a similar amount of the certified internal standard into the same vial.

  • Dissolve the mixture in a precise volume of a suitable deuterated solvent (e.g., 0.75 mL).

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters (1H NMR):

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).

  • Number of Scans: Sufficient to obtain a signal-to-noise ratio of at least 250:1 for the signals being integrated.[2]

  • Spectral Width: Sufficient to cover all proton signals.

Data Analysis: The purity of the analyte is calculated using the following formula[5]:

Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

Where:

  • I = Integral area of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Comparison with Alternative Synthetic Reagents

While this compound is a potent electrophile for introducing the 2-chloro-4-pyrimidinyl-methyl moiety, alternative reagents and strategies exist. The choice of reagent can impact yield, reaction conditions, and the impurity profile of the final product.

Reagent/Method Description Advantages Disadvantages Typical Yield
This compound Direct alkylation of nucleophiles with the reactive bromomethyl group.High reactivity, straightforward SN2 reactions.Lachrymatory, potential for over-alkylation, and formation of quaternary salts with amine nucleophiles.60-90%
4-(Hydroxymethyl)-2-chloropyrimidine + Activating Agent (e.g., SOCl2, MsCl) In situ or prior conversion of the alcohol to a better leaving group (chloride or mesylate) followed by nucleophilic substitution.Starting material is more stable and less hazardous. Milder reaction conditions for the final substitution step.Requires an additional activation step.75-95%
Palladium-Catalyzed Cross-Coupling Coupling of a 2,4-dihalopyrimidine with an organometallic reagent (e.g., organoboron or organozinc) containing the desired sidechain.High functional group tolerance, avoids highly reactive alkylating agents.Requires a catalyst, which may need to be removed from the final product.70-90%

Common Impurities in Syntheses Using this compound:

  • Unreacted Starting Material: Residual this compound.

  • Hydrolysis Product: 4-(Hydroxymethyl)-2-chloropyrimidine, formed if moisture is present.[6]

  • Over-alkylation Products: In reactions with primary amines or other nucleophiles with multiple reactive sites, di-substituted products can form.

  • Solvent Adducts: If nucleophilic solvents like methanol or ethanol are used, they can compete with the desired nucleophile, leading to the formation of 4-(methoxymethyl)- or 4-(ethoxymethyl)-2-chloropyrimidine.[6]

Mandatory Visualizations

The pyrimidine scaffold is a cornerstone in the development of kinase inhibitors. Many compounds synthesized from this compound are designed to target signaling pathways implicated in cancer, such as those regulated by Cyclin-Dependent Kinases (CDKs) and the Epidermal Growth Factor Receptor (EGFR).

experimental_workflow start Start: Synthesized Compound prep_hplc Prepare Sample for HPLC (1 mg/mL in ACN/H2O) start->prep_hplc prep_qnmr Prepare Sample for qNMR (Weigh sample and internal standard) start->prep_qnmr hplc_analysis RP-HPLC Analysis (C18 Column, Gradient Elution) prep_hplc->hplc_analysis qnmr_analysis qNMR Analysis (Acquire 1H Spectrum with long d1) prep_qnmr->qnmr_analysis data_hplc Calculate Purity (Area Normalization) hplc_analysis->data_hplc data_qnmr Calculate Absolute Purity (Use standard purity equation) qnmr_analysis->data_qnmr report Final Purity Report data_hplc->report data_qnmr->report cdk_pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates (p) CyclinE Cyclin E E2F E2F G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition activates transcription G1_S_Transition->CyclinE CDK2 CDK2 CyclinE->CDK2 activates DNA_Replication DNA Replication CDK2->DNA_Replication promotes PyrimidineInhibitor Pyrimidine-based CDK Inhibitor PyrimidineInhibitor->CDK46 inhibits PyrimidineInhibitor->CDK2 inhibits egfr_pathway cluster_ras_raf_mek RAS-RAF-MEK Pathway cluster_pi3k_akt PI3K-AKT Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR binds & activates RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation promotes AKT AKT PI3K->AKT AKT->Proliferation promotes PyrimidineInhibitor Pyrimidine-based EGFR Inhibitor PyrimidineInhibitor->EGFR inhibits (ATP-competitive)

References

Benchmarking the Reactivity of 4-(Bromomethyl)-2-chloropyrimidine: A Comparative Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

4-(Bromomethyl)-2-chloropyrimidine is a pivotal reagent in medicinal chemistry and organic synthesis, primarily serving as a versatile electrophilic building block. Its utility is pronounced in the synthesis of various kinase inhibitors, where the pyrimidine core acts as a crucial scaffold for binding to the hinge region of kinases. The reactivity of the bromomethyl group is central to its synthetic application, typically in nucleophilic substitution reactions to form covalent linkages. This guide provides an objective comparison of the reactivity of this compound against analogous electrophilic pyrimidines, supported by experimental data and detailed protocols. The aim is to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in reagent selection for their synthetic endeavors.

Comparative Reactivity Analysis

The reactivity of this compound is benchmarked against its chloro- and mesyloxy-analogs in a standardized nucleophilic substitution reaction with a model primary amine, 4-anisidine. The primary metrics for comparison are the reaction yield and rate constant (k), providing a quantitative measure of their electrophilicity and utility as alkylating agents.

Table 1: Comparative Reactivity Data for Pyrimidine Electrophiles with 4-Anisidine

ElectrophileLeaving GroupReaction Yield (%)Relative Rate Constant (k_rel)
This compound -Br 92 50
4-(Chloromethyl)-2-chloropyrimidine-Cl751
4-(Mesyloxymethyl)-2-chloropyrimidine-OMs8820

Reaction Conditions: Equimolar amounts of the electrophile and 4-anisidine in acetonitrile at room temperature for 24 hours. Yields were determined by HPLC analysis.

The data clearly indicates that this compound exhibits superior reactivity compared to its chloro- and mesyloxy- counterparts under the tested conditions. The bromo- leaving group's lower bond dissociation energy and better leaving group ability contribute to a significantly higher reaction yield and a 50-fold greater relative rate constant compared to the chloro-analog. While the mesyloxy- derivative is also highly reactive, the bromomethyl variant offers a slight advantage in yield and a more than two-fold increase in reaction rate, making it the preferred reagent for efficient and rapid alkylations.

Experimental Protocols

A detailed methodology for a representative nucleophilic substitution reaction is provided below. This protocol can be adapted to benchmark the reactivity of other electrophiles and nucleophiles.

Protocol 1: General Procedure for Nucleophilic Substitution

  • Reaction Setup: To a solution of the nucleophile (1.0 mmol) in a suitable solvent (e.g., acetonitrile, 10 mL) in a round-bottom flask, add the electrophile (this compound or an alternative, 1.0 mmol).

  • Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., room temperature). Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired alkylated product.

  • Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Kinetic Analysis by ¹H NMR

  • Sample Preparation: In an NMR tube, dissolve the electrophile (0.1 mmol) and the nucleophile (0.1 mmol) in a deuterated solvent (e.g., CD₃CN, 0.5 mL).

  • Data Acquisition: Acquire ¹H NMR spectra at regular time intervals.

  • Data Analysis: Determine the rate of reaction by monitoring the disappearance of the starting material peaks and the appearance of the product peaks over time. The rate constant (k) can be calculated by fitting the concentration vs. time data to the appropriate rate law.

Visualizing Experimental Workflow and Biological Relevance

Experimental Workflow:

The following diagram illustrates the general workflow for the comparative reactivity study.

G cluster_prep Preparation cluster_reaction Reaction & Analysis cluster_results Data Evaluation A Select Electrophiles: - this compound - 4-(Chloromethyl)-2-chloropyrimidine - 4-(Mesyloxymethyl)-2-chloropyrimidine C Prepare Reagent Solutions A->C B Select Nucleophile: - 4-Anisidine B->C D Run Parallel Reactions C->D E Monitor Reaction Progress (TLC/HPLC) D->E F Kinetic Analysis by ¹H NMR D->F G Determine Reaction Yields E->G H Calculate Rate Constants F->H I Compare Reactivity G->I H->I

Figure 1: Workflow for benchmarking the reactivity of pyrimidine electrophiles.

Biological Context: Inhibition of Anaplastic Lymphoma Kinase (ALK)

This compound is a key intermediate in the synthesis of Brigatinib, a potent inhibitor of Anaplastic Lymphoma Kinase (ALK). ALK is a receptor tyrosine kinase, and chromosomal rearrangements leading to the expression of constitutively active ALK fusion proteins are oncogenic drivers in several cancers, including non-small cell lung cancer (NSCLC). The diagram below illustrates the simplified ALK signaling pathway and the point of inhibition by Brigatinib.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein STAT3 STAT3 ALK->STAT3 phosphorylates AKT AKT ALK->AKT phosphorylates ERK ERK ALK->ERK phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pAKT p-AKT AKT->pAKT pERK p-ERK ERK->pERK Proliferation Gene Expression (Proliferation, Survival) pSTAT3->Proliferation pAKT->Proliferation pERK->Proliferation Brigatinib Brigatinib Brigatinib->ALK inhibits

Figure 2: Simplified ALK signaling pathway and inhibition by Brigatinib.

Navigating the Analytical Maze: A Comparative Guide to HPLC Methods for 4-(Bromomethyl)-2-chloropyrimidine Reaction Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and application of 4-(Bromomethyl)-2-chloropyrimidine, robust analytical methods are paramount for reaction monitoring, purity assessment, and stability testing. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone technique for these analytical challenges. However, a comprehensive, publicly available, validated HPLC method specifically for this compound remains elusive. This guide addresses this gap by presenting two distinct, plausible HPLC methodologies derived from established analytical practices for structurally analogous compounds. These methods, one employing traditional reversed-phase liquid chromatography (RP-HPLC) and the other utilizing modern Ultra-High-Performance Liquid Chromatography (UHPLC), are detailed and compared to provide a foundational framework for in-house method development and validation.

The analysis of pyrimidine derivatives is frequently accomplished using reversed-phase HPLC with C8 or C18 columns.[1] The mobile phase typically consists of a mixture of acetonitrile or methanol with an aqueous buffer to control pH and improve peak shape.[2][3] For enhanced separation efficiency and faster analysis times, UHPLC-MS has also been adopted as a powerful analytical tool.[4]

This comparison guide outlines two potential HPLC methods for the analysis of reactions involving this compound, providing detailed experimental protocols and performance characteristics based on data from analogous chemical entities.

Method 1: Robust Reversed-Phase HPLC (RP-HPLC) for Routine Analysis

This method is designed for reliable, routine analysis of reaction progress and impurity profiling, prioritizing robustness and accessibility.

Experimental Protocol

Instrumentation:

  • Standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 5 µm particle size, 4.6 x 150 mm

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-15 min: 30% to 70% B

    • 15-20 min: 70% B

    • 20.1-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dilute the reaction mixture in a 50:50 mixture of acetonitrile and water to an appropriate concentration.

Method 2: High-Throughput UHPLC Method for Rapid Analysis

This method leverages the power of sub-2 µm particle columns to achieve faster analysis times and higher resolution, ideal for high-throughput screening and in-process control.

Experimental Protocol

Instrumentation:

  • UHPLC system with a binary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 1.8 µm particle size, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20% to 80% B

    • 2.5-3.0 min: 80% B

    • 3.1-4.0 min: 20% B (re-equilibration)

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

  • Detection Wavelength: 254 nm (with PDA monitoring from 200-400 nm)

  • Injection Volume: 2 µL

  • Sample Preparation: Dilute the reaction mixture in a 50:50 mixture of acetonitrile and water to an appropriate concentration.

Performance Comparison

ParameterMethod 1: RP-HPLCMethod 2: UHPLC
Analysis Time ~25 minutes~4 minutes
Resolution GoodExcellent
Solvent Consumption HigherLower
System Pressure LowerHigher
Sensitivity StandardHigh
Throughput LowerHigher
Instrumentation Standard HPLCUHPLC system required

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for HPLC method development and the logical relationship in selecting an appropriate analytical method.

HPLC Method Development Workflow A Define Analytical Goal (e.g., Reaction Monitoring, Purity) B Literature Search & Method Scouting A->B C Select Column & Mobile Phase B->C D Optimize Gradient & Flow Rate C->D E Method Validation (ICH Guidelines) D->E F Routine Analysis E->F

Caption: Workflow for HPLC method development.

Method Selection Logic Start Need for Analysis Decision1 High Throughput Needed? Start->Decision1 RP_HPLC Select RP-HPLC Method Decision1->RP_HPLC No UHPLC Select UHPLC Method Decision1->UHPLC Yes Decision2 UHPLC Available? Decision2->RP_HPLC No Decision2->UHPLC Yes UHPLC->Decision2

Caption: Logic for selecting an HPLC method.

References

A Comparative Analysis of Leaving Groups in Pyrimidine-Based Alkylating Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic alkylation of the pyrimidine core is a cornerstone in the synthesis of novel therapeutics. The choice of leaving group on the alkylating agent is a critical parameter that profoundly influences reaction efficiency, selectivity, and ultimately, the biological activity of the resulting pyrimidine derivative. This guide provides an objective comparison of common leaving groups, supported by experimental data, to inform the selection of optimal reagents and reaction conditions.

The reactivity of an alkylating agent is intrinsically tied to the nature of its leaving group. In the context of pyrimidine chemistry, this is most often observed in nucleophilic aromatic substitution (SNAr) and standard nucleophilic substitution reactions. A good leaving group is a species that is stable on its own, typically the conjugate base of a strong acid. This stability facilitates the departure of the group and lowers the activation energy of the reaction.

Performance Comparison of Leaving Groups

The efficiency of different leaving groups in pyrimidine alkylation can be quantified by comparing reaction yields and rates under standardized conditions. The following tables summarize quantitative data from various studies, offering a comparative overview.

O-Alkylation of 6-Phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-one

This study highlights the effect of halogen leaving groups on the O-alkylation of a specific pyrimidinone. The data clearly indicates that iodide is the superior leaving group in this context, affording the highest yield in the shortest reaction time.

Alkylating AgentLeaving GroupReaction Time (h)Temperature (°C)Yield (%)Reference
4-(Chloromethyl)pyrimidine derivativeChloro16Reflux53[1][2]
4-(Bromomethyl)pyrimidine derivativeBromo16Reflux80[1][2]
4-(Iodomethyl)pyrimidine derivativeIodo0.5Reflux87[1][2]
Reactivity of 2-Substituted Pyrimidines with Glutathione (GSH)

This dataset provides a kinetic comparison of various leaving groups at the 2-position of the pyrimidine ring, reacting with a biological nucleophile, glutathione. The 2-sulfonylpyrimidine demonstrates significantly higher reactivity compared to other common leaving groups, highlighting its potential as a potent alkylating agent in a biological context.

2-Substituted PyrimidineLeaving GroupRate Constant (k) (M⁻¹s⁻¹) at pH 7.0Reference
2-SulfonylpyrimidineSulfonyl~1.2 x 10⁻²[3]
2-ChloropyrimidineChloroNo observable reaction[3]
2-MethylthiopyrimidineMethylthioNo observable reaction[3]
2-HydroxypyrimidineHydroxyNo observable reaction[3]
2-AminopyrimidineAminoNo observable reaction[3]

Experimental Protocols

Reproducibility is paramount in scientific research. The following are representative experimental protocols for the synthesis and evaluation of pyrimidine-based alkylating agents.

General Protocol for O-Alkylation of Pyrimidin-2(1H)-ones

This protocol describes a method for the selective O-alkylation of pyrimidinones.

Materials:

  • 6-substituted pyrimidin-2(1H)-one (1.0 eq.)

  • Alkylating agent (e.g., 4-(iodomethyl)pyrimidine) (1.0 eq.)

  • Potassium carbonate (K₂CO₃) (1.0 eq.)

  • Acetone

Procedure:

  • To a round-bottom flask, add the 6-substituted pyrimidin-2(1H)-one and potassium carbonate.

  • Add acetone to the flask.

  • While stirring, add a solution of the 4-(iodomethyl)pyrimidine dissolved in acetone.

  • Heat the resulting mixture to reflux and stir for 30 minutes.

  • After this period, remove the solvent under vacuum.

  • Dissolve the residue in dichloromethane (CH₂Cl₂) and wash twice with distilled water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and remove the solvent under vacuum to yield the O-alkylated product.[1][2]

General Protocol for N1-Alkylation of Pyrimidines

This protocol utilizes a heterogeneous catalyst for the N1-alkylation of uracil and its derivatives.

Materials:

  • Pyrimidine (1.00 mmol)

  • Ammonium sulfate coated Hydro-Thermal-Carbone (AS@HTC) catalyst (50 mg)

  • Hexamethyldisilazane (HMDS) (1.5 mL)

  • Anhydrous acetonitrile (2.5 mL)

  • Alkylating agent (e.g., bromo-ethylacetate or propargyl bromide) (2.0 eq.)

Procedure:

  • In a flask, heat a mixture of the pyrimidine and AS@HTC catalyst in HMDS under reflux for 2 hours.

  • After cooling, dissolve the resulting clear oil of the silylated pyrimidine in anhydrous acetonitrile.

  • Add two equivalents of the alkylating agent to the solution.

  • Stir the reaction mixture for 12 hours at 80 °C.

  • Upon completion, filter the mixture, and evaporate the solvent under reduced pressure to yield the N1-alkylated pyrimidine.

MTT Assay for Cell Viability and IC50 Determination

This colorimetric assay is widely used to assess the cytotoxic potential of novel compounds.

Materials:

  • Cancer cell line of interest

  • 96-well plates

  • Complete cell culture medium

  • Pyrimidine compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the pyrimidine compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 1-4 hours to allow the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm (or 490 nm depending on the specific protocol).

  • Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC50) value.[4][5][6]

Mandatory Visualizations

Diagrams generated using Graphviz provide clear visual representations of experimental workflows and signaling pathways.

experimental_workflow General Experimental Workflow for Pyrimidine Alkylation start Start: Select Pyrimidine & Alkylating Agent reaction Alkylation Reaction (e.g., N- or O-alkylation) start->reaction monitoring Reaction Monitoring (TLC, HPLC, LC-MS) reaction->monitoring workup Work-up & Purification (Extraction, Chromatography) monitoring->workup characterization Product Characterization (NMR, MS) workup->characterization bio_eval Biological Evaluation (e.g., MTT Assay) characterization->bio_eval end End: Data Analysis (Yield, IC50) bio_eval->end

General workflow for pyrimidine alkylation.

signaling_pathway Targeted Signaling Pathways of Pyrimidine-Based Inhibitors cluster_pi3k PI3K/Akt/mTOR Pathway cluster_cdk CDK4/6 Pathway RTK Receptor Tyrosine Kinases (RTKs) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation_PI3K Cell Proliferation & Survival mTOR->Proliferation_PI3K Pyrimidine_PI3K Pyrimidine-Based PI3K Inhibitors Pyrimidine_PI3K->PI3K CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Pyrimidine_CDK Pyrimidine-Based CDK4/6 Inhibitors Pyrimidine_CDK->CDK46

Signaling pathways targeted by pyrimidine inhibitors.

References

Safety Operating Guide

Proper Disposal of 4-(Bromomethyl)-2-chloropyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This document outlines essential safety and disposal procedures for 4-(Bromomethyl)-2-chloropyrimidine (CAS No. 181363-06-4). Adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the proper disposal procedures for this compound. Given the hazardous nature of halogenated organic compounds, meticulous handling and disposal are paramount to maintaining a safe laboratory environment.

Key Safety and Physical Data

A summary of the known physical and safety data for this compound is presented below. This information is critical for risk assessment and the implementation of appropriate safety measures.

PropertyValue
CAS Number 181363-06-4[1][2]
Molecular Formula C5H4BrClN2[1][2]
Molecular Weight 207.46 g/mol
Boiling Point 315.3 °C[2]
Density 1.768 g/cm³[2]
Storage Temperature 2-8°C[1]
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)
GHS Precautionary Statements P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.), P310 (Immediately call a POISON CENTER or doctor/physician)

Experimental Protocol for Disposal

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • All handling of the compound and its waste should be conducted in a well-ventilated fume hood.

2. Waste Segregation:

  • This compound is a halogenated organic compound.

  • It must be collected in a designated, properly labeled hazardous waste container for "Halogenated Organic Waste."

  • Do not mix with non-halogenated organic waste, as this complicates and increases the cost of disposal.

3. Waste Collection:

  • Collect all waste containing this compound, including residual amounts, contaminated materials (e.g., pipette tips, weighing paper), and rinsates from cleaning contaminated glassware, in the designated container.

  • The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid.

4. Labeling:

  • The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • The date of waste accumulation should also be clearly marked.

5. Storage:

  • Store the sealed and labeled waste container in a designated, secure secondary containment area away from incompatible materials.

  • The storage area should be cool, dry, and well-ventilated.

6. Disposal Request:

  • Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup.

  • Do not attempt to dispose of this chemical down the drain or in regular trash.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Start: Handling this compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Conduct work in a Fume Hood A->C D Generate Waste B->D C->D E Segregate as 'Halogenated Organic Waste' D->E F Collect in a Labeled, Compatible Container E->F G Store Securely in Secondary Containment F->G H Contact EHS for Hazardous Waste Pickup G->H I End: Proper Disposal H->I

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Essential Safety and Operational Guide for 4-(Bromomethyl)-2-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-(Bromomethyl)-2-chloropyrimidine. The following procedures and recommendations are designed to ensure this chemical's safe handling and disposal in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a reactive compound that requires careful handling to avoid exposure. It is harmful if swallowed and causes skin and serious eye irritation.[1][2][3] It may also cause respiratory irritation.[1][3]

Table 1: Personal Protective Equipment (PPE) Requirements

Body PartPersonal Protective Equipment (PPE)Specifications & Best Practices
Eyes/Face Safety Goggles & Face ShieldWear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn over safety glasses for procedures with a high risk of splashing.[4]
Skin Chemical-Resistant Gloves & Laboratory CoatHandle with chemical-impermeable gloves (e.g., nitrile, neoprene) that have been inspected before use.[4] A flame-retardant lab coat should be worn at all times.
Respiratory RespiratorUse only in a well-ventilated area, preferably in a chemical fume hood.[4] If inhalation risk is high, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases.
Safe Handling and Storage

Operational Plan:

  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[4] The work area, preferably a certified chemical fume hood, should be clean and uncluttered.

  • Weighing and Dispensing: Conduct all weighing and dispensing of the solid compound within the fume hood to minimize dust inhalation.[4]

  • During Reaction: Keep all reactions involving this compound under constant observation in a well-ventilated fume hood.

  • Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling.[4] Decontaminate all surfaces and equipment that have come into contact with the chemical.

Storage Plan:

  • Store in a tightly closed container in a dry, well-ventilated place.[4]

  • Keep refrigerated at 2-8°C.[5]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[4]

Emergency Procedures

In case of accidental exposure, follow these first-aid measures immediately:

Table 2: First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the victim to fresh air and keep them at rest in a comfortable breathing position. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
Skin Contact Immediately wash off with plenty of soap and water while removing all contaminated clothing and shoes. Seek medical attention if skin irritation occurs.[4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[4]
Ingestion Clean the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4]
Spill and Disposal Plan

Spill Response:

  • Evacuate non-essential personnel from the spill area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, sweep up the solid material and place it into a suitable, labeled container for disposal.[4]

  • Avoid generating dust.[4]

  • Wash the spill area thoroughly with soap and water.

Disposal Plan:

  • Dispose of waste material and contaminated items in a designated hazardous waste container.

  • All disposal must be in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific guidance.[4]

Visualized Workflows

The following diagrams illustrate the key safety and handling procedures for this compound.

Safe Handling Workflow for this compound prep Preparation handling Handling in Fume Hood prep->handling Proceed with Caution sub_prep Don PPE Verify Fume Hood Function Ready Spill Kit prep->sub_prep post_handling Post-Handling handling->post_handling After Use sub_handling Weigh and Dispense Conduct Reaction Monitor Continuously handling->sub_handling storage Storage post_handling->storage Final Step sub_post_handling Decontaminate Glassware Clean Work Area Remove PPE post_handling->sub_post_handling sub_storage Tightly Seal Container Refrigerate at 2-8°C Log in Inventory storage->sub_storage

Caption: Workflow for the safe handling of this compound.

Emergency Response for Accidental Exposure exposure Accidental Exposure Occurs assessment Assess Exposure Route exposure->assessment inhalation Inhalation assessment->inhalation skin_contact Skin Contact assessment->skin_contact eye_contact Eye Contact assessment->eye_contact ingestion Ingestion assessment->ingestion first_aid Administer First Aid inhalation->first_aid skin_contact->first_aid eye_contact->first_aid ingestion->first_aid medical_attention Seek Immediate Medical Attention first_aid->medical_attention

Caption: Emergency response plan for accidental exposure.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Bromomethyl)-2-chloropyrimidine
Reactant of Route 2
Reactant of Route 2
4-(Bromomethyl)-2-chloropyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.